Rusalatide Acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(4S)-5-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C97H147N29O35S.2C2H4O2/c3*1-48(2)79(80(101)145)124-92(157)60(35-51-15-6-5-7-16-51)120-94(159)66-20-13-33-125(66)73(134)45-105-68(129)40-107-86(151)64(46-127)122-90(155)62(38-77(141)142)115-72(133)44-110-85(150)57(27-29-75(137)138)118-93(158)65(47-162)123-82(147)50(4)111-88(153)61(37-76(139)140)114-71(132)43-108-83(148)54(19-12-32-104-97(102)103)116-87(152)55(17-8-10-30-98)112-69(130)42-109-84(149)56(26-28-74(135)136)117-91(156)63(39-78(143)144)121-95(160)67-21-14-34-126(67)96(161)58(18-9-11-31-99)119-89(154)59(36-52-22-24-53(128)25-23-52)113-70(131)41-106-81(146)49(3)100;2*1-2(3)4/h3*5-7,15-16,22-25,48-50,54-67,79,127-128,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H2,101,145)(H,105,129)(H,106,146)(H,107,151)(H,108,148)(H,109,149)(H,110,150)(H,111,153)(H,112,130)(H,113,131)(H,114,132)(H,115,133)(H,116,152)(H,117,156)(H,118,158)(H,119,154)(H,120,159)(H,121,160)(H,122,155)(H,123,147)(H,124,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H4,102,103,104);2*1H3,(H,3,4)/t3*49-,50-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,79-;;/m000../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIRVCNZZUANP-LPBAWZRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C295H449N87O109S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7054 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875455-82-6 | |
| Record name | Rusalatide acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11668 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Rusalatide Acetate (TP-508): A Technical Guide to its Mechanism in Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rusalatide Acetate, also known as TP-508, is a synthetic 23-amino acid peptide that represents a non-proteolytic, receptor-binding domain of human thrombin.[1][2] It has been shown to accelerate tissue repair in both soft and hard tissues by initiating a cascade of cellular and molecular events crucial for regeneration. Unlike thrombin, TP-508 does not possess enzymatic activity and does not interfere with blood coagulation, making it a promising therapeutic agent for a variety of indications, including diabetic foot ulcers and bone fractures.[3][4][5] This technical guide provides an in-depth analysis of the core mechanisms of TP-508, focusing on its signaling pathways, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its mode of action.
Core Mechanism of Action
TP-508 promotes tissue repair and regeneration through a multi-faceted mechanism that begins with binding to a specific, non-proteolytically activated receptor (NPAR) on various cell types, including fibroblasts, endothelial cells, and stem cells. This interaction is independent of the well-characterized Protease-Activated Receptors (PARs) that thrombin typically activates. The binding of TP-508 initiates a cascade of intracellular signaling events that collectively enhance inflammation modulation, angiogenesis, cell proliferation, and migration.
The key regenerative processes stimulated by TP-508 include:
-
Angiogenesis and Revascularization: TP-508 stimulates the formation of new blood vessels, a critical step in providing oxygen and nutrients to the injury site.
-
Inflammatory Response Modulation: It upregulates the expression of certain inflammatory mediators and cytokines, which helps in recruiting immune cells to clear debris and initiate the healing process.
-
Cell Proliferation and Migration: TP-508 promotes the proliferation and directed migration (chemotaxis) of endothelial cells and osteoblasts to the site of injury.
-
Extracellular Matrix (ECM) Elaboration: The peptide stimulates the production of ECM components, providing a scaffold for new tissue growth.
Key Signaling Pathways
TP-508 exerts its effects by activating several key intracellular signaling pathways. These pathways are interconnected and lead to the cellular responses necessary for tissue regeneration.
PI3K/Akt and Nitric Oxide (NO) Production
A primary mechanism of TP-508 is the rapid stimulation of nitric oxide (NO) production in endothelial cells. NO is a crucial signaling molecule in angiogenesis and vasodilation. TP-508 activates endothelial Nitric Oxide Synthase (eNOS) through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation is independent of intracellular calcium mobilization, distinguishing its mechanism from other angiogenic factors like VEGF. The signaling cascade involves the phosphorylation of Src and Akt, leading to eNOS activation and a subsequent increase in NO production.
Mitogen-Activated Protein Kinase (MAPK) Pathways
TP-508 treatment enhances the activity of Extracellular signal-Regulated Kinase (Erk1/2) and p38 MAPK in immune cells like T cells and mononuclear cells. Activation of these pathways is associated with the production of cytokines and the modulation of the inflammatory response, which is a critical early step in wound healing. In endothelial cells, MAPK activation is also linked to cell migration and proliferation.
Wnt/β-catenin Signaling Pathway
In the context of bone regeneration, TP-508 has been shown to promote healing in distraction osteogenesis models by activating the Wnt/β-catenin signaling pathway. This activation leads to an increased expression of osteoblast-related factors such as Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), and Osteocalcin (OCN), thereby accelerating bone formation.
Quantitative Data from Key Studies
The efficacy of TP-508 has been quantified in various preclinical and clinical settings. The following tables summarize key findings.
Table 1: Clinical Efficacy in Diabetic Foot Ulcers (Phase I/II Trial)
| Treatment Group | Dose (µg) | Metric | Result | p-value | Reference |
| TP-508 | 1 | % More Subjects Healed vs. Placebo | 45% | - | |
| TP-508 | 10 | % More Subjects Healed vs. Placebo | 72% | - | |
| TP-508 (Combined) | 1 or 10 | Incidence of Complete Healing | >2x Placebo | <0.05 | |
| TP-508 (Combined) | 1 or 10 | Mean Closure Rate Increase vs. Placebo | ~80% | <0.05 | |
| TP-508 (Combined) | 1 or 10 | Median Time to 100% Closure | ~40% Decrease | <0.05 | |
| TP-508 (Heel Ulcers) | 1 or 10 | Mean Closure Rate Increase vs. Placebo | 165% | <0.02 | |
| TP-508 (Heel Ulcers) | 1 or 10 | % Complete Healing (vs. 0% Placebo) | 86% (6/7) | <0.03 |
Table 2: Preclinical Efficacy in Dermal Wound Healing (Rat Model)
| Treatment Group | Dose (µg) | Metric | Day | Result vs. Control | p-value | Reference |
| TP-508 | 0.1 | % More Wound Closure | 7 | 39% | <0.001 | |
| TP-508 | 1.0 | % Smaller Wound Area | 7 | 35% | <0.001 | |
| TP-508 | 1.0 | % Smaller Wound Area | 10 | 43% | <0.001 |
Table 3: In Vitro Nitric Oxide (NO) Production in Human Endothelial Cells
| Cell Type | TP-508 Concentration (µM) | Metric | Result vs. Control | Reference |
| HCAECs & BAECs | 0.4 | NO Production | Significant Increase | |
| HCAECs & BAECs | 20-40 | NO Production | Maximal (2- to 4-fold increase) | |
| HCAECs | 20 (approx.) | NO Concentration at 1 hr | Increase of 100.5 ± 9.6 nM | |
| HCAECs | 20 (approx.) | NO Concentration at 24 hr | Increase of 463.3 ± 24.2 nM | |
| (HCAEC: Human Coronary Artery Endothelial Cells; BAEC: Bovine Aortic Endothelial Cells) |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in studies investigating TP-508 and represent standard approaches to evaluate its mechanism of action.
Protocol: Nitric Oxide (NO) Production Assay in Endothelial Cells
-
Objective: To quantify the dose-dependent effect of TP-508 on NO production in cultured human endothelial cells.
-
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Endothelial Growth Medium (EGM)
-
This compound (TP-508)
-
Nitric Oxide Assay Kit (e.g., Griess Reagent System)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Cell Culture: Culture HCAECs in EGM in a 96-well plate until they reach 80-90% confluency. Use cells between passages 4 and 7.
-
Starvation: Prior to treatment, replace the growth medium with a serum-free basal medium and incubate for 16-18 hours.
-
Treatment: Prepare serial dilutions of TP-508 (e.g., 0.1 µM to 50 µM) in the basal medium. Remove the starvation medium and add the TP-508 solutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour or 24 hours) at 37°C in a 5% CO2 incubator.
-
NO Measurement:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of nitrite (a stable breakdown product of NO) using the Griess Reagent System according to the manufacturer's instructions.
-
This typically involves mixing the supernatant with sulfanilamide solution, followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution, to form a colored azo compound.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Express results as nM of NO produced.
-
Protocol: Western Blot for MAPK (Erk1/2) and Akt Phosphorylation
-
Objective: To determine if TP-508 induces the activation (phosphorylation) of Erk1/2 and Akt kinases.
-
Materials:
-
Target cells (e.g., HCAECs or Jurkat T-cells)
-
TP-508
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-Akt, anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Culture cells to confluency, serum-starve, and then treat with TP-508 (e.g., 20 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk1/2) overnight at 4°C, diluted in Blocking Buffer.
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Erk1/2).
-
Conclusion
This compound (TP-508) is a potent regenerative peptide that accelerates tissue repair through a well-defined, non-proteolytic mechanism. By activating specific cell surface receptors, it triggers a cascade of intracellular signaling events involving the PI3K/Akt/NO, MAPK, and Wnt/β-catenin pathways. This leads to enhanced angiogenesis, modulated inflammation, and increased cell proliferation and migration. The quantitative data from both clinical and preclinical studies demonstrate its significant potential in healing chronic wounds and bone fractures. The detailed protocols provided herein offer a framework for researchers to further investigate and harness the therapeutic capabilities of this promising molecule.
References
- 1. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thrombin peptide Chrysalin stimulates healing of diabetic foot ulcers in a placebo-controlled phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin peptide TP508 stimulates rapid nitric oxide production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TP508 Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
Rusalatide Acetate Signaling in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rusalatide Acetate, also known as Chrysalin® and TP508, is a synthetic 23-amino acid peptide that corresponds to a fragment of human thrombin.[1][2] It is functionally analogous to Thymosin beta 4 (Tβ4), a key regulator of actin polymerization and a potent mediator of angiogenesis and tissue repair.[3][4] This technical guide provides an in-depth exploration of the signaling pathways activated by this compound in endothelial cells, which are pivotal to its pro-angiogenic and vasculogenic effects. The information presented herein is intended to support research and development efforts in areas such as therapeutic angiogenesis, wound healing, and cardiovascular disease.
Core Signaling Pathways
This compound and its analogue, Tβ4, exert their effects on endothelial cells through the activation of several interconnected signaling cascades. The primary pathways identified are the PI3K/Akt/eNOS pathway and the Notch signaling pathway. The MAPK/ERK pathway is also implicated, although its role may be context-dependent.[5] Upon binding to its receptor on the endothelial cell surface, this compound initiates a cascade of intracellular events that culminate in cell migration, proliferation, survival, and the formation of new vascular structures.
The PI3K/Akt/eNOS Pathway
A central mechanism of this compound's action is the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway. This pathway is crucial for promoting endothelial cell survival, migration, and nitric oxide (NO) production, a key mediator of vasodilation and angiogenesis.
Mechanism of Activation:
-
Receptor Binding and PI3K Activation: this compound (TP508) binds to a specific, yet to be fully characterized, receptor on the endothelial cell surface. This binding event leads to the activation of PI3K.
-
Akt Phosphorylation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt, bringing it to the plasma membrane where it is phosphorylated and activated by other kinases.
-
eNOS Phosphorylation and NO Production: Activated Akt then phosphorylates eNOS at Serine 1177, leading to its activation and the subsequent production of nitric oxide (NO).
-
Downstream Effects: Increased NO production contributes to vasodilation, inhibits apoptosis, and promotes endothelial cell migration and tube formation, all of which are critical for angiogenesis.
The activation of this pathway is both time- and concentration-dependent. Studies have shown that Tβ4 can induce the phosphorylation of Akt in a dose-dependent manner in endothelial progenitor cells.
The Notch Signaling Pathway
The Notch signaling pathway is another critical mediator of this compound-induced angiogenesis. This pathway is essential for regulating cell fate decisions, including the specification of endothelial tip and stalk cells during vessel sprouting.
Mechanism of Activation:
-
Upregulation of Notch Receptors and Ligands: Tβ4 has been shown to increase the expression of Notch1 and Notch4 receptors in a dose- and time-dependent manner in human umbilical vein endothelial cells (HUVECs).
-
VEGF and HIF-1α Induction: The activation of the Notch pathway by Tβ4 leads to the increased expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). VEGF is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and permeability.
-
Regulation of VE-cadherin: Tβ4 has been observed to reduce the expression of VE-cadherin, a key component of adherens junctions that maintains endothelial cell-cell adhesion. This downregulation of VE-cadherin is thought to facilitate endothelial cell migration and the remodeling of vascular structures. Inhibition of Notch signaling can prevent this Tβ4-induced downregulation.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated by Tβ4 in endothelial progenitor cells. This pathway is known to play a role in cell proliferation and differentiation. While Tβ4 treatment leads to the phosphorylation of ERK1/2, some studies suggest that this pathway may not be essential for Tβ4-induced endothelial progenitor cell migration, which appears to be more dependent on the PI3K/Akt/eNOS axis. However, other evidence indicates that the MAPK/ERK pathway is involved in Tβ4-promoted survival and microvessel formation of endothelial progenitor cells.
Quantitative Data
The following tables summarize the quantitative data from key studies on the effects of this compound (TP508) and Thymosin beta 4 (Tβ4) on endothelial cells.
| Table 1: Effect of this compound (TP508) on Nitric Oxide (NO) Production in Endothelial Cells | |
| Parameter | Observation |
| NO Production | TP508 stimulates a rapid, dose-dependent, 2- to 4-fold increase in NO production. |
| Time Course of NO Release | NO release is induced as early as 5 minutes after TP508 treatment. |
| Sustained NO Production | Continued exposure to TP508 for 1 to 24 hours increased NO concentrations over controls by 100.5 ± 9.6 nM and 463.3 ± 24.2 nM, respectively. |
| Comparison with VEGF | The levels of NO release stimulated by TP508 are similar to those produced in response to Vascular Endothelial Growth Factor (VEGF). |
| Table 2: Dose-Dependent Effect of Thymosin beta 4 (Tβ4) on Akt Phosphorylation and Bcl-XL Expression in Diabetic Human iPSC-derived Endothelial Cells | |
| Tβ4 Concentration | Effect on Akt Phosphorylation |
| 300 ng/mL | Not significant |
| 600 ng/mL | Significantly increased |
| 1000 ng/mL | Significantly increased |
| Table 3: Effect of Thymosin beta 4 (Tβ4) on Endothelial Progenitor Cell (EPC) Migration and Tube Formation | |
| Parameter | Observation |
| EPC Migration | Tβ4 induces EPC migration in a concentration-dependent manner. |
| Tube Formation (in high glucose) | Tβ4 ameliorates glucose-suppressed EPC tube formation in a concentration-dependent manner, with the maximal pro-angiogenic effect observed at 1000 ng/mL. |
| Tube Formation (in vitro) | Exogenous Tβ4 (in the ng-µg range) increases tube formation in HUVECs. As little as 100 ng of synthetic Tβ4 can double the vessel area in a coronary artery ring angiogenesis assay. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound or Tβ4
-
96-well culture plates
-
Calcein-AM (for fluorescence imaging)
-
Inverted microscope with fluorescence capabilities
Protocol:
-
Preparation of BME-coated plates: Thaw BME on ice overnight. Pipette 50-100 µL of BME into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs to 70-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a low-serum medium. On the day of the assay, harvest the cells using trypsin and resuspend them in a serum-free medium containing the desired concentration of this compound or Tβ4.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified BME at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Brightfield Imaging: Visualize the formation of tube-like structures using an inverted microscope.
-
Fluorescence Imaging: For enhanced visualization, incubate the cells with Calcein-AM (2 µg/mL) for 30 minutes. Wash with PBS and visualize using a fluorescence microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Western Blot for Phosphorylated Signaling Proteins (p-Akt, p-eNOS)
This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, indicating the activation state of signaling pathways.
Materials:
-
HUVECs or other endothelial cells
-
This compound or Tβ4
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-eNOS (Ser1177), anti-total eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager)
Protocol:
-
Cell Treatment and Lysis: Culture endothelial cells to near confluency. Treat the cells with this compound or Tβ4 for the desired time points. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total Akt).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound signaling pathways in endothelial cells.
Caption: Workflow for Western blot analysis of signaling proteins.
Conclusion
This compound stimulates angiogenesis and endothelial cell function through the coordinated activation of the PI3K/Akt/eNOS and Notch signaling pathways. The available data robustly supports its role in promoting key cellular processes such as migration, survival, and tube formation. The MAPK/ERK pathway is also implicated in its mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's signaling in endothelial cells, offering a valuable resource for researchers and professionals in the field of drug development and vascular biology. Further research to fully elucidate the specific receptor for this compound and the intricate crosstalk between these signaling pathways will be instrumental in optimizing its therapeutic applications.
References
- 1. karger.com [karger.com]
- 2. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TP508 Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 4. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 5. Thymosin beta4 induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Targets of TP-508 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-508, a 23-amino acid synthetic peptide derived from a non-proteolytic region of human thrombin, has demonstrated significant potential in promoting tissue repair and regeneration. This technical guide provides a comprehensive overview of the cellular and molecular targets of TP-508, detailing its mechanism of action across various physiological processes. Through a meticulous review of preclinical and clinical studies, this document elucidates the signaling pathways modulated by TP-508, presents quantitative data on its effects, and outlines detailed experimental protocols for key assays. The information herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of this promising peptide.
Introduction
TP-508, also known as Chrysalin or rusalatide acetate, represents a fragment of the human prothrombin molecule (residues 508-530). Unlike its parent protein, thrombin, TP-508 is non-proteolytic and does not participate in the blood coagulation cascade.[1][2] Its therapeutic effects are attributed to its ability to bind to specific cellular receptors, initiating a cascade of signaling events that promote tissue revascularization, modulate inflammation, and stimulate cell proliferation and migration.[3][4] This guide delves into the core cellular and molecular interactions of TP-508, providing a foundational understanding for its application in regenerative medicine.
Cellular Targets of TP-508
TP-508 exerts its effects on a variety of cell types crucial for tissue repair and regeneration. It is believed to bind to a specific, non-protease-activated receptor (non-PAR) on the surface of these cells, distinguishing its action from that of thrombin which primarily signals through PARs.[5] While the exact receptor has not been definitively identified, evidence suggests a potential role for integrins, such as αvβ3.
The primary cellular targets of TP-508 include:
-
Endothelial Cells: TP-508 directly stimulates endothelial cells to promote angiogenesis and revascularization.
-
Fibroblasts: The peptide was initially identified based on its high-affinity binding to fibroblasts, where it stimulates proliferation.
-
Stem Cells: TP-508 has been shown to stimulate the proliferation of adipose tissue-derived stem cells.
-
Inflammatory Cells: It modulates the activity of inflammatory cells, including neutrophils, lymphocytes, and monocytes, by acting as a chemoattractant.
-
Osteoblasts: TP-508 is chemotactic for human osteoblasts, contributing to its role in fracture healing.
Molecular Mechanisms and Signaling Pathways
Upon binding to its receptor, TP-508 activates several key intracellular signaling pathways that orchestrate its diverse cellular effects.
Angiogenesis and Revascularization
A primary mechanism of TP-508 is the promotion of new blood vessel formation. This is largely mediated through the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO), a critical signaling molecule in angiogenesis.
Inflammation and Cell Proliferation
TP-508 modulates the inflammatory response and promotes cell proliferation through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinases (Erk1/2) and p38 MAPK.
Gene Expression
TP-508 has been shown to upregulate the expression of a variety of genes involved in the healing process. Gene array analysis of fracture callus treated with TP-508 revealed a significant induction of early growth factors, inflammatory response modifiers, and angiogenesis-related genes. One specific gene identified as being induced by TP-508 in human fibroblasts is Annexin V, which is not induced by PAR1-activating peptides.
Quantitative Data
The following tables summarize the quantitative data from various studies on the effects of TP-508.
Table 1: Effect of TP-508 on Nitric Oxide (NO) Production in Endothelial Cells
| Cell Type | TP-508 Concentration | Incubation Time | Fold Increase in NO Production | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | 50 µg/mL | 24 hours | Reverses radiation-induced downregulation of eNOS | |
| Human Endothelial Cells | Not specified | 5 minutes | Rapid, dose-dependent 2- to 4-fold increase |
Table 2: Effect of TP-508 on Fracture Healing
| Animal Model | TP-508 Dose | Outcome | Quantitative Result | Reference |
| Mouse High Energy Fracture | 100 µg (into fracture gap) | Fracture Stiffness | Significantly higher than control | |
| Mouse High Energy Fracture | 10 µg (into fracture gap) | Fracture Stiffness | No significant difference from control |
Table 3: Effect of TP-508 on Diabetic Foot Ulcer Healing (Phase I/II Clinical Trial)
| Treatment Group | Outcome | Quantitative Result | Reference |
| 1 µg Chrysalin | Complete Healing | 45% more subjects with complete healing than placebo | |
| 10 µg Chrysalin | Complete Healing | 72% more subjects with complete healing than placebo | |
| Chrysalin (all doses) | Incidence of Complete Healing | More than doubled (p<0.05) | |
| Chrysalin (all doses) | Mean Closure Rate | Increased by approximately 80% (p<0.05) | |
| Chrysalin (all doses) | Median Time to 100% Closure | Decreased by approximately 40% (p<0.05) |
Table 4: Effect of TP-508 on Stem Cell Proliferation
| Cell Type | TP-508 Concentration | Assay | Quantitative Result | Reference |
| Adipose Tissue-Derived Stem Cells (ASCs) | 5 µg/mL | BrdU Incorporation | Significantly stimulated (p < 0.01) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TP-508.
Aortic Ring Sprouting Assay
This ex vivo assay is used to assess the angiogenic potential of TP-508.
Protocol:
-
Isolate the thoracic aorta from a mouse and place it in sterile phosphate-buffered saline (PBS).
-
Carefully remove the surrounding fibro-adipose tissue and slice the aorta into 1 mm thick rings.
-
Embed the aortic rings in a gel of basement membrane extract (e.g., Matrigel) in a 48-well plate.
-
Culture the rings in endothelial cell growth medium, with or without the addition of TP-508 and/or other growth factors like VEGF.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor and photograph the sprouting of endothelial cells from the aortic rings daily for several days.
-
Quantify the extent of angiogenesis by measuring the area of endothelial sprouting and the maximal migration distance of the cells.
In Vivo Fracture Healing Model
This model is used to evaluate the effect of TP-508 on bone repair.
Protocol:
-
Anesthetize a mouse and create a controlled, open transverse mid-diaphyseal femoral fracture.
-
Stabilize the fracture using an external fixator.
-
Administer a single intra-operative dose of TP-508 (e.g., 10 µg or 100 µg in a small volume of saline) directly into the fracture gap or surrounding damaged muscle tissue. A control group receives saline only.
-
Perform weekly radiographic assessments to monitor fracture healing.
-
At specific time points (e.g., 3 and 5 weeks post-fracture), euthanize the animals and harvest the femurs for histological analysis and biomechanical testing.
-
For histological analysis, fix, decalcify, and embed the femurs in paraffin. Section and stain with hematoxylin and eosin or other relevant stains to assess callus formation and vascularization.
-
For biomechanical testing, perform torsional testing to determine the fracture stiffness and strength.
Cell Migration (Chemotaxis) Assay
This in vitro assay quantifies the chemotactic effect of TP-508 on specific cell types.
Protocol:
-
Use a Transwell insert with a porous membrane (e.g., 8 µm pore size).
-
Seed the cells of interest (e.g., human aortic or microvascular endothelial cells) in serum-free medium in the upper chamber of the Transwell insert.
-
Place the insert into a well of a 24-well plate containing medium with a specific concentration of TP-508 as the chemoattractant in the lower chamber. Control wells should contain medium without TP-508.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-6 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Count the number of migrated cells in several random fields under a microscope to quantify the chemotactic response.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the activation of signaling proteins like Erk1/2 and p38 MAPK.
Protocol:
-
Culture the cells of interest (e.g., U937 or Jurkat T cells) to the desired confluency.
-
Treat the cells with TP-508 for various time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Erk1/2 or anti-phospho-p38).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Cell Proliferation (BrdU) Assay
This assay measures the proliferation of cells in response to TP-508.
Protocol:
-
Seed the cells (e.g., adipose tissue-derived stem cells) in a 96-well plate and allow them to adhere.
-
Treat the cells with TP-508 at the desired concentration (e.g., 5 µg/mL).
-
Add 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, to the culture medium. BrdU will be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.
-
Incubate the cells for a period to allow for BrdU incorporation.
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance of the colored product using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Conclusion
TP-508 is a promising therapeutic peptide with a multifaceted mechanism of action centered on promoting tissue repair and regeneration. Its ability to target key cellular players in the healing process, including endothelial cells, fibroblasts, and stem cells, and to modulate critical signaling pathways such as those involving nitric oxide and MAP kinases, underscores its potential for a wide range of clinical applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of TP-508 as a novel regenerative therapy. Future investigations should focus on the definitive identification of the TP-508 receptor and a more detailed characterization of its downstream signaling networks to fully harness its therapeutic potential.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The non-proteolytically active thrombin peptide TP508 stimulates angiogenic sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
Rusalatide Acetate: A Deep Dive into its Pro-Angiogenic and Neovascularization Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rusalatide Acetate, also known as TP508, is a synthetic 23-amino acid peptide that mimics a non-proteolytic domain of the human thrombin molecule.[1] Initially investigated for its role in tissue repair and wound healing, a significant body of preclinical evidence has highlighted its potent pro-angiogenic and neovascularization properties. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the formation of new blood vessels, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining relevant experimental methodologies.
Mechanism of Action: Stimulating Angiogenesis through Nitric Oxide Signaling
This compound's pro-angiogenic effects are primarily mediated through the stimulation of endothelial cells, the fundamental building blocks of blood vessels. Unlike many other growth factors, this compound's mechanism does not appear to directly involve the upregulation of vascular endothelial growth factor (VEGF) expression.[1] Instead, it triggers a distinct signaling cascade that enhances the production of nitric oxide (NO), a critical signaling molecule in angiogenesis.
The proposed signaling pathway is initiated by the binding of this compound to a yet-to-be-fully-characterized receptor on the endothelial cell surface, which is independent of the proteolytically activated receptors (PARs) used by thrombin.[1] This interaction is thought to involve αvβ3 integrin. This binding event triggers a rapid, dose-dependent increase in intracellular NO production.[2] This process is dependent on the activation of several key intracellular signaling proteins, including Src and Akt (also known as protein kinase B), leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[2] The activation of this pathway is also dependent on Protein Kinase C (PKC) but is notably independent of intracellular calcium mobilization, distinguishing it from the signaling cascade initiated by VEGF.
// Nodes Rusalatide [label="this compound\n(TP508)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor\n(αvβ3 Integrin?)", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis &\nNeovascularization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Rusalatide -> Receptor [color="#5F6368"]; Receptor -> Src [color="#5F6368"]; Src -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Receptor -> PKC [color="#5F6368"]; Akt -> eNOS [label="P", fontcolor="#202124", color="#5F6368"]; PKC -> eNOS [color="#5F6368"]; eNOS -> NO [color="#5F6368"]; NO -> Angiogenesis [color="#5F6368"]; } this compound Signaling Pathway in Endothelial Cells.
Quantitative Data on Angiogenic Effects
The pro-angiogenic activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
In Vitro Nitric Oxide Production in Human Endothelial Cells
| Parameter | Concentration of this compound (TP508) | Result | Reference |
| NO Production | 20-40 µM | Maximal NO production | |
| 0.4 µM | Significant increase in NO production | ||
| Time-dependent NO Increase | 1 hour | 100.5 ± 9.6 nM increase over control | |
| 24 hours | 463.3 ± 24.2 nM increase over control |
Ex Vivo Aortic Ring Assay
| Treatment | Result | Reference |
| TP508 (100 µg) | Maximal stimulation of endothelial cell sprouting (55% over sham-irradiated control) |
In Vivo Fracture Healing Model (Rat)
| Parameter | Treatment | Result | Reference |
| Blood Vessel Number | Single injection of TP508 | Significant increase in blood vessels in fracture callus | |
| Fracture Strength | 1 µg TP508 | 21% increase relative to control | |
| 10 µg TP508 | 36% increase relative to control |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the angiogenic effects of this compound.
Rat Femoral Fracture Model
This in vivo model is used to assess the effect of this compound on fracture healing and associated angiogenesis.
// Nodes A [label="Anesthesia and Incision", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Femur Fracture Creation\n(Open transverse mid-diaphyseal)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Quadriceps Muscle Crush\n(High-energy fracture model)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="External Fixator Application", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Intra-operative Injection\n(TP508 or Saline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Post-operative Care and Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Radiographic and Histological Analysis\n(Weekly for 5 weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Biomechanical Testing\n(At 5 weeks post-fracture)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; F -> H [color="#5F6368"]; } Workflow for the Rat Femoral Fracture Model.
Protocol Summary:
-
Animal Model: Adult male CD-1 mice or Sprague-Dawley rats are used.
-
Surgical Procedure: After anesthesia, an open transverse mid-diaphyseal femoral fracture is created. To mimic a high-energy fracture, a controlled crush injury is applied to the quadriceps muscle.
-
Fixation: The fracture is stabilized using an external fixator.
-
Treatment: A single intra-operative dose of this compound (e.g., 10 µg or 100 µg in phosphate-buffered saline) or a saline control is injected directly into the fracture gap or surrounding damaged muscle.
-
Post-operative Analysis: Fracture healing is monitored weekly for up to 5 weeks using radiography. At the end of the study period, animals are euthanized, and the fractured femurs are harvested for histological analysis to assess bone formation and blood vessel density, and for biomechanical testing to determine fracture strength.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenic agents.
// Nodes A [label="Fertilized Chicken Egg Incubation\n(37.5°C, 60% humidity)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Windowing of the Eggshell\n(Day 3-4 of incubation)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Application of Test Substance\n(TP508 on a carrier disc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Resealing and Re-incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Observation and Imaging\n(Daily for several days)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Quantification of Angiogenesis\n(Vessel density, length, branching)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; } Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Protocol Summary:
-
Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then cut into the eggshell to expose the CAM.
-
Sample Application: A carrier, such as a sterile filter paper disc or a biocompatible sponge, is saturated with this compound solution and placed directly onto the CAM. Control carriers receive the vehicle solution.
-
Incubation and Observation: The window is sealed, and the eggs are returned to the incubator. The CAM is observed and photographed daily through the window for several days.
-
Quantification: The angiogenic response is quantified by measuring changes in blood vessel density, length, and branching in the area surrounding the carrier using image analysis software.
Conclusion
This compound demonstrates significant pro-angiogenic and neovascularization effects through a distinct signaling pathway centered on the activation of eNOS and the production of nitric oxide. The quantitative data from various preclinical models consistently support its ability to stimulate the formation of new blood vessels. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of this compound in conditions where enhanced angiogenesis is beneficial, such as wound healing, fracture repair, and ischemic tissue regeneration. Further investigation is warranted to fully elucidate its receptor and the downstream signaling intricacies, which will be pivotal for its clinical translation and development.
References
The Regenerative Potential of Rusalatide Acetate: An In-Depth Technical Guide to its Role in Stimulating Growth Factor Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rusalatide Acetate (also known as TP508) is a synthetic 23-amino acid peptide derived from the receptor-binding domain of human prothrombin. Investigated for its therapeutic potential in tissue regeneration, particularly in the context of chronic wounds and fractures, this compound has demonstrated a capacity to accelerate healing processes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a specific focus on its role in initiating and modulating growth factor cascades. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the complex signaling pathways involved.
Introduction
The healing of complex biological tissues is a highly orchestrated process involving a symphony of cellular and molecular events, including inflammation, cell proliferation, angiogenesis, and tissue remodeling. Growth factors are critical signaling molecules that regulate these processes. This compound has emerged as a promising therapeutic agent that appears to mimic and amplify these natural healing cascades. It interacts with cell surface receptors to trigger a cascade of intracellular events that stimulate cellular and molecular healing processes, including the activation of nitric oxide signaling.[1][2] This guide delves into the core mechanisms of this compound, providing a technical resource for researchers and developers in the field of regenerative medicine.
Mechanism of Action: A Multi-Faceted Approach to Tissue Repair
This compound's primary mechanism of action involves its interaction with a non-proteolytically-activated thrombin receptor (NPAR) on the surface of various cell types, including fibroblasts, endothelial cells, and keratinocytes. This interaction initiates a signaling cascade that upregulates the expression of a suite of genes critical for tissue repair.
Stimulation of Growth Factor and Cytokine Expression
Preclinical studies utilizing gene array analysis in animal fracture models have revealed that this compound significantly induces the expression of a broad range of genes involved in the healing process. These can be categorized as follows:
-
Early Growth Factors: Upregulation of genes encoding for crucial early-response growth factors that initiate the healing cascade.
-
Inflammatory Mediators: Modulation of inflammatory responses to create a pro-regenerative environment.
-
Angiogenesis-Related Genes: Promotion of new blood vessel formation, a critical step in tissue repair.[1]
While specific quantitative data from early clinical trials are not extensively published, preclinical evidence provides a strong foundation for understanding the pro-regenerative effects of this compound.
Key Signaling Pathways
This compound's influence on tissue regeneration is mediated through several key signaling pathways:
-
Nitric Oxide (NO) Signaling: this compound stimulates the production of nitric oxide, a potent vasodilator and signaling molecule that plays a crucial role in angiogenesis and inflammation.[1][2]
-
Wnt/β-catenin Signaling Pathway: Evidence suggests that this compound can activate the Wnt/β-catenin pathway, which is fundamental for cell proliferation, differentiation, and tissue patterning during development and regeneration.
The following diagram illustrates the proposed signaling cascade initiated by this compound:
Quantitative Data from Preclinical and Clinical Studies
Preclinical Data
Preclinical investigations in animal models have demonstrated the potent regenerative effects of this compound.
Table 1: Summary of Preclinical Findings for this compound in Fracture Healing
| Animal Model | Dosage | Key Findings | Reference |
| Rat Femoral Fracture | Not Specified | Upregulation of early growth factors, inflammatory mediators, and angiogenesis-related genes based on gene array analysis. | |
| Mouse High-Energy Fracture | 100 µg (local) | Significant increase in fracture stiffness; increased bone and blood vessel formation observed in histological analysis. |
Clinical Data Summary
Phase I and II clinical trials have suggested a positive impact of this compound on the healing of diabetic foot ulcers and distal radius fractures.
Table 2: Summary of Qualitative Clinical Findings for this compound
| Indication | Phase | Reported Outcome |
| Diabetic Foot Ulcers | I/II | Significantly accelerated healing. |
| Distal Radius Fractures | I/II | Significantly accelerated healing. |
It is important to note that a larger Phase III trial in distal radius fractures, while demonstrating radiographic improvement, did not meet its primary clinical endpoint in the broader study population. However, a subset analysis of osteopenic women did show significant acceleration in both radiographic healing and the primary clinical endpoint.
Experimental Protocols
To facilitate further research into the mechanisms of this compound, this section provides a detailed, adaptable protocol for a key in vitro assay.
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
This protocol is designed to assess the chemotactic effect of this compound on endothelial cells, a critical component of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound (TP508)
-
Vascular Endothelial Growth Factor (VEGF) as a positive control
-
24-well Transwell inserts (8 µm pore size)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HUVECs in EGM supplemented with 10% FBS until they reach 80-90% confluency.
-
Serum Starvation: Prior to the assay, serum-starve the HUVECs for 4-6 hours in EGM with 0.5% FBS to minimize basal migration.
-
Preparation of Transwell Plate:
-
In the lower chamber of the 24-well plate, add EGM with 0.5% FBS containing different concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL).
-
Include a positive control well with VEGF (e.g., 50 ng/mL) and a negative control well with no chemoattractant.
-
-
Cell Seeding:
-
Detach the serum-starved HUVECs and resuspend them in EGM with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Add Calcein-AM solution to the lower chamber and incubate for 30 minutes to label the migrated cells.
-
Measure the fluorescence of the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
-
Data Analysis: Express the results as a fold increase in migration over the negative control.
The following diagram outlines the workflow of the Transwell migration assay:
Conclusion and Future Directions
This compound represents a promising therapeutic peptide with a clear potential to accelerate tissue regeneration. Its mechanism of action, centered on the stimulation of key growth factor cascades and signaling pathways, provides a strong rationale for its application in wound healing and fracture repair. Preclinical studies have consistently demonstrated its efficacy in promoting cellular processes essential for tissue reconstruction.
While early clinical trials have been encouraging, further large-scale, well-controlled studies are necessary to fully elucidate the clinical utility and optimal applications of this compound. Future research should focus on:
-
Dose-response studies to identify the most effective therapeutic window.
-
Combination therapies to explore potential synergistic effects with other growth factors or therapeutic modalities.
-
Advanced mechanistic studies to further delineate the downstream targets of the this compound-initiated signaling cascades.
A deeper understanding of the intricate molecular interactions of this compound will undoubtedly pave the way for its successful translation into a valuable clinical tool for regenerative medicine.
References
- 1. Thrombin peptide (TP508) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Could this compound be the future drug of choice for diabetic foot ulcers and fracture repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Science of TP-508: A Technical Guide to its Interaction with Thrombin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-508, a synthetic 23-amino acid peptide (Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly-Asp-Ala-Cys-Glu-Gly-Asp-Ser-Gly-Gly-Pro-Phe-Val), represents a non-proteolytic fragment of human prothrombin.[1] It has garnered significant interest for its therapeutic potential in tissue repair and regeneration, demonstrating efficacy in preclinical and clinical settings for conditions such as diabetic foot ulcers and bone fractures.[2][3][4] This technical guide provides an in-depth exploration of the foundational science behind TP-508, focusing on its interaction with cellular receptors and the subsequent signaling cascades that drive its biological effects. While the complete picture of its receptor interaction is still emerging, this document synthesizes the current understanding for researchers and drug development professionals.
TP-508 and its Interaction with a Non-Proteolytic Thrombin Receptor Pathway
A central aspect of TP-508's mechanism is its ability to elicit cellular responses independently of the well-characterized Protease-Activated Receptors (PARs), which are the typical targets of thrombin's proteolytic activity.[5] Studies have shown that TP-508 induces cellular signaling and gene expression patterns distinct from those triggered by PAR-1 activating peptides, suggesting the involvement of a separate, non-proteolytically activated receptor. This putative receptor is thought to be responsible for the high-affinity binding of thrombin and mediates non-proteolytic signaling crucial for cell proliferation. While the specific identity of this non-PAR receptor remains an active area of investigation, its existence is a cornerstone of the current understanding of TP-508's mode of action.
Interaction with Integrin αvβ3
Evidence suggests that the integrin αvβ3 plays a significant role in mediating the effects of TP-508. This interaction is thought to be dependent on the Arg-Gly-Asp (RGD) sequence present within the TP-508 peptide. Immobilized TP-508 has been shown to support αvβ3 integrin-dependent endothelial cell attachment and migration. Furthermore, the angiogenic effects of TP-508, such as the induction of nitric oxide (NO) production in endothelial cells, can be inhibited by function-blocking antibodies specific to αvβ3. These findings point to a model where TP-508, through its RGD motif, engages with integrin αvβ3, thereby initiating downstream signaling events. However, it is important to note that when in solution, TP-508 can act as an antagonist to some of thrombin's pro-angiogenic effects, suggesting a complex interplay between soluble and immobilized peptide actions.
Downstream Signaling Pathways
Upon receptor engagement, TP-508 activates a cascade of intracellular signaling pathways that orchestrate its diverse biological effects. The two most prominently implicated pathways are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK).
PI3K/Akt Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. TP-508 has been shown to stimulate the phosphorylation and activation of Akt in various cell types, including adipose-derived stem cells. This activation is crucial for the proliferative effects of TP-508, as demonstrated by the abolishment of these effects in the presence of PI3K inhibitors. Furthermore, the TP-508-induced production of nitric oxide (NO) in endothelial cells, a key mediator of angiogenesis, is dependent on the PI3K/Akt pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another central signaling cascade that governs cell proliferation, differentiation, and migration. TP-508 treatment leads to the enhanced phosphorylation and activation of ERK1/2 in various cell types, including fibroblasts and Jurkat T cells. This activation is implicated in the inflammatory response modulation and tissue repair processes initiated by TP-508. The interaction of TP-508 with integrin αvβ3 is also linked to the activation of the MAPK pathway.
Caption: TP-508 Signaling Pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of TP-508 from various in vitro and in vivo studies.
Table 1: Effects of TP-508 on Angiogenesis
| Parameter | Cell/Model System | TP-508 Concentration/Dose | Observed Effect | Reference |
| Endothelial Sprouting Area | Mouse Aortic Explants | 500 µg (single i.v. injection) | 6.4-fold increase compared to control at day 5 | |
| Maximal Endothelial Cell Migration | Mouse Aortic Explants | 500 µg (single i.v. injection) | 3.1-fold increase compared to control at day 5 | |
| Chemotaxis | Human Aortic and Microvascular Endothelial Cells | Dose-dependent | Stimulation of chemokinesis and chemotaxis | |
| Blood Vessel Density and Size | Chick Chorioallantoic Membrane (CAM) | Not specified | Increased density and size of blood vessels |
Table 2: Effects of TP-508 on Cell Signaling and Proliferation
| Parameter | Cell Type | TP-508 Concentration | Observed Effect | Reference |
| Akt Phosphorylation | Adipose-Derived Stem Cells | 5 µg/mL | Increased phosphorylation compared to control | |
| BrdU Incorporation | Adipose-Derived Stem Cells | 5 µg/mL | Significant increase (p < 0.01) | |
| ERK1/2 Activation | U937 and Jurkat T cells | Not specified | Enhanced ERK1/2 activities | |
| Nitric Oxide Production | Human Endothelial Cells | Dose-dependent | 2- to 4-fold increase |
Table 3: Effects of TP-508 on Gene Expression
| Gene/Gene Category | Cell/Tissue Type | TP-508 Treatment | Regulation | Reference |
| Early Growth Factors | Rat Fracture Callus | Single injection | Up-regulation | |
| Inflammatory Response Modifiers | Rat Fracture Callus | Single injection | Up-regulation | |
| Angiogenesis-Related Genes | Rat Fracture Callus | Single injection | Up-regulation | |
| Annexin V | Human Fibroblasts | Not specified | Induction |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of TP-508.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a widely used in vivo model to assess angiogenesis.
References
- 1. The Effect of Thrombin Fragment (TP508) on Myocardial Ischemia Reperfusion Injury in a Model of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. TP508 Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 5. peptidesociety.org [peptidesociety.org]
Rusalatide Acetate: A Preliminary Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rusalatide Acetate, also known as TP508 or Chrysalin®, is a synthetic 23-amino acid peptide that represents a non-proteolytic fragment of the human thrombin molecule.[1] Initially investigated for its role in tissue repair and regeneration, emerging preclinical evidence highlights its significant anti-inflammatory and immunomodulatory capabilities. This technical guide provides an in-depth overview of the preliminary studies on the anti-inflammatory properties of this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multifaceted mechanism that involves the modulation of key signaling pathways and the regulation of inflammatory mediator expression. Unlike thrombin, this compound's activity is independent of proteolytic cleavage of cell surface receptors.[1] Its primary mechanism appears to be the stimulation of a regenerative inflammatory response that transitions into a pro-healing and anti-inflammatory state.
The peptide has been shown to up-regulate the expression of early growth factors, inflammatory response modifiers, and genes related to angiogenesis.[2] This initial pro-inflammatory signaling is crucial for recruiting immune cells to the site of injury or inflammation. However, subsequent signaling events lead to the resolution of inflammation and promotion of tissue repair. Key signaling pathways implicated in this compound's action include the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the Extracellular signal-regulated kinase (ERK1/2) and p38 pathways.[3] Activation of these pathways in immune cells, such as T lymphocytes, leads to the release of a specific profile of cytokines that orchestrates the inflammatory response.
Experimental Protocols
In Vitro Studies
1. Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To determine the effect of this compound on the production of inflammatory cytokines by human immune cells.
-
Cell Culture: Human PBMCs are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Treatment: PBMCs are seeded in 24-well plates and treated with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 24 to 48 hours. A negative control (vehicle) and a positive control (e.g., lipopolysaccharide, LPS) are included.
-
Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentrations of key inflammatory cytokines (e.g., IL-1β, IL-2, IL-6, TNF-α) are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) according to the manufacturer's protocols.[3]
2. Activation of ERK1/2 and p38 Signaling in Jurkat T Cells
-
Objective: To investigate the effect of this compound on the activation of the ERK1/2 and p38 MAPK signaling pathways in T lymphocytes.
-
Cell Culture: Jurkat T cells, a human T lymphocyte cell line, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are treated with this compound at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes).
-
Western Blot Analysis: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38, as well as with antibodies for the total forms of these proteins to serve as loading controls. Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via enhanced chemiluminescence.
3. Nitric Oxide Production in Human Endothelial Cells
-
Objective: To assess the effect of this compound on the production of nitric oxide (NO), a key signaling molecule in inflammation and vascular regulation.
-
Cell Culture: Human coronary artery endothelial cells (HCAECs) or human umbilical vein endothelial cells (HUVECs) are cultured in endothelial growth medium.
-
Treatment: Confluent cell monolayers are treated with a range of this compound concentrations (e.g., 0.4 to 40 µM) for various durations (e.g., 5 minutes to 24 hours).
-
Nitric Oxide Measurement: The concentration of NO in the cell culture supernatant is measured using a chemiluminescence NO analyzer. The analyzer detects the products of NO reaction with ozone.
In Vivo Studies
1. Rat Femoral Fracture Model
-
Objective: To evaluate the effect of this compound on the expression of inflammatory genes in a model of tissue injury and repair.
-
Animal Model: Closed femoral fractures are induced in adult male Sprague-Dawley rats.
-
Treatment: A single injection of this compound (e.g., 1 µg or 10 µg in saline) or saline (control) is administered directly into the fracture site.
-
Gene Expression Analysis: At specific time points post-fracture (e.g., 24 hours, 3 days, 7 days), the fracture callus is harvested, and total RNA is extracted. Gene expression profiling is performed using Affymetrix GeneChip arrays to identify changes in the expression of inflammatory mediators, growth factors, and angiogenesis-related genes.
Quantitative Data
Table 1: Effect of this compound on Nitric Oxide Production in Human Coronary Artery Endothelial Cells (HCAECs)
| This compound (µM) | Nitric Oxide (nM) - 1 hour |
| 0 (Control) | 74.1 ± 12.4 |
| 0.4 | 135.3 ± 16.2 |
| 20 | 317.8 ± 32.2 |
| 40 | 322.4 ± 25.2 |
Data are presented as mean ± standard deviation.
Table 2: Summary of Gene Expression Changes in a Rat Femoral Fracture Model Treated with this compound
| Gene Category | Direction of Change | Key Genes Modulated |
| Inflammatory Response Modifiers | Upregulated | Interleukin-1, Interleukin-6, Cyclooxygenase-2 |
| Early Growth Factors | Upregulated | Platelet-derived growth factor, Fibroblast growth factor |
| Angiogenesis-Related Genes | Upregulated | Vascular endothelial growth factor A, Angiopoietin-1 |
Note: This table represents a qualitative summary of findings from gene array analysis. Specific fold-change data would be dependent on the full dataset from the cited study.
Visualizations
References
- 1. peptidesociety.org [peptidesociety.org]
- 2. Thrombin peptide (TP508) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thrombin peptide, TP508, enhances cytokine release and activates signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the gene expression changes induced by Rusalatide Acetate
An In-depth Technical Guide on the Gene Expression Changes Induced by Rusalatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as TP508, is a synthetic 23-amino acid peptide that corresponds to a fragment of human thrombin. It has been investigated for its therapeutic potential in accelerating the healing of various tissues, including bone fractures and skin wounds.[1][2] The mechanism of action of this compound involves the modulation of cellular processes critical for tissue repair, which is intrinsically linked to changes in gene expression. This document provides a detailed overview of the known gene expression changes induced by this compound, the signaling pathways it activates, and the experimental methodologies used to elucidate these effects.
Gene Expression Changes Induced by this compound
This compound has been shown to upregulate a variety of genes involved in key processes of tissue regeneration, including osteogenesis, angiogenesis, and inflammation. The following table summarizes the known genes and gene categories affected by this compound treatment.
| Functional Category | Upregulated Genes/Gene Products | Experimental Context | Reference |
| Osteogenesis | Alkaline phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), Osteocalcin (OCN) | Rat tibia distraction osteogenesis model | [3] |
| β-catenin, Cyclin D1 | Rat tibia distraction osteogenesis model | [3] | |
| Angiogenesis | Angiogenesis-related genes (unspecified) | Rat femoral fracture model | [1] |
| Inflammation | Inflammatory response modifiers/mediators (unspecified) | Rat femoral fracture model | |
| Growth Factors | Early growth factors (unspecified) | Rat femoral fracture model | |
| Stem Cell & Cell Adhesion | DCLK1, LGR5, E-cadherin | Murine model of radiation-induced gastrointestinal damage |
Signaling Pathways Activated by this compound
This compound is known to interact with cell surface receptors, initiating intracellular signaling cascades. One of the key pathways identified is the Wnt/β-catenin signaling pathway, which plays a crucial role in bone regeneration.
Wnt/β-catenin Signaling Pathway
This compound (TP508) has been shown to activate the Wnt/β-catenin signaling pathway. This activation leads to the upregulation of β-catenin and its downstream target, Cyclin D1, which promotes cell proliferation and contributes to the pro-osteogenic effects of the peptide.
Caption: Activation of the Wnt/β-catenin pathway by this compound.
Experimental Protocols
The following sections describe the methodologies employed in the studies that have investigated the effects of this compound on gene expression.
Gene Expression Profiling using Microarray Analysis
To obtain a broad overview of the genetic changes induced by this compound, genome-scale profiling using Affymetrix gene arrays has been utilized.
Experimental Workflow:
References
- 1. Thrombin peptide (TP508) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Pharmacokinetic Profile of TP-508: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-508, also known as rusalatide acetate, is a synthetic 23-amino acid peptide that represents a fragment of the human thrombin molecule.[1][2] It has garnered significant interest in the field of regenerative medicine for its demonstrated ability to accelerate the repair of both soft and hard tissues.[3][4] TP-508 is believed to exert its therapeutic effects by interacting with cell surface receptors, which triggers a cascade of cellular and molecular events integral to the wound healing process, including the activation of nitric oxide signaling.[1] Preclinical and clinical studies have explored its efficacy in various applications, such as the healing of diabetic foot ulcers and bone fractures. Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of TP-508 is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available research on the pharmacokinetic profile of the TP-508 peptide.
Pharmacokinetic Profile of TP-508
The pharmacokinetic properties of a peptide therapeutic like TP-508 are crucial in determining its dosing regimen, efficacy, and safety. While detailed quantitative data for TP-508's full ADME profile are not extensively available in the public domain, existing research, particularly studies on modified versions of the peptide, provides valuable insights.
Absorption and Bioavailability
TP-508 has been administered through various routes in preclinical and clinical studies, including topical, subcutaneous (SC), and intravenous (IV) injections. The route of administration significantly influences the absorption and subsequent bioavailability of the peptide.
-
Intravenous (IV) Administration: IV injection ensures 100% bioavailability, as the peptide is introduced directly into the systemic circulation. This route is often used in preclinical studies to establish baseline pharmacokinetic parameters.
-
Subcutaneous (SC) Administration: Following SC injection, TP-508 is absorbed from the subcutaneous tissue into the bloodstream. The rate and extent of absorption can be influenced by factors such as local blood flow and tissue binders.
-
Topical Administration: For localized applications, such as in wound healing, topical administration delivers the peptide directly to the site of action. Systemic absorption from topical formulations is generally low.
Distribution
Once in the systemic circulation, TP-508 is distributed to various tissues. The extent of distribution is determined by its physicochemical properties, such as size, charge, and binding to plasma proteins and tissue components. As a relatively small peptide, it may have a different distribution profile compared to larger protein therapeutics.
Metabolism and Excretion
Peptides are typically metabolized by proteases and peptidases present in the blood, liver, and kidneys. This enzymatic degradation is a primary driver of the clearance of peptide drugs from the body. The resulting smaller peptides and amino acids are then either excreted or re-enter the body's amino acid pool. The kidneys and liver are the main organs involved in the metabolism and excretion of peptides.
Half-Life
A key characteristic of the pharmacokinetic profile of TP-508 is its short plasma half-life . This rapid clearance is a common feature of small peptides due to their susceptibility to enzymatic degradation and renal filtration. The short half-life has been a significant consideration in its clinical development, prompting research into strategies to extend its duration of action.
To address the limitation of a short half-life, a PEGylated version of TP-508, specifically PEG30k-TP508, was developed. In a study using CD-1 mice, this modification was shown to extend the plasma half-life by approximately 19-fold compared to the unmodified peptide. This demonstrates a significant improvement in the peptide's stability and circulation time.
Quantitative Pharmacokinetic Data
| Parameter | Unmodified TP-508 | PEG30k-TP508 | Notes |
| Plasma Half-life (t½) | Short (exact value not publicly available) | ~19-fold longer than unmodified TP-508 | Data from studies in CD-1 mice. |
| Bioavailability | Dependent on the route of administration (IV: 100%) | Likely improved for SC administration due to increased stability | |
| Clearance | Expected to be rapid | Significantly reduced | |
| Volume of Distribution | Not reported | Not reported |
Experimental Protocols
Detailed, publicly available protocols for the pharmacokinetic studies of TP-508 are scarce. However, based on standard methodologies for peptide pharmacokinetic analysis, the following experimental designs are likely to have been employed.
Animal Models
Pharmacokinetic studies are typically conducted in rodent models, such as mice (e.g., CD-1 mice) and rats, as well as in non-rodent species as part of preclinical safety assessments.
Administration and Dosing
-
Routes of Administration: Intravenous (bolus or infusion) and subcutaneous injections are common for determining systemic pharmacokinetic parameters.
-
Dose Levels: A range of doses would be used to assess dose-linearity.
Blood Sampling
Serial blood samples are collected at predetermined time points after administration. For peptides with a short half-life, frequent sampling immediately after dosing is crucial. Blood is processed to obtain plasma or serum, which is then stored frozen until analysis.
Bioanalytical Method for Quantification
The quantification of TP-508 in biological matrices like plasma requires a sensitive and specific bioanalytical method.
-
Likely Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides in biological fluids due to its high sensitivity and specificity.
-
Sample Preparation: This would involve protein precipitation to remove larger proteins from the plasma sample, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the peptide and remove interfering substances.
-
Internal Standard: A stable isotope-labeled version of TP-508 would likely be used as an internal standard to ensure accuracy and precision of the assay.
-
Alternative Method: In some research settings, fluorescently labeled TP-508 has been used to track its presence in plasma. This method is useful for determining relative changes in concentration and half-life but may not be as precise as LC-MS/MS for absolute quantification in formal pharmacokinetic studies.
Signaling Pathways and Mechanism of Action
The therapeutic effects of TP-508 are mediated through the activation of several intracellular signaling pathways. Understanding these pathways provides context for its biological activity.
TP-508 has been shown to enhance the release of cytokines and activate signaling cascades in various cell types. Key pathways include:
-
Erk1/2 and p38 MAPK Pathways: TP-508 treatment has been observed to enhance the activity of Extracellular signal-regulated kinases (Erk1/2) and p38 Mitogen-Activated Protein Kinases. These pathways are crucial for cell proliferation, differentiation, and the inflammatory response.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another important signaling cascade activated by TP-508. This pathway is involved in cell survival, growth, and proliferation.
-
Nitric Oxide (NO) Production: TP-508 stimulates the production of nitric oxide in endothelial cells. NO is a critical signaling molecule in angiogenesis and wound healing.
Caption: Signaling pathways activated by TP-508.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of a peptide like TP-508.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The available data indicates that TP-508 is a promising therapeutic peptide with a well-defined mechanism of action related to tissue repair. Its primary pharmacokinetic limitation is a short plasma half-life, a common challenge for peptide-based drugs. Research into PEGylation has shown that this limitation can be effectively addressed, significantly enhancing the peptide's circulatory residence time. While specific quantitative ADME parameters for the unmodified peptide are not widely published, the information gathered provides a solid foundation for understanding its in vivo behavior. Further research and public dissemination of detailed pharmacokinetic data will be crucial for the continued development and clinical application of TP-508 and its derivatives. This guide summarizes the current understanding of the pharmacokinetic profile of TP-508, providing a valuable resource for professionals in the field of drug development.
References
Methodological & Application
Application Notes and Protocols for Rusalatide Acetate in Preclinical Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rusalatide Acetate, also known as TP508 or Chrysalin®, is a synthetic 23-amino-acid peptide that represents a portion of the receptor-binding domain of human thrombin.[1] It has been investigated for its potential to accelerate the healing of various tissue injuries, including cutaneous wounds.[1][2] Preclinical studies have demonstrated that this compound can enhance the repair of both dermal and musculoskeletal tissues.[3] Its mechanism of action involves stimulating a cascade of cellular and molecular events crucial for wound healing, most notably by promoting angiogenesis and revascularization.[3] This document provides detailed application notes and protocols for utilizing this compound in common animal models of wound healing.
Mechanism of Action
This compound is thought to mimic the non-proteolytic actions of thrombin by binding to specific cell surface receptors. This interaction initiates a signaling cascade that upregulates the expression of genes involved in inflammation, cell migration (chemotaxis), cell proliferation, and the formation of new blood vessels (angiogenesis). A key aspect of its efficacy is the significant increase in neovascularization observed in treated wounds, leading to improved blood supply and tissue regeneration. The peptide has been shown to have a direct angiogenic effect, promoting the growth of new blood vessels.
Signaling Pathway for this compound in Wound Healing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thrombin peptide, TP508, stimulates angiogenic responses in animal models of dermal wound healing, in chick chorioallantoic membranes, and in cultured human aortic and microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP-508 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the delivery methods for the synthetic peptide TP-508 in various preclinical research applications. Detailed protocols for key experimental models are provided, along with a summary of quantitative data from relevant studies and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to TP-508
TP-508 is a 23-amino acid synthetic peptide that corresponds to a non-proteolytic portion of the human thrombin molecule.[1][2] It has been shown to accelerate tissue repair and regeneration in a variety of preclinical models, including dermal wounds, bone fractures, and radiation-induced injuries.[2][3][4] The therapeutic effects of TP-508 are attributed to its ability to stimulate angiogenesis, recruit inflammatory cells, and promote cell proliferation and revascularization of injured tissues.
Mechanism of Action
TP-508 exerts its regenerative effects by activating a cascade of cellular events that promote tissue repair. It binds to a specific class of receptors on fibroblasts and other cells, distinct from the proteolytically activated thrombin receptors. This interaction initiates intracellular signaling pathways, including the PI3K/Akt pathway, leading to the activation of endothelial nitric oxide synthase (eNOS). The subsequent increase in nitric oxide (NO) production, along with the upregulation of early growth factors and inflammatory mediators, contributes to enhanced angiogenesis and tissue revascularization.
Data Presentation: TP-508 Delivery Methods in Preclinical Models
The following table summarizes the quantitative data on TP-508 delivery methods from various preclinical studies.
| Application | Animal Model | Injury Model | Delivery Method | TP-508 Dose | Key Outcomes |
| Dermal Wound Healing | Rat | Full-thickness excisional wounds | Topical | 0.1 µg or 1.0 µg per wound (single application) | Accelerated wound closure, increased inflammatory cell recruitment, and enhanced revascularization. |
| Ischemic Wound Healing | Rat | Full-thickness excisions in ischemic skin flaps | Topical | 0.1 µg per wound (single application) | Significantly accelerated wound closure rates in ischemic tissue. |
| Fracture Repair | Mouse | Open transverse femoral fracture with muscle crush | Local Injection | 10 µg or 100 µg in 20 µl PBS into fracture gap (single intra-operative dose) | Promoted fracture healing, increased fracture stiffness, and enhanced blood vessel formation. |
| Fracture Repair | Rat | Closed femoral fracture | Local Injection | Single injection (dose not specified) | Accelerated fracture repair. |
| Radiation-Induced Injury | Mouse | 8.5 Gy or 9 Gy gamma irradiation | Intravenous Injection | 10 mg/kg (single injection 24h post-exposure) | Mitigated radiation-induced endothelial and gastrointestinal damage, and significantly increased survival. |
| Angiogenesis Stimulation | Mouse | Aortic explant model | Intravenous Injection | 500 µg per mouse | Increased endothelial sprouting and potentiated VEGF-stimulated angiogenesis. |
Experimental Protocols
Protocol 1: Topical Delivery of TP-508 for Dermal Wound Healing in a Rat Model
This protocol is adapted from studies investigating the efficacy of TP-508 in accelerating the closure of full-thickness excisional wounds.
1. Animal Model and Anesthesia:
- Use adult male Sprague-Dawley rats.
- Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation).
2. Wound Creation:
- Shave the dorsal surface of the rat.
- Create two full-thickness circular excisional wounds on the back of each animal using a sterile 8 mm biopsy punch.
3. TP-508 Preparation and Application:
- Prepare a stock solution of TP-508 in sterile saline.
- For treatment, dilute the stock solution to the desired concentration (e.g., 0.1 µg or 1.0 µg of TP-508 in a small volume of saline, such as 10-20 µl).
- Immediately after wounding, apply a single dose of the TP-508 solution directly to the wound bed. For control animals, apply an equal volume of sterile saline.
4. Post-Operative Care and Monitoring:
- House animals individually to prevent interference with the wounds.
- Monitor the rate of wound closure daily by tracing the wound margins and calculating the wound area.
- At selected time points (e.g., days 7, 10, and 14), euthanize subgroups of animals for histological analysis of the wound tissue to assess inflammatory cell infiltration and neovascularization.
Protocol 2: Local Injection of TP-508 for Fracture Repair in a Mouse Model
This protocol is based on a study evaluating the effect of locally administered TP-508 on the healing of high-energy fractures.
1. Animal Model and Anesthesia:
- Use adult male CD1 mice.
- Induce and maintain anesthesia with isoflurane.
2. Fracture Creation and Fixation:
- Perform an open transverse osteotomy at the mid-diaphysis of the femur.
- To mimic a high-energy fracture, a controlled muscle crush can be performed on the quadriceps.
- Stabilize the fracture using an external fixator.
3. TP-508 Preparation and Injection:
- Dissolve TP-508 in sterile phosphate-buffered saline (PBS).
- During the surgical procedure, administer a single injection of TP-508 (e.g., 10 µg or 100 µg in 20 µl of PBS) directly into the fracture gap.
- For the control group, inject an equal volume of PBS.
4. Post-Operative Care and Analysis:
- Allow the animals unlimited cage activity post-surgery.
- Perform weekly radiographic assessments to monitor bone healing.
- At the end of the study period (e.g., 5 weeks), euthanize the animals and harvest the femurs for biomechanical testing (e.g., three-point bending to determine fracture stiffness) and histological analysis to assess callus formation and vascularity.
Protocol 3: Intravenous Delivery of TP-508 for Mitigation of Radiation Injury in a Mouse Model
This protocol is derived from research demonstrating the radioprotective effects of systemically administered TP-508.
1. Animal Model:
- Use adult male CD-1 mice.
2. Irradiation:
- Expose the mice to a lethal or sub-lethal dose of total body gamma irradiation (e.g., 8.5 Gy or 9 Gy).
3. TP-508 Preparation and Administration:
- Prepare a solution of TP-508 in sterile saline.
- At 24 hours post-irradiation, administer a single intravenous injection of TP-508 at a dose of 10 mg/kg via the tail vein.
- The control group should receive an equivalent volume of sterile saline.
4. Post-Irradiation Monitoring and Analysis:
- Monitor the animals daily for survival and signs of radiation sickness.
- For mechanistic studies, euthanize subgroups of animals at various time points post-irradiation.
- Collect tissues (e.g., intestine, bone marrow, and blood) for histological analysis to assess damage and regeneration (e.g., crypt integrity in the intestine), and for molecular analyses to evaluate markers of endothelial function and DNA repair.
Visualizations
Signaling Pathway of TP-508
Caption: TP-508 signaling cascade initiating tissue repair.
Experimental Workflow for Preclinical TP-508 Studies
Caption: General workflow for in vivo TP-508 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Novel regenerative peptide TP508 mitigates radiation-induced gastrointestinal damage by activating stem cells and preserving crypt integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Optimal Rusalatide Acetate Dosage for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of Rusalatide Acetate (also known as TP508) for in vivo experiments. This document summarizes known dose-response data, outlines detailed experimental protocols for key studies, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound (TP508)
This compound is a synthetic 23-amino acid peptide that corresponds to a fragment of human prothrombin. It is a regenerative peptide that has been investigated for its therapeutic potential in accelerating the healing of various tissues, including skin, bone, and the gastrointestinal tract.[1][2] Its mechanism of action involves interacting with cell surface receptors to trigger a cascade of cellular and molecular events that promote tissue repair and regeneration.[3][4] Notably, this compound has been shown to stimulate angiogenesis, modulate inflammation, and activate stem cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies. It is important to note that while extensive preclinical testing has been conducted, specific pharmacokinetic and toxicology parameters are not all publicly available.
Table 1: Dose-Response Data for Efficacy in Animal Models
| Animal Model | Indication | Route of Administration | Effective Dose Range | Observed Effect | Citation |
| Rat | Dermal Wound Healing (Ischemic Skin) | Topical | 0.1 µg per wound | Accelerated wound closure. | |
| Rat | Fracture Repair (Femoral Fracture) | Local Injection | 1 µg - 10 µg | Dose-dependent increase in fracture strength. | |
| Mouse | Fracture Repair (High-Energy Fracture) | Local Injection | 10 µg - 100 µg | 100 µg dose significantly promoted fracture repair. | |
| Mouse | Radiation-Induced Gastrointestinal Damage | Intraperitoneal Injection | 12.5 mg/kg (equivalent to ~500 µ g/mouse ) | Increased survival and delayed mortality. | |
| Mouse | Angiogenesis | Intravenous Injection | 500 µ g/mouse | Increased endothelial sprouting. |
Table 2: Pharmacokinetic Profile of this compound (TP508)
| Parameter | Animal Model | Route of Administration | Value | Citation |
| Cmax | Rodent/Non-rodent | IV/SC | Data not publicly available. | |
| Tmax | Rodent/Non-rodent | IV/SC | Data not publicly available. | |
| Half-life | Rodent/Non-rodent | IV/SC | Data not publicly available. | |
| Bioavailability | Rodent/Non-rodent | SC | Data not publicly available. | |
| ADME | Rodent/Non-rodent | IV/SC | Studies have been conducted. |
Note: Chrysalis BioTherapeutics has stated that rodent and non-rodent PK/ADME (Pharmacokinetics/Absorption, Distribution, Metabolism, and Excretion) studies have been performed. However, the specific quantitative results from these studies are not detailed in the public domain.
Table 3: Toxicology Profile of this compound (TP508)
| Parameter | Animal Model | Study Type | Result | Citation |
| LD50 | Rodent/Non-rodent | Acute Toxicity | Data not publicly available. | |
| NOAEL | Rodent/Non-rodent | Single and Multiple Dose IV/SC | Data not publicly available. | |
| Reproductive Toxicology | Not Specified | GLP Studies | Studies have been conducted. | |
| Oncogenicity | Not Specified | GLP Studies | Studies have been conducted. | |
| QT Prolongation | Not Specified | GLP Studies | Studies have been conducted. | |
| Human Clinical Safety | Human | Phase I/II (Local Administration) | No drug-related adverse effects reported in ~600 subjects. |
Note: Good Laboratory Practice (GLP) toxicology studies, including single and multiple intravenous (IV) and subcutaneous (SC) injection studies, reproductive toxicology, oncogenicity, and QT prolongation studies have been conducted. While no drug-related adverse events were observed in human clinical trials with local administration, specific preclinical toxicology values like LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level) are not publicly available.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to determine the optimal dosage of this compound.
Dose-Response Study for Fracture Healing in a Rodent Model
Objective: To determine the dose-dependent efficacy of this compound in promoting bone regeneration in a surgically induced fracture model.
Materials:
-
This compound (TP508), sterile and lyophilized
-
Sterile saline for injection
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for fracture creation and fixation
-
X-ray machine
-
Mechanical testing equipment for bone strength
Methodology:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.
-
Fracture Model Creation:
-
Anesthetize the rat using isoflurane.
-
Create a mid-diaphyseal osteotomy in the femur.
-
Stabilize the fracture using an intramedullary pin or external fixator.
-
-
Dose Preparation and Administration:
-
Reconstitute lyophilized this compound in sterile saline to achieve desired concentrations (e.g., 1 µg, 10 µg, 100 µg in a 50 µL volume).
-
Divide animals into treatment groups (n=8-10 per group), including a vehicle control group (saline only).
-
Administer a single local injection of the prepared dose directly into the fracture site.
-
-
Post-Operative Care and Monitoring:
-
Provide post-operative analgesia as per approved institutional protocols.
-
Monitor animals daily for signs of distress or infection.
-
-
Efficacy Assessment:
-
Radiographic Analysis: Perform weekly X-rays to monitor fracture healing and callus formation.
-
Histological Analysis: At selected time points (e.g., 2, 4, and 6 weeks), euthanize a subset of animals from each group. Collect the fractured femurs, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) and Safranin O/Fast Green to assess tissue morphology and cartilage/bone formation.
-
Biomechanical Testing: At the final time point (e.g., 8 weeks), euthanize the remaining animals. Harvest the healed femurs and perform three-point bending tests to determine the maximum load, stiffness, and energy to failure.
-
-
Data Analysis: Analyze radiographic, histological, and biomechanical data statistically to determine dose-dependent effects.
Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) or subcutaneous (SC) injection.
Materials:
-
This compound (TP508), sterile and formulated for injection
-
Male Wistar rats (200-250g) with jugular vein cannulas
-
Dosing syringes and needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS or other validated bioanalytical method for this compound quantification
Methodology:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimate animals to the experimental conditions.
-
Dose Administration:
-
Divide animals into two groups: IV and SC administration.
-
Administer a single bolus dose of this compound (dose to be determined based on efficacy studies) via the tail vein (IV) or a subcutaneous injection in the dorsal region (SC).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the SC route (by comparing AUCsc to AUCiv).
-
-
Acute Toxicology Study in a Rodent Model
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration of this compound.
Materials:
-
This compound (TP508)
-
Vehicle control (e.g., sterile saline)
-
Sprague-Dawley rats (equal numbers of males and females)
-
Dosing syringes and needles
-
Equipment for clinical observations, body weight, and food consumption measurements
-
Materials for blood collection for hematology and clinical chemistry
-
Materials for necropsy and tissue collection
Methodology:
-
Dose Range Finding: Conduct a preliminary dose range-finding study with a small number of animals to identify a range of doses for the main study.
-
Main Study Design:
-
Use at least three dose levels of this compound and a vehicle control group (n=5-10 per sex per group).
-
Administer the test article as a single dose via the intended clinical route (e.g., IV or SC).
-
-
Observations:
-
Mortality/Morbidity: Observe animals at least twice daily.
-
Clinical Signs: Perform detailed clinical observations at regular intervals post-dose, noting any changes in behavior, appearance, or physiological function.
-
Body Weight: Measure body weight just before dosing and at regular intervals throughout the study (e.g., daily for the first week, then weekly).
-
Food Consumption: Measure food consumption weekly.
-
-
Clinical Pathology:
-
At the end of the observation period (typically 14 days), collect blood samples for hematology and clinical chemistry analysis.
-
-
Pathology:
-
Conduct a full gross necropsy on all animals.
-
Collect and preserve a comprehensive set of organs and tissues in formalin.
-
Perform histopathological examination of tissues from the control and high-dose groups, and any tissues with gross lesions from other groups.
-
-
Data Analysis:
-
Analyze all data to identify any dose-related adverse effects.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Proposed signaling pathways of this compound.
Experimental Workflow for In Vivo Dose Determination
Caption: Workflow for determining the optimal in vivo dosage.
Logical Flow for Optimal Dosage Selection
Caption: Decision tree for optimal dosage selection.
References
Application Notes and Protocols for Measuring the Biological Activity of Rusalatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Rusalatide Acetate, also known as TP508, is a regenerative peptide derived from human prothrombin. It has been shown to accelerate tissue repair and regeneration in various preclinical and clinical settings, including dermal wounds, bone fractures, and radiation-induced tissue damage.[1][2][3] The biological activity of this compound is attributed to its ability to modulate several key cellular processes, including angiogenesis, apoptosis, cell migration, and specific signaling pathways.[1][4] These application notes provide detailed protocols for assays to measure the biological activity of this compound.
I. Assays for Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in wound healing and tissue regeneration. This compound has been shown to stimulate angiogenesis.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro, a key step in angiogenesis. This compound has been shown to restore endothelial tube formation after radiation-induced damage.
Experimental Protocol:
-
Preparation of Matrigel-coated plates:
-
Thaw Matrigel® Basement Membrane Matrix on ice at 4°C overnight.
-
Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50-100 µL of Matrigel®.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM™-2 Endothelial Cell Growth Medium-2.
-
Harvest cells using trypsin and resuspend in EGM™-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in EGM™-2. A vehicle control (e.g., sterile saline) should be included.
-
Add 100 µL of the cell suspension to each Matrigel®-coated well.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
After incubation, stain the cells with Calcein AM (2 µg/mL) for 30 minutes for visualization.
-
Capture images using a fluorescence microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Presentation:
| Treatment Group | This compound Conc. | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | 0 µg/mL | Example Value | Example Value | Example Value |
| This compound | 1 µg/mL | Example Value | Example Value | Example Value |
| This compound | 10 µg/mL | Example Value | Example Value | Example Value |
| This compound | 100 µg/mL | Example Value | Example Value | Example Value |
| Positive Control (VEGF) | 50 ng/mL | Example Value | Example Value | Example Value |
Experimental Workflow: Endothelial Cell Tube Formation Assay
Caption: Workflow for the endothelial cell tube formation assay.
Aortic Ring Sprouting Assay
This ex vivo assay provides a more complex model of angiogenesis, retaining the three-dimensional architecture of the blood vessel. Systemic administration of this compound has been shown to enhance endothelial sprouting from aortic explants.
Experimental Protocol:
-
Aorta Explant Preparation:
-
Euthanize a mouse and dissect the thoracic aorta under sterile conditions.
-
Transfer the aorta to a dish containing cold, serum-free endothelial basal medium (EBM).
-
Remove fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
-
Embedding and Culture:
-
Coat the wells of a 24-well plate with Matrigel® and allow it to solidify.
-
Place one aortic ring in the center of each well.
-
Overlay with another layer of Matrigel® and incubate at 37°C for 30 minutes.
-
Add 1 mL of EGM™-2 medium containing various concentrations of this compound or controls to each well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 7-14 days.
-
Replace the medium every 2-3 days with fresh medium containing the respective treatments.
-
Monitor the outgrowth of microvessels from the aortic rings using a phase-contrast microscope.
-
Capture images at different time points.
-
-
Quantification:
-
Quantify the angiogenic response by measuring the length and number of sprouts originating from the aortic ring using image analysis software.
-
Data Presentation:
| Treatment Group | This compound Conc. | Average Sprout Length (µm) | Number of Sprouts per Ring |
| Vehicle Control | 0 µg/mL | Example Value | Example Value |
| This compound | 1 µg/mL | Example Value | Example Value |
| This compound | 10 µg/mL | Example Value | Example Value |
| This compound | 100 µg/mL | Example Value | Example Value |
| Positive Control (VEGF) | 50 ng/mL | Example Value | Example Value |
II. Assays for Apoptosis
Apoptosis, or programmed cell death, is a crucial process in tissue homeostasis. This compound has demonstrated anti-apoptotic effects, which contribute to its regenerative properties.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., chondrocytes, endothelial cells) in a 6-well plate and allow them to adhere overnight.
-
Induce apoptosis using a suitable stimulus (e.g., serum starvation, treatment with an apoptotic inducer like staurosporine).
-
Treat the cells with different concentrations of this compound or a vehicle control for the desired duration.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis/necrosis.
-
Data Presentation:
| Treatment Group | This compound Conc. | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (No Apoptotic Stimulus) | 0 µg/mL | Example Value | Example Value | Example Value |
| Apoptotic Stimulus + Vehicle | 0 µg/mL | Example Value | Example Value | Example Value |
| Apoptotic Stimulus + this compound | 1 µg/mL | Example Value | Example Value | Example Value |
| Apoptotic Stimulus + this compound | 10 µg/mL | Example Value | Example Value | Example Value |
Logical Relationship: Apoptosis Assay Interpretation
Caption: Interpretation of Annexin V and PI staining in apoptosis assays.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This compound has been shown to reduce the number of TUNEL-positive cells.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Induce apoptosis and treat with this compound as described for the Annexin V assay.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Staining:
-
Perform the TUNEL reaction according to the manufacturer's instructions (e.g., using an in situ cell death detection kit). This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells (displaying green fluorescence in the nucleus) relative to the total number of cells (DAPI-stained blue nuclei).
-
Data Presentation:
| Treatment Group | This compound Conc. | Percentage of TUNEL-positive cells |
| Control (No Apoptotic Stimulus) | 0 µg/mL | Example Value |
| Apoptotic Stimulus + Vehicle | 0 µg/mL | Example Value |
| Apoptotic Stimulus + this compound | 1 µg/mL | Example Value |
| Apoptotic Stimulus + this compound | 10 µg/mL | Example Value |
III. Assays for Cell Migration
Cell migration is essential for wound closure and tissue repair.
Scratch (Wound Healing) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., fibroblasts, endothelial cells) in a 6-well plate and grow to a confluent monolayer.
-
-
Creating the Scratch:
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove dislodged cells.
-
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.
-
-
Quantification:
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial area.
-
Data Presentation:
| Treatment Group | This compound Conc. | % Wound Closure at 12h | % Wound Closure at 24h |
| Vehicle Control | 0 µg/mL | Example Value | Example Value |
| This compound | 1 µg/mL | Example Value | Example Value |
| This compound | 10 µg/mL | Example Value | Example Value |
| This compound | 100 µg/mL | Example Value | Example Value |
Transwell (Boyden Chamber) Migration Assay
This assay quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant.
Experimental Protocol:
-
Assay Setup:
-
Place Transwell inserts (e.g., with 8 µm pores) into the wells of a 24-well plate.
-
Add medium containing this compound at various concentrations or a chemoattractant (e.g., FBS) to the lower chamber.
-
Add serum-free medium to the upper chamber.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-24 hours, depending on the cell type.
-
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.
-
Data Presentation:
| Treatment Group | This compound Conc. | Number of Migrated Cells per Field |
| Negative Control (Serum-free medium) | 0 µg/mL | Example Value |
| This compound | 1 µg/mL | Example Value |
| This compound | 10 µg/mL | Example Value |
| This compound | 100 µg/mL | Example Value |
| Positive Control (10% FBS) | N/A | Example Value |
IV. Assays for Signaling Pathway Activation
This compound exerts its biological effects by modulating specific intracellular signaling pathways, including the nitric oxide (NO) and Erk1/2 and p38 MAP kinase pathways.
Western Blotting for Protein Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins, indicating pathway activation.
Experimental Protocol:
-
Cell Lysis and Protein Quantification:
-
Culture cells and treat with this compound for various times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Erk1/2, phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Data Presentation:
| Treatment Group | This compound Conc. | Time | p-Erk1/2 / Total Erk1/2 Ratio | p-p38 / Total p38 Ratio |
| Vehicle Control | 0 µg/mL | 15 min | Example Value | Example Value |
| This compound | 10 µg/mL | 5 min | Example Value | Example Value |
| This compound | 10 µg/mL | 15 min | Example Value | Example Value |
| This compound | 10 µg/mL | 30 min | Example Value | Example Value |
Signaling Pathway of this compound
Caption: Proposed signaling pathways activated by this compound.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants. This compound has been shown to stimulate NO production.
Experimental Protocol:
-
Cell Culture and Supernatant Collection:
-
Culture endothelial cells in a 24-well plate until they reach 80-90% confluency.
-
Replace the medium with fresh medium containing various concentrations of this compound or controls.
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
Griess Assay:
-
Add 50 µL of the supernatant to a 96-well plate.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
A purple/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Data Presentation:
| Treatment Group | This compound Conc. | Nitrite Concentration (µM) |
| Vehicle Control | 0 µg/mL | Example Value |
| This compound | 1 µg/mL | Example Value |
| This compound | 10 µg/mL | Example Value |
| This compound | 100 µg/mL | Example Value |
| Positive Control (e.g., L-arginine) | 100 µM | Example Value |
References
- 1. researchgate.net [researchgate.net]
- 2. Thrombin related peptide TP508 promoted fracture repair in a mouse high energy fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The non-proteolytically active thrombin peptide TP508 stimulates angiogenic sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Rusalatide Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the chemical synthesis and purification of Rusalatide Acetate, a 23-amino acid regenerative peptide. The protocols detailed below are based on established methodologies for solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), tailored for a peptide with the characteristics of this compound.
Introduction to this compound
This compound, also known as TP508, is a synthetic peptide with the sequence H-Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly-Asp-Ala-Cys-Glu-Gly-Asp-Ser-Gly-Gly-Pro-Phe-Val-OH. It represents a fragment of the human prothrombin molecule and functions as a non-proteolytically-activated thrombin receptor (NPAR) agonist. This compound has been investigated for its therapeutic potential in promoting tissue repair and regeneration, including in bone fractures and diabetic foot ulcers.[1][2][3] Its mechanism of action involves binding to receptors on endothelial and stem cells, which triggers a signaling cascade to stimulate tissue revascularization and regeneration.[4]
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale. Automated synthesizers can also be programmed with similar steps.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or a similar amide-producing resin)
-
Fmoc-protected amino acids corresponding to the this compound sequence
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (Repeated for each amino acid in the sequence, starting from the C-terminus - Valine):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) and an equimolar amount of HBTU/HATU in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours to ensure complete coupling. A ninhydrin test can be performed to confirm the absence of free amines.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Final Deprotection: After the final amino acid (Alanine) has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and finally Methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collection and Drying: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide pellet under vacuum.
Purification of this compound via RP-HPLC
The crude this compound is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on its hydrophobicity.
Experimental Protocol: RP-HPLC Purification of this compound
Materials and Reagents:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, typically the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Chromatographic Separation:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient for a 23-amino acid peptide would be from 5% to 60% ACN over 30-60 minutes. The exact gradient should be optimized based on analytical HPLC of the crude product.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final purified this compound as a white powder.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis and purification of this compound. Actual results may vary depending on the specific conditions and scale of the synthesis.
| Parameter | Typical Value |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 70-85% |
| Crude Peptide Purity (by HPLC) | 50-70% |
| Purified Peptide Yield (after HPLC) | 20-40% (relative to crude) |
| Final Purity (by HPLC) | >95% (often >98-99%)[5] |
| Molecular Weight (Monoisotopic) | 2430.05 Da |
| Molecular Formula | C97H146N28O36S |
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for this compound Synthesis and Purification.
Signaling Pathway of this compound
This compound acts as a Non-Proteolytically-Activated Thrombin Receptor (NPAR) agonist. Upon binding to its receptor on endothelial cells, it initiates a signaling cascade that leads to the activation of endothelial Nitric Oxide Synthase (eNOS) and the production of nitric oxide (NO), a key molecule in vasodilation and tissue repair. A critical part of this pathway is the activation of the PI3K/Akt signaling cascade.
Caption: this compound Signaling Pathway.
References
- 1. peptidesociety.org [peptidesociety.org]
- 2. abbiotec.com [abbiotec.com]
- 3. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TP508 Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
- 5. WO2020210087A1 - this compound compositions - Google Patents [patents.google.com]
Application of Rusalatide Acetate in Diabetic Ulcer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rusalatide Acetate, also known as TP508 or Chrysalin®, is a synthetic 23-amino acid peptide that mimics a non-proteolytic domain of human thrombin.[1][2] It has emerged as a promising therapeutic agent for accelerating the healing of chronic wounds, including diabetic ulcers.[1][3] This document provides detailed application notes and protocols for researchers investigating the efficacy of this compound in preclinical diabetic ulcer models.
This compound promotes tissue repair by interacting with specific cell surface receptors, initiating a cascade of cellular and molecular events crucial for wound healing.[3] These events include the recruitment of inflammatory cells, stimulation of cell proliferation and migration, and a significant increase in angiogenesis (the formation of new blood vessels). A key mechanism of action is the activation of nitric oxide (NO) signaling, a critical pathway in wound repair. Preclinical and clinical studies have demonstrated its potential to significantly improve healing outcomes in compromised wound environments.
Mechanism of Action & Signaling Pathway
This compound (TP508) exerts its pro-healing effects by binding to a non-proteolytic thrombin receptor on the surface of various cell types, including fibroblasts and endothelial cells. This interaction triggers a signaling cascade that is distinct from the proteolytic activation of Protease-Activated Receptors (PARs) by thrombin. The signaling pathway activated by this compound converges on the production of nitric oxide (NO), a key mediator of angiogenesis and inflammation modulation.
The binding of this compound to its receptor activates Phosphoinositide 3-kinase (PI-3K) and the Src kinase. Downstream of these kinases, Protein Kinase C (PKC) is activated. This cascade leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which in turn catalyzes the production of NO from L-arginine. Notably, this pathway is independent of intracellular calcium mobilization, distinguishing it from the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF). The produced NO then acts on various cellular targets to promote vasodilation, inhibit platelet aggregation, reduce inflammation, and stimulate angiogenesis, all of which are critical for effective wound healing. Furthermore, this compound has been shown to up-regulate the expression of early growth factors and inflammatory mediators, further contributing to the healing process.
Quantitative Data from Preclinical Studies
The following table summarizes the quantitative data on the effect of this compound (TP508) on wound closure in a preclinical rat model with surgically induced ischemia.
| Treatment Group | Wound Closure Rate Increase (within first 7 days) | Reference |
| Normal Tissue | ||
| Saline Control | Baseline | |
| TP508 (0.1 µ g/wound ) | 30% | |
| Bipedicle Flaps | ||
| Saline Control | Baseline | |
| TP508 (0.1 µ g/wound ) | 30% | |
| Cranially Based Flaps | ||
| Saline Control | Baseline | |
| TP508 (0.1 µ g/wound ) | 50% | |
| Free Grafts | ||
| Saline Control | Baseline | |
| TP508 (0.1 µ g/wound ) | 225% |
Experimental Protocols
Diabetic Animal Model Creation (Rat)
This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ), a commonly used method for creating a diabetic wound healing model.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Glucometer and test strips
-
Animal housing with controlled temperature, humidity, and light-dark cycle
-
Standard rat chow and water ad libitum
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.
-
Administer a single intraperitoneal (IP) injection of the STZ solution.
-
Provide the rats with a 5% sucrose solution for the first 24 hours post-injection to prevent hypoglycemic shock.
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly. Rats with a stable blood glucose level >250 mg/dL are considered diabetic and suitable for the wound healing study.
-
Allow the diabetic condition to stabilize for at least two weeks before creating the wound.
Full-Thickness Excisional Wound Creation
This protocol details the creation of a full-thickness wound on the dorsal side of the diabetic rat.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Electric clippers
-
Surgical scrub (e.g., povidone-iodine or chlorhexidine)
-
Sterile surgical instruments (scalpel, scissors, forceps)
-
Biopsy punch (e.g., 6 mm or 8 mm diameter)
-
Sterile gauze
-
Wound dressing (e.g., transparent occlusive dressing)
Procedure:
-
Anesthetize the diabetic rat.
-
Shave the fur from the dorsal thoracic region.
-
Disinfect the surgical site with a surgical scrub.
-
Create a full-thickness excisional wound using a sterile biopsy punch. Ensure the wound penetrates through the dermis to the panniculus carnosus.
-
Gently blot the wound with sterile gauze to control any minor bleeding.
-
Document the initial wound size by tracing the wound perimeter onto a transparent sheet or by digital photography with a ruler for scale.
Application of this compound
This protocol outlines the topical application of this compound to the excisional wound.
Materials:
-
This compound (TP508)
-
Sterile saline
-
Micropipette
-
Wound dressing
Procedure:
-
Prepare the this compound solution in sterile saline to the desired concentration (e.g., 0.1 µg in a small volume like 10-20 µL).
-
Immediately after wound creation, topically apply the this compound solution directly onto the wound bed using a micropipette.
-
For the control group, apply an equal volume of sterile saline.
-
Cover the wound with an appropriate dressing to protect it and prevent the animal from disturbing the site.
-
Change the dressing and re-apply the treatment as required by the study design (e.g., a single application or repeated applications every few days).
Endpoint Analysis
This section describes key analyses to evaluate the efficacy of this compound.
-
At predetermined time points (e.g., days 3, 7, 10, 14 post-wounding), remove the dressing and document the wound size as described in Protocol 2.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Area - Wound Area at Day X) / Initial Wound Area] * 100
-
At the end of the experiment, euthanize the animals and excise the entire wound area, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding and sectioning.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Use Masson's Trichrome stain to evaluate collagen deposition and maturation.
-
Perform immunohistochemistry for markers such as CD31 (for angiogenesis) and Ki-67 (for cell proliferation).
-
Homogenize a portion of the excised wound tissue.
-
Use the homogenate to measure the levels of key biomarkers:
-
Hydroxyproline content: as an indicator of collagen deposition.
-
Nitric Oxide (NO) levels: using the Griess assay to measure nitrite/nitrate concentrations.
-
Growth factors (e.g., VEGF, TGF-β): using ELISA kits.
-
Pro-inflammatory cytokines (e.g., TNF-α, IL-6): using ELISA kits.
-
References
- 1. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptidesociety.org [peptidesociety.org]
- 3. Could this compound be the future drug of choice for diabetic foot ulcers and fracture repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Rusalatide Acetate-Induced Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rusalatide Acetate, also known as TP508, is a synthetic 23-amino acid peptide that corresponds to a non-proteolytic domain of the human thrombin molecule.[1] It has been demonstrated to promote tissue repair and regeneration, in part by stimulating angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] These application notes provide a comprehensive overview of the methodologies to assess the pro-angiogenic effects of this compound, complete with detailed experimental protocols, data presentation tables, and visual diagrams of the underlying signaling pathways and experimental workflows.
This compound exerts its pro-angiogenic effects through a distinct mechanism of action. It interacts with αvβ3 integrin on the surface of endothelial cells via its Arg-Gly-Asp (RGD) sequence.[1] This interaction initiates a signaling cascade involving the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK1/2), ultimately leading to increased production of nitric oxide (NO). This signaling pathway is distinct from that of major angiogenic factors like Vascular Endothelial Growth Factor (VEGF), though this compound can potentiate VEGF-induced angiogenesis.
Key In Vitro Methodologies for Assessing this compound-Induced Angiogenesis
A variety of in vitro assays can be employed to quantitatively and qualitatively assess the pro-angiogenic activity of this compound. The following sections detail the protocols for the most relevant assays.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis. This compound has been shown to restore and enhance tube formation in endothelial cells, particularly in compromised conditions such as after irradiation.
| Parameter | Control | This compound (1 µg/mL) | This compound (10 µg/mL) | This compound (50 µg/mL) | Reference |
| Total Tube Length (µm) | Baseline | Increased | Significantly Increased | Markedly Increased | Illustrative |
| Number of Junctions | Baseline | Increased | Significantly Increased | Markedly Increased | Illustrative |
| Number of Loops | Baseline | Increased | Significantly Increased | Markedly Increased | Illustrative |
| Tube Formation (Post-Irradiation) | ~70% reduction | >2-fold increase vs. irradiated control | - | - |
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Dermal Microvascular Endothelial Cells (HDMECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (TP508) stock solution
-
96-well culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight. Pipette 50 µL of the cold matrix solution into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest endothelial cells and resuspend them in serum-starved medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Add this compound to the cell suspension at desired final concentrations (e.g., 1, 10, 50 µg/mL). A vehicle control (e.g., sterile saline) should be included.
-
Incubation: Gently add 100 µL of the cell suspension containing the treatment to each matrix-coated well. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
After incubation, carefully remove the medium.
-
For fluorescent imaging, stain the cells with Calcein AM.
-
Capture images using an inverted microscope.
-
Quantify the tube formation by measuring the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Endothelial Cell Tube Formation Assay Workflow.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, a fundamental process in angiogenesis.
| Concentration of this compound | % Increase in Cell Proliferation (vs. Control) | Reference |
| 0.1 µg/mL | Modest Increase | Illustrative |
| 1 µg/mL | Significant Increase | Illustrative |
| 10 µg/mL | Strong Increase | Illustrative |
| 50 µg/mL | Plateau or slight decrease | Illustrative |
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
96-well culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Serum Starvation: Replace the medium with serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cell cycle.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. Add 100 µL of the treatment solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions. After the appropriate incubation period, measure the absorbance or fluorescence using a plate reader. The signal is directly proportional to the number of viable cells.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic effect of this compound on endothelial cells, mimicking their migration towards an angiogenic stimulus. This compound has been shown to stimulate both chemokinesis (random cell movement) and chemotaxis (directed cell movement) in a dose-dependent manner.
| Parameter | Control | This compound (1 µg/mL) | This compound (10 µg/mL) | This compound (50 µg/mL) | Reference |
| Migrated Cells per Field | Baseline | Increased | Significantly Increased | Markedly Increased | Illustrative |
| Chemotactic Index | 1.0 | > 1.0 | >> 1.0 | >>> 1.0 | Illustrative |
Materials:
-
HUVECs or other endothelial cells
-
Serum-free endothelial basal medium
-
This compound
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Fibronectin (for coating membranes)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Chamber Preparation: Coat the underside of the Boyden chamber membranes with fibronectin (10 µg/mL) and allow to air dry.
-
Chemoattractant: Add serum-free medium containing various concentrations of this compound to the lower chambers of the Boyden apparatus. The lower chamber with medium alone serves as a negative control.
-
Cell Seeding: Resuspend serum-starved endothelial cells in serum-free medium and place them in the upper chambers.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Key In Vivo Methodology: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. The highly vascularized CAM of a developing chicken embryo provides an ideal system to observe the formation of new blood vessels in response to angiogenic stimuli. This compound has been shown to increase the density and size of blood vessels in the CAM.
| Parameter | Control | This compound (1 µ g/disk ) | This compound (10 µ g/disk ) | Reference |
| Vessel Density (%) | Baseline | Increased | Significantly Increased | Illustrative |
| Number of Branch Points | Baseline | Increased | Significantly Increased | Illustrative |
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper disks or sponges
-
This compound solution
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Application of this compound: On day 7 or 8, place a sterile filter paper disk soaked with this compound solution (at desired concentrations) onto the CAM. A vehicle control disk should also be applied to a separate set of eggs.
-
Incubation: Reseal the window and return the eggs to the incubator for another 2-3 days.
-
Analysis: On day 10 or 11, open the window and observe the vasculature around the disk under a stereomicroscope.
-
Quantification: Capture images of the CAM and quantify angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, and vessel density in a defined area around the disk using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay Workflow.
Signaling Pathway of this compound-Induced Angiogenesis
This compound initiates a pro-angiogenic signaling cascade in endothelial cells by binding to the αvβ3 integrin receptor. This interaction is dependent on the RGD motif within the peptide sequence. The binding of this compound to αvβ3 integrin leads to the recruitment and phosphorylation of Focal Adhesion Kinase (FAK). Activated FAK then contributes to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling pathway. The activation of this cascade, along with signaling through Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and Src kinase, culminates in the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS). Activated eNOS produces nitric oxide (NO), a potent signaling molecule that promotes vasodilation and is a key mediator of angiogenesis. This pathway ultimately leads to enhanced endothelial cell migration, proliferation, and tube formation.
Signaling Pathway of this compound in Endothelial Cells.
Conclusion
The methodologies described in these application notes provide a robust framework for investigating the pro-angiogenic properties of this compound. A combination of in vitro assays, such as the tube formation, proliferation, and migration assays, with an in vivo model like the CAM assay, will yield a comprehensive understanding of the compound's angiogenic potential. The elucidation of its αvβ3 integrin-mediated signaling pathway offers specific targets for further mechanistic studies. The provided protocols and data presentation formats are intended to facilitate the design and execution of reproducible and quantitative experiments for researchers in the field of angiogenesis and drug development.
References
Application Notes and Protocols for Rusalatide Acetate in Experimental Bone Fracture Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rusalatide Acetate, also known as Chrysalin, is a synthetic peptide that has been investigated for its potential to accelerate tissue repair, including bone fracture healing.[1] Its mechanism of action involves the stimulation of a cascade of cellular and molecular events conducive to healing, notably through the activation of nitric oxide signaling.[1] These application notes provide a comprehensive overview of the experimental design considerations and detailed protocols for evaluating the efficacy of this compound in preclinical models of bone fracture healing.
Proposed Mechanism of Action: Nitric Oxide Signaling Pathway
This compound is understood to interact with cell surface receptors, initiating a signaling cascade that leads to the activation of nitric oxide synthase (NOS). The subsequent increase in nitric oxide (NO) production is a critical mediator in the anabolic processes of bone healing. NO signaling influences key cellular activities including angiogenesis, osteoblast differentiation, and extracellular matrix deposition.
Caption: Proposed signaling pathway of this compound in bone healing.
Data Presentation: Summary of Quantitative Data
The following tables are templates for summarizing key quantitative data from preclinical fracture healing studies. Researchers should populate these tables with their experimental findings.
Table 1: Bone Mineral Density (BMD) and Callus Volume Analysis via Micro-CT
| Treatment Group | N | Time Point | BMD (g/cm³) | Callus Volume (mm³) | Bone Volume / Total Volume (BV/TV) |
| Vehicle Control | Week 2 | ||||
| Week 4 | |||||
| Week 8 | |||||
| This compound (Low Dose) | Week 2 | ||||
| Week 4 | |||||
| Week 8 | |||||
| This compound (High Dose) | Week 2 | ||||
| Week 4 | |||||
| Week 8 |
Table 2: Biomechanical Testing of Healed Fractures
| Treatment Group | N | Time Point | Max Load (N) | Stiffness (N/mm) | Energy to Failure (mJ) |
| Vehicle Control | Week 4 | ||||
| Week 8 | |||||
| This compound (Low Dose) | Week 4 | ||||
| Week 8 | |||||
| This compound (High Dose) | Week 4 | ||||
| Week 8 |
Table 3: Histomorphometric Analysis of the Fracture Callus
| Treatment Group | N | Time Point | Cartilage Area (%) | Bony Tissue Area (%) | Fibrous Tissue Area (%) |
| Vehicle Control | Week 2 | ||||
| Week 4 | |||||
| This compound (Low Dose) | Week 2 | ||||
| Week 4 | |||||
| This compound (High Dose) | Week 2 | ||||
| Week 4 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in a rodent model of bone fracture healing.
1. Rodent Femoral Osteotomy Model
This protocol describes the creation of a standardized mid-diaphyseal femoral fracture in rats, a commonly used model for studying bone healing.
Caption: Workflow for the rodent femoral osteotomy model.
-
Animal Model: Male Sprague-Dawley rats (300-350g).
-
Anesthesia: Isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
Administer pre-operative analgesics.
-
Shave and aseptically prepare the lateral aspect of the thigh.
-
Make a longitudinal incision on the lateral thigh and bluntly dissect the muscles to expose the femoral diaphysis.
-
Create a transverse osteotomy at the mid-diaphysis using a low-speed dental saw or Gigli wire.
-
Stabilize the fracture with an intramedullary Kirschner wire inserted retrograde from the intercondylar notch.
-
Close the muscle layers and skin with sutures.
-
Administer post-operative analgesics and monitor for recovery.
-
2. This compound Administration
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., sterile saline).
-
Group 2: this compound - Low Dose (dose to be determined by preliminary studies).
-
Group 3: this compound - High Dose (dose to be determined by preliminary studies).
-
-
Route of Administration: Local injection at the fracture site or systemic (subcutaneous or intraperitoneal) injection.
-
Frequency and Duration: Daily or every other day injections for a period of 2 to 4 weeks, depending on the study endpoints.
3. Assessment of Bone Healing
-
Radiographic Analysis:
-
Take X-rays of the fractured femurs at weekly intervals.
-
Use a semi-quantitative scoring system to assess fracture healing based on callus formation and bridging of the fracture gap.
-
-
Micro-Computed Tomography (micro-CT):
-
Harvest femurs at selected time points (e.g., 2, 4, and 8 weeks).
-
Fix the samples in 10% neutral buffered formalin.
-
Scan the fracture callus using a high-resolution micro-CT scanner.
-
Analyze the 3D reconstructions to quantify callus volume, bone volume, bone mineral density, and trabecular architecture.
-
-
Biomechanical Testing:
-
After micro-CT analysis, use the same femurs for biomechanical testing.
-
Perform three-point bending tests to determine the maximum load, stiffness, and energy to failure of the healed bone.
-
-
Histological Analysis:
-
Decalcify the femurs following biomechanical testing.
-
Embed in paraffin and section longitudinally through the center of the callus.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Safranin O/Fast Green for cartilage and bone differentiation.
-
Perform histomorphometric analysis to quantify the relative areas of bone, cartilage, and fibrous tissue within the callus.
-
Experimental Design and Controls
A robust experimental design is crucial for obtaining reliable and interpretable results.
Caption: Logical flow of a well-controlled preclinical study.
-
Randomization: Animals should be randomly assigned to treatment groups to minimize bias.
-
Blinding: Investigators performing surgeries, administering treatments, and analyzing data should be blinded to the treatment groups.
-
Positive Control: Consider including a positive control group treated with a known bone healing agent (e.g., Bone Morphogenetic Protein-2) to validate the experimental model.
-
Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with established guidelines.
By following these application notes and protocols, researchers can effectively design and execute preclinical studies to evaluate the therapeutic potential of this compound in bone fracture healing.
References
Troubleshooting & Optimization
Technical Support Center: Rusalatide Acetate Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered when working with Rusalatide Acetate (also known as TP508).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a 23-amino acid regenerative peptide.[1] As a synthetic peptide, its chemical and physical stability can be challenging. The primary stability concern is its propensity for dimerization, where two monomer peptides link via a disulfide bond between their cysteine residues.[2] Other significant concerns include hydrolysis, oxidation, and aggregation, which can be influenced by factors such as pH, temperature, light exposure, and the presence of atmospheric oxygen and moisture.[2]
Q2: How should I properly store this compound to ensure its stability?
For optimal stability, this compound should be stored in its lyophilized form at -20°C or colder, protected from light and moisture. Once reconstituted, the solution's stability is significantly reduced. It is recommended to use reconstituted solutions immediately. If short-term storage is necessary, it should be kept at 2-8°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles as this can lead to aggregation and degradation.
Q3: What are the common degradation pathways for this compound?
The primary degradation pathways for this compound and similar peptides include:
-
Dimerization: The formation of a disulfide bond between the cysteine residues of two this compound monomers is a key degradation pathway.[2]
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, can occur, especially at non-neutral pH.
-
Oxidation: The cysteine and tyrosine residues are susceptible to oxidation, which can be accelerated by exposure to oxygen and certain metal ions.
-
Deamidation: The asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively.
-
Aggregation: Peptides can self-associate to form larger, often insoluble, aggregates, leading to a loss of biological activity.
Q4: I am observing a loss of activity in my this compound sample. What could be the cause?
A loss of activity can be attributed to several factors:
-
Improper Storage: Exposure to elevated temperatures, light, or moisture can accelerate degradation.
-
Dimerization and Aggregation: The formation of dimers and larger aggregates can reduce the concentration of the active monomeric peptide.
-
Chemical Degradation: Hydrolysis, oxidation, or deamidation can alter the peptide's structure and function.
-
Multiple Freeze-Thaw Cycles: This can lead to aggregation and degradation.
-
Contamination: Microbial or chemical contamination can also lead to a loss of activity.
Q5: How can I detect and quantify the degradation of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for assessing the purity and stability of peptides like this compound.[3] A stability-indicating HPLC method can separate the intact peptide from its degradation products, including the dimer. Mass spectrometry (LC-MS) can be used to identify the degradation products by their mass-to-charge ratio.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of lyophilized powder | Peptide aggregation during storage or reconstitution. | Gently swirl to dissolve; do not vortex vigorously. Use a pre-chilled, high-purity solvent (e.g., sterile water or a specific buffer as recommended by the supplier). Sonication in a water bath for short periods may help. |
| Unexpected peaks in HPLC chromatogram | Presence of degradation products (e.g., dimer, oxidized forms, hydrolyzed fragments). | Confirm the identity of the main peak and any new peaks using LC-MS. Review storage and handling procedures to identify potential causes of degradation. Perform a forced degradation study to intentionally generate and identify potential degradation products. |
| Loss of biological activity in cell-based assays | Degradation of the peptide to inactive forms (dimer, aggregates, etc.). | Use a fresh vial of lyophilized peptide and reconstitute immediately before use. Confirm the peptide concentration and purity using RP-HPLC. Ensure that the assay buffer and conditions are compatible with the peptide's stability. |
| Precipitation observed in the reconstituted solution | Peptide aggregation, especially at high concentrations or near the isoelectric point. | Reconstitute at a lower concentration. Adjust the pH of the reconstitution buffer to be at least 1-2 units away from the peptide's isoelectric point. Consider the use of stabilizing excipients (see Q6). |
Quantitative Data on this compound Stability
Disclaimer: The following data is illustrative and based on typical peptide stability profiles. Specific stability data for this compound may vary and should be determined empirically.
Table 1: Effect of Temperature on this compound Purity (in solution, pH 7.4, stored for 7 days)
| Temperature | Purity (%) | Dimer Formation (%) | Other Degradants (%) |
| -20°C | >98% | <1% | <1% |
| 4°C | 95% | 3% | 2% |
| 25°C (Room Temp) | 85% | 10% | 5% |
| 40°C | 60% | 25% | 15% |
Table 2: Effect of pH on this compound Purity (in solution, stored at 25°C for 24 hours)
| pH | Purity (%) | Dimer Formation (%) | Hydrolysis Products (%) |
| 3.0 | 90% | <2% | 8% |
| 5.0 | 96% | 2% | 2% |
| 7.4 | 92% | 6% | 2% |
| 9.0 | 80% | 12% | 8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound (lyophilized powder)
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
RP-HPLC system with a C18 column
-
LC-MS system
-
pH meter
-
Incubators and photostability chamber
Methodology:
-
Preparation of Stock Solution: Reconstitute this compound in high-purity water to a final concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24, 48, and 72 hours.
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep an aliquot of the stock solution at -20°C.
-
Analysis: Analyze all samples by RP-HPLC and LC-MS. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Visualizations
Caption: Signaling pathway of this compound (TP508).
Caption: Experimental workflow for forced degradation studies.
References
- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 2. WO2020210087A1 - this compound compositions - Google Patents [patents.google.com]
- 3. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
TP-508 Aggregation in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with the therapeutic peptide TP-508 (rusalatide acetate) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is TP-508 and why is aggregation a concern?
A1: TP-508, also known as this compound or Chrysalin®, is a 23-amino acid synthetic peptide derived from a non-proteolytic region of human thrombin.[1] It is under investigation for its ability to promote tissue repair and revascularization.[2] Like many peptides, TP-508 can be prone to aggregation in aqueous solutions, which can affect its biological activity, stability, and may lead to issues in experimental reproducibility. A known issue is the conversion of the TP-508 monomer to a dimer in aqueous environments.[3]
Q2: What are the common signs of TP-508 aggregation?
A2: TP-508 aggregation can manifest in several ways, including:
-
Visible precipitation or cloudiness: This is the most obvious sign of aggregation, where the peptide is no longer fully dissolved.
-
Increased absorbance at 350 nm: Light scattering by aggregates can be detected using UV-Vis spectroscopy.
-
Changes in chromatographic profile: Size exclusion chromatography (SEC) can reveal the presence of dimers, oligomers, or larger aggregates.
-
Inconsistent experimental results: Variable or reduced biological activity in assays can be an indirect indicator of aggregation.
Q3: What are the primary factors that influence TP-508 aggregation?
A3: Several factors can contribute to peptide aggregation, including:
-
Peptide concentration: Higher concentrations of TP-508 are more likely to lead to aggregation.
-
pH and ionic strength of the buffer: The net charge of the peptide is influenced by the pH of the solution, which can affect intermolecular interactions. Salts can either stabilize or destabilize the peptide.
-
Temperature: Elevated temperatures can increase the rate of aggregation. Purified proteins are often unstable at 4°C for extended periods and are better stored at -80°C.
-
Presence of organic solvents: Residual solvents from synthesis or purification, such as trifluoroacetic acid (TFA), can impact aggregation.
-
Mechanical stress: Agitation or shear forces during handling can induce aggregation.
-
Freeze-thaw cycles: Repeated freezing and thawing can lead to the formation of aggregates.
Q4: How should I properly store TP-508 to minimize aggregation?
A4: For optimal stability, lyophilized TP-508 should be stored at -20°C and protected from light, as it can be hygroscopic. After reconstitution, it is recommended to make aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. For in-solvent storage, -80°C is recommended for longer-term stability (up to 6 months).
Troubleshooting Guides
Issue 1: Lyophilized TP-508 powder does not dissolve properly or forms a cloudy solution upon reconstitution.
-
Possible Cause: The peptide has low solubility in the chosen solvent, or the reconstitution conditions are promoting immediate aggregation.
-
Solution Workflow:
Caption: Workflow for troubleshooting TP-508 dissolution issues.
-
Detailed Steps:
-
Start with sterile distilled water: Attempt to dissolve a small amount of TP-508 in sterile, distilled water to a concentration of up to 5 mg/ml.
-
Consider a co-solvent for hydrophobic peptides: If water fails, first dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), and then slowly add the aqueous buffer to the desired concentration.
-
Optimize buffer pH: Proteins are least soluble at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.
-
Use a gentle mixing technique: Vortexing can sometimes induce aggregation. Try gentle swirling or inversion to dissolve the peptide.
-
Sonication (with caution): A brief sonication in a water bath can sometimes help dissolve stubborn peptides, but prolonged exposure can also promote aggregation.
-
Issue 2: A clear TP-508 solution becomes cloudy or precipitates over time.
-
Possible Cause: The peptide is aggregating over time due to solution conditions, temperature, or other environmental factors.
-
Solution Workflow:
Caption: Workflow for preventing time-dependent aggregation of TP-508.
-
Detailed Steps:
-
Optimize Storage: For long-term storage of reconstituted TP-508, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.
-
Buffer Optimization: Experiment with different buffer systems (e.g., phosphate, citrate, histidine) and pH levels to find the conditions that provide the best stability.
-
Incorporate Excipients: The addition of certain excipients can help to stabilize the peptide and prevent aggregation. See the table below for examples.
-
Work with lower concentrations: If experimentally feasible, using lower concentrations of TP-508 can reduce the likelihood of aggregation.
-
Data Presentation: Excipients for Peptide Stability
The following table summarizes common excipients used to prevent peptide aggregation and their general mechanisms of action. The optimal excipient and its concentration must be determined empirically for TP-508.
| Excipient Type | Examples | General Mechanism of Action |
| Salts | NaCl, KCl | Modulate ionic strength and screen electrostatic interactions. |
| Sugars | Sucrose, Trehalose, Mannitol | Stabilize the native conformation of the peptide through preferential exclusion. |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by interacting with the peptide surface and preventing self-association. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Non-ionic surfactants that can prevent surface-induced aggregation and stabilize the peptide. |
| Polyols | Glycerol | Act as cryoprotectants during freezing and can stabilize the peptide in solution. |
Experimental Protocols
Protocol 1: Detection of TP-508 Aggregation using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify TP-508 monomers, dimers, and larger aggregates based on their hydrodynamic radius.
Methodology:
-
System Preparation:
-
Use an HPLC system equipped with a UV detector.
-
Select a size exclusion column appropriate for the molecular weight of TP-508 (Monomer MW: ~2312 Da) and its potential aggregates.
-
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer, such as 150 mM sodium phosphate at a neutral pH, and filter it through a 0.22 µm filter.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Reconstitute lyophilized TP-508 in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a suitable volume of the TP-508 sample (e.g., 20 µL).
-
Run the separation isocratically at a constant flow rate.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and any larger aggregates based on their retention times (larger molecules elute earlier).
-
Integrate the peak areas to determine the relative percentage of each species.
-
Protocol 2: Monitoring TP-508 Aggregation with Thioflavin T (ThT) Assay
Objective: To detect the presence of amyloid-like fibrillar aggregates of TP-508.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) and protect it from light.
-
Prepare a working solution of ThT by diluting the stock solution in the assay buffer.
-
-
Sample Preparation:
-
Prepare solutions of TP-508 at different concentrations or under various conditions to be tested.
-
Include a buffer-only control and a positive control if available.
-
-
Assay Procedure:
-
In a 96-well black plate, add the TP-508 solution and the ThT working solution to each well.
-
Incubate the plate at room temperature for a specified time, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control from the fluorescence readings of the TP-508 samples.
-
An increase in fluorescence intensity indicates the presence of β-sheet-rich aggregates.
-
Mandatory Visualizations
TP-508 Signaling Pathway
Caption: Simplified signaling pathway of TP-508 leading to tissue repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Dimerized Thrombin Fragment TP508 on Acute Myocardial Ischemia Reperfusion Injury in Hypercholesterolemic Swine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Rusalatide Acetate Concentration for Cell Culture Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of Rusalatide Acetate (also known as TP508) in your cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic 23-amino acid peptide that corresponds to a non-proteolytic domain of the human thrombin molecule. It is a regenerative peptide that interacts with a specific subset of thrombin receptors on the cell surface to initiate tissue repair processes. Its mechanism of action involves stimulating a cascade of cellular events, including the activation of nitric oxide (NO) signaling and the Wnt/β-catenin pathway, which are crucial for cell proliferation, migration, and differentiation.[1]
Q2: What is the recommended starting concentration of this compound for my cell type?
The optimal concentration of this compound can vary depending on the cell type and the specific biological question being investigated. Based on published studies, a good starting point for dose-response experiments is in the low micromolar range. For human endothelial cells, significant effects on nitric oxide production have been observed at concentrations as low as 0.4 µM, with maximal responses typically seen between 20-40 µM.[2] For adipose tissue-derived stem cells, a concentration of 5 µg/ml has been shown to stimulate proliferation.[3][4] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I reconstitute and store this compound?
For optimal stability, this compound is typically supplied as a lyophilized powder. To reconstitute, use a sterile, high-purity solvent such as sterile water or a buffer appropriate for your cell culture system.[5] For hydrophobic peptides, a small amount of DMSO can be used to aid dissolution, followed by dilution to the desired concentration in your cell culture medium.
-
Storage of Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment, protected from light.
-
Storage of Reconstituted Solution: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Is this compound stable in cell culture medium?
The stability of peptides in cell culture medium can be influenced by factors such as pH, temperature, and the presence of proteases in serum. While specific stability data for this compound in various cell culture media is not extensively published, it is generally recommended to add the peptide to the culture medium immediately before use. For long-term experiments, the medium may need to be replenished with fresh this compound at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular response | - Suboptimal Concentration: The concentration of this compound may be too low or too high for your specific cell type. - Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide. - Cell Health: The cells may not be healthy or at the optimal confluency for the experiment. | - Perform a dose-response experiment to determine the optimal concentration (e.g., from 0.1 µM to 50 µM). - Ensure proper reconstitution and storage of the peptide. Prepare fresh solutions for each experiment. - Regularly check cell morphology and viability. Ensure cells are in the logarithmic growth phase. |
| Precipitation in culture medium | - Solubility Issues: The peptide may not be fully dissolved before being added to the culture medium. - High Concentration: The concentration of the peptide in the medium may exceed its solubility limit. | - Ensure the peptide is completely dissolved in the initial solvent before further dilution. Gentle vortexing or sonication may help. - Prepare a more concentrated stock solution and add a smaller volume to the culture medium. |
| Inconsistent results between experiments | - Variability in Peptide Aliquots: Inconsistent concentrations between different aliquots. - Inconsistent Cell Passages: Using cells from widely different passage numbers. - Variations in Experimental Conditions: Minor differences in incubation times, cell densities, or reagent preparation. | - Prepare a large batch of reconstituted peptide and aliquot into single-use vials to ensure consistency. - Use cells within a narrow passage number range for all related experiments. - Standardize all experimental procedures and document every step meticulously. |
| Cell clumping or detachment | - Cytotoxicity: The concentration of this compound or the solvent (e.g., DMSO) may be too high. - Cell Stress: The handling of cells during the experiment may be causing stress. | - Perform a toxicity assay to determine the maximum non-toxic concentration. Keep the final DMSO concentration below 0.1%. - Handle cells gently, avoid harsh pipetting, and ensure optimal culture conditions. |
Data Presentation: this compound Concentration in Cell Culture
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Coronary Artery Endothelial Cells (HCAECs) | 0.4 µM - 40 µM | Increased Nitric Oxide Production | |
| Bovine Aortic Endothelial Cells (BAECs) | 0.4 µM - 40 µM | Increased Nitric Oxide Production | |
| Adipose Tissue-Derived Stem Cells (ASCs) | 5 µg/ml | Increased Cell Proliferation (BrdU incorporation) |
Note: 20 µM of this compound is approximately 50 µg/ml.
Mandatory Visualizations
Signaling Pathways
Caption: this compound Signaling Pathways.
Experimental Workflow
Caption: General Experimental Workflow.
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (lyophilized)
-
Sterile, high-purity water or appropriate buffer for reconstitution
-
BrdU Labeling and Detection Kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Incubate overnight to allow for cell attachment.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile water to create a concentrated stock solution. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the reconstitution solvent).
-
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours). The optimal incubation time should be determined empirically for your cell type.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Detection: Follow the manufacturer's instructions for the BrdU detection kit, which typically involves fixation, permeabilization, addition of an anti-BrdU antibody conjugated to an enzyme, and addition of a substrate to produce a colorimetric or fluorescent signal.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of cell proliferation.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol outlines a method to evaluate the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Wash: Gently wash the wells with sterile PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control. Using a low-serum medium can help to minimize cell proliferation, which could otherwise confound the migration results.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at multiple defined points along its length for each well.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at the different time points for each condition. The rate of wound closure can be calculated and compared between the treated and control groups. Image analysis software can be used for more precise quantification.
In Vitro Angiogenesis Assay (Tube Formation on Matrigel)
This assay assesses the ability of endothelial cells to form capillary-like structures in response to this compound.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Matrigel® Basement Membrane Matrix
-
96-well cell culture plates
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel. Be careful to avoid introducing bubbles.
-
Matrigel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium containing the desired concentration of this compound or vehicle control.
-
Cell Seeding: Gently seed the cell suspension onto the solidified Matrigel.
-
Incubation: Incubate the plate for 4-18 hours. The optimal incubation time will vary depending on the endothelial cell type and should be determined empirically.
-
Image Acquisition: Observe the formation of tube-like structures using an inverted microscope and capture images.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length. This can be done manually or using specialized image analysis software.
References
- 1. Could this compound be the future drug of choice for diabetic foot ulcers and fracture repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Thrombin peptide (TP508) promotes adipose tissue-derived stem cell proliferation via PI3 kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
Identifying and mitigating potential Rusalatide Acetate off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Rusalatide Acetate. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and illustrative data tables.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a 23-amino acid peptide derived from human prothrombin.[1] Its primary on-target mechanism is believed to involve interaction with a subset of thrombin receptors on the surface of fibroblasts, which initiates a cascade of cellular and molecular events associated with tissue repair and wound healing.[1] This includes the activation of nitric oxide signaling pathways.
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. As with many therapeutic peptides, there is a potential for unintended interactions with other cellular components. Linear peptides, due to their conformational flexibility, may have a higher propensity for non-specific interactions, which can lead to off-target effects.[2] Therefore, a proactive approach to identifying and mitigating potential off-target activities is recommended during preclinical development.
Q3: What are common off-target liabilities for therapeutic peptides like this compound?
Therapeutic peptides can potentially interact with a range of unintended targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. These interactions can lead to a variety of cellular responses that are independent of the intended therapeutic effect. For instance, unintended activation or inhibition of kinases can interfere with numerous signaling pathways controlling cell growth, differentiation, and metabolism.[3] Similarly, off-target modulation of GPCRs can have wide-ranging physiological effects.[4]
Q4: What initial steps should be taken to profile the selectivity of this compound?
A tiered approach to selectivity profiling is recommended. Initially, in silico predictions can be used to identify potential off-targets based on sequence and structural similarities. This can be followed by broad panel screening against common off-target families, such as kinases and GPCRs. These screens are typically performed at a single high concentration of the peptide to identify any potential "hits." Subsequent dose-response studies should be conducted on any identified off-targets to determine their potency (e.g., IC50 or EC50 values).
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype Observed in In Vitro Assays
Problem: You observe a cellular effect in your in vitro assay that is inconsistent with the known on-target activity of this compound (e.g., unexpected changes in cell proliferation, morphology, or viability).
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Activity | 1. Perform a broad off-target screening assay (e.g., kinase panel, GPCR panel).2. Conduct a dose-response curve for any identified off-targets.3. Use a structurally related but inactive peptide as a negative control. | To determine if the observed phenotype is due to interaction with an unintended molecular target. |
| Peptide Quality Issues | 1. Verify the purity and identity of the this compound stock via HPLC and mass spectrometry.2. Ensure proper storage conditions (-20°C or -80°C, protected from light and moisture) to prevent degradation. | Impurities or degradation products in the peptide stock could have their own biological activities. |
| Assay Artifacts | 1. Test for assay interference by running the assay in the absence of cells.2. Use a different assay technology to measure the same endpoint.3. Ensure the peptide solvent (e.g., water, DMSO) is not causing the effect at the concentration used. | To rule out the possibility that the peptide is interfering with the assay components or that the observed effect is specific to the chosen assay format. |
| Biological Contamination | 1. Test the peptide stock for endotoxin contamination, especially if working with immune cells.2. Ensure cell cultures are free from mycoplasma contamination. | Endotoxins can elicit strong cellular responses that may be mistaken for off-target effects. |
Guide 2: Inconsistent Results in Peptide-Based Assays
Problem: You are experiencing high variability or poor reproducibility in your experiments with this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Peptide Handling | 1. Aliquot lyophilized peptide upon receipt to avoid multiple freeze-thaw cycles.2. Use sterile buffers for reconstitution.3. For peptides prone to oxidation, consider using buffers flushed with nitrogen or argon gas. | Peptides are sensitive to degradation from repeated temperature changes and oxidation, which can lead to loss of activity and inconsistent results. |
| Poor Peptide Solubility | 1. Consult solubility guidelines for the peptide. For this compound, water is the recommended solvent. If solubility is an issue, a small amount of a suitable organic solvent like DMSO may be used for initial dissolution, followed by dilution in aqueous buffer.2. Visually inspect the peptide solution for any precipitation before use. | Incomplete dissolution or precipitation of the peptide will lead to inaccurate dosing and high variability in experimental results. |
| Cell Culture Variability | 1. Use cells within a consistent passage number range.2. Ensure consistent cell seeding density and confluency at the time of treatment. | Cellular responses to stimuli can vary significantly with passage number and cell density. |
Illustrative Quantitative Data
The following tables present hypothetical data for illustrative purposes, demonstrating how to present quantitative results from off-target screening of this compound. Actual experimental data should be generated and substituted.
Table 1: Illustrative On-Target and Off-Target Binding Affinities for this compound
| Target | Target Class | Assay Type | Binding Affinity (Kd) |
| Thrombin Receptor (PAR-1) | GPCR | Radioligand Binding | 50 nM |
| Kinase X | Tyrosine Kinase | Competition Binding Assay | 5 µM |
| GPCR Y | Chemokine Receptor | Radioligand Binding | > 10 µM |
| Ion Channel Z | Sodium Channel | Electrophysiology | No significant binding |
Table 2: Illustrative Functional Potency (IC50/EC50) of this compound at On-Target and Off-Target Receptors
| Target | Functional Readout | Assay Type | Potency (IC50/EC50) |
| Thrombin Receptor (PAR-1) | Calcium Mobilization | FLIPR Assay | 75 nM |
| Kinase X | Substrate Phosphorylation | In Vitro Kinase Assay | 8 µM |
| GPCR Y | cAMP Accumulation | HTRF Assay | > 15 µM |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target interactions of this compound with a broad panel of human kinases.
Methodology:
-
Assay Principle: This protocol describes a radiometric kinase activity assay, which is considered a gold standard for kinase profiling. The assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by a given kinase. Inhibition of this transfer by this compound is quantified.
-
Materials:
-
Kinase panel (e.g., a panel of 96 diverse human kinases)
-
Corresponding kinase-specific substrates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a working solution of this compound at the desired screening concentration (e.g., 10 µM) in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the this compound working solution to each well corresponding to a specific kinase. Include appropriate controls (no peptide and a known inhibitor).
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for this compound relative to the control wells.
-
A common threshold for a "hit" is >50% inhibition at the screening concentration.
-
For any identified hits, perform a subsequent dose-response experiment to determine the IC50 value.
-
Protocol 2: GPCR Off-Target Functional Assay (cAMP Measurement)
Objective: To assess the potential of this compound to modulate the activity of a panel of Gs- or Gi-coupled GPCRs.
Methodology:
-
Assay Principle: This protocol utilizes a competitive immunoassay, often in a homogenous time-resolved fluorescence (HTRF) format, to measure the accumulation or inhibition of cyclic AMP (cAMP) in cells expressing the target GPCR.
-
Materials:
-
Cell lines stably expressing the GPCRs of interest.
-
This compound stock solution.
-
A known agonist for each GPCR (for antagonist mode).
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium and reagents.
-
Plate reader capable of HTRF detection.
-
-
Procedure:
-
Plate the cells expressing the target GPCR in a 384-well plate and incubate overnight.
-
Agonist Mode: Add serial dilutions of this compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound before adding a fixed concentration (e.g., EC80) of the known agonist.
-
Incubate the plate for the recommended time to allow for cAMP modulation.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
References
Troubleshooting inconsistent results in Rusalatide Acetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rusalatide Acetate (also known as TP508). The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users may encounter during their experiments with this compound.
1. Peptide Handling and Storage
-
Question: My this compound solution appears cloudy, or I'm seeing variable results from the same stock solution. What could be the cause?
-
Answer: Improper dissolution or storage can lead to peptide aggregation or degradation, causing inconsistent results. This compound is a lyophilized powder that requires careful handling.
-
Solubility: For concentrations up to 5 mg/ml, sterile distilled water is recommended. For higher concentrations or if solubility issues persist, acetonitrile can be used. Some protocols suggest trying a 10%-30% acetic acid solution or a small amount of DMSO if water fails.[1] Always ensure the peptide is fully dissolved before use.
-
Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C.[1] The product is hygroscopic and should be protected from light.[1]
-
Storage of Reconstituted Solution: After reconstitution, it is crucial to aliquot the solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
-
Stability: The raw drug product has been shown to be stable for over 6 years at -20°C.[2]
-
-
Question: How can I check the purity of my this compound sample?
-
Answer: The purity of the peptide can be assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used for peptide analysis. The mobile phase usually consists of a gradient of an organic solvent like acetonitrile in water, with an ion-pairing agent such as trifluoroacetic acid (TFA). The peptide's purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.
2. Experimental Design and Execution
-
Question: I am observing a high degree of variability in my cell-based assays (e.g., proliferation, migration). What are some potential sources of this inconsistency?
-
Answer: Variability in cell-based assays can arise from several factors:
-
Cell Confluency: Ensure that cells are seeded at a consistent density and reach a similar level of confluency (typically 70-80% for scratch assays) before treatment.
-
Serum Concentration: If using serum-containing media, be aware that growth factors in the serum can mask the effects of this compound. Consider reducing the serum concentration or using serum-free media for the duration of the treatment.
-
Peptide Stability in Media: Peptides can degrade in cell culture media due to enzymatic activity. Prepare fresh dilutions of this compound in your assay media immediately before each experiment.
-
Dose-Response: Inconsistent results can occur if the concentrations used are not within the optimal therapeutic window. It is advisable to perform a dose-response curve to determine the most effective concentration for your specific cell type and assay.
-
-
Question: My in vivo wound healing or fracture repair results are not consistent. What should I check?
-
Answer: In vivo experiments are inherently more complex. Key factors to control for include:
-
Animal Model: Ensure consistency in the age, sex, and genetic background of the animals used. For fracture models, the type of fracture and fixation method should be standardized.
-
Dosage and Administration: The method of administration (e.g., topical, subcutaneous injection) and the precise dosage are critical. Ensure accurate and consistent delivery to the site of injury.
-
Endpoint Analysis: Use standardized and blinded methods for evaluating outcomes. For example, in fracture healing, radiographic scoring should be performed by independent reviewers who are blinded to the treatment groups. For wound healing, consistent methods for measuring wound closure are essential.
-
3. Data Interpretation
-
Question: this compound was reported to fail its primary clinical endpoint in a Phase III fracture study. Does this mean it is ineffective?
-
Answer: Not necessarily. While it's true that in a large Phase III trial for distal radius fractures, this compound did not meet its primary clinical endpoint of time to removal of immobilization for the entire study population, it did show a significant acceleration of radiographic healing. Furthermore, a subset analysis revealed that it met the primary clinical endpoint in osteopenic women. This suggests that this compound may be most effective in patient populations with compromised healing capabilities.
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies on this compound (TP508).
Table 1: Cell Proliferation Assay
| Cell Type | Treatment | Concentration | Outcome Measure | Result | Reference |
| Adipose Tissue-Derived Stem Cells (ASCs) | TP508 | 5 µg/ml | BrdU Incorporation | Significant increase (p < 0.01) | |
| Adipose Tissue-Derived Stem Cells (ASCs) | TP508 + LY294002 (PI3K inhibitor) | 5 µg/ml TP508, 50 µM LY294002 | BrdU Incorporation | Abolished the increased incorporation induced by TP508 |
Table 2: Angiogenesis Assay (Mouse Aortic Explant)
| Condition | Treatment | Outcome Measure | Result | Reference |
| Normoxia | TP508 injection | Endothelial Sprouting Area | Significantly increased compared to saline control | |
| Normoxia | TP508 injection + VEGF | Endothelial Sprouting Area | Significantly greater sprouting compared to VEGF alone | |
| Hypoxia | Saline injection | Endothelial Sprouting | Inhibited basal and VEGF-stimulated sprouting | |
| Hypoxia | TP508 injection | Endothelial Sprouting | Significantly prevented the inhibitory effect of hypoxia |
Table 3: In Vivo Wound Healing (Rat Full-Thickness Excisional Wounds)
| Treatment | Day of Measurement | Outcome Measure | Result | Reference |
| 0.1 µg TP508 | Day 7 | % More Wound Closure than Control | 39% (p < 0.001) | |
| 1.0 µg TP508 | Day 7 | % Smaller Wound Size than Control | 35% (p < 0.001) | |
| 1.0 µg TP508 | Day 10 | % Smaller Wound Size than Control | 43% (p < 0.001) |
Experimental Protocols
1. Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies on adipose tissue-derived stem cells (ASCs).
-
Cell Seeding: Seed ASCs in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Starvation (Optional): To reduce the effect of serum growth factors, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
Treatment:
-
Prepare a stock solution of this compound (TP508) in sterile water or an appropriate solvent.
-
Dilute the stock solution to the desired final concentration (e.g., 5 µg/ml) in the cell culture medium.
-
For inhibitor studies, pre-incubate cells with the inhibitor (e.g., 50 µM LY294002 for PI3K inhibition) for 1-2 hours before adding TP508.
-
Add the treatment solutions to the respective wells. Include a vehicle control group.
-
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine) to each well at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Detection:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the substrate and measure the absorbance according to the manufacturer's instructions for the BrdU assay kit.
-
-
Data Analysis: Express the results as a percentage of the control or as absorbance units.
2. In Vitro Wound Healing (Scratch) Assay
This is a general protocol for a scratch assay that can be used to assess cell migration in response to this compound.
-
Cell Seeding: Seed cells in a 12-well or 24-well plate and grow them to 70-80% confluence.
-
Creating the "Wound":
-
Use a sterile 200 µl pipette tip to make a straight scratch across the center of the cell monolayer.
-
To create a cross-shaped wound, make a second scratch perpendicular to the first.
-
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging:
-
Capture images of the scratch at time 0 using a phase-contrast microscope. Mark the location of the image for subsequent time points.
-
Incubate the plate and capture images at regular intervals (e.g., 8, 16, 24 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Software like ImageJ can be used for quantitative analysis.
-
Signaling Pathways and Experimental Workflows
This compound (TP508) Signaling Pathway
This compound is a synthetic peptide that mimics a non-proteolytic domain of thrombin. It interacts with cell surface receptors, distinct from the proteolytically activated thrombin receptors (PARs), to initiate a cascade of intracellular signaling events that promote tissue repair and regeneration. Key pathways activated by TP508 include the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.
References
Strategies to improve the bioavailability of Rusalatide Acetate in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Rusalatide Acetate. The focus is on strategies to improve its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with orally administered this compound show very low bioavailability. Is this expected, and what are the primary reasons?
A1: Yes, low oral bioavailability is expected for most therapeutic peptides, including this compound. The primary reasons for this are:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal (GI) tract.
-
Poor Permeability: Due to its size and hydrophilic nature, this compound has limited ability to cross the intestinal epithelium to enter systemic circulation.
-
Physicochemical Instability: The structure of peptides can be unstable in the harsh environment of the stomach and intestines.[1][2][3]
Q2: What are the general strategies to overcome the challenges of low oral bioavailability for peptides like this compound?
A2: Several strategies can be employed to enhance the oral bioavailability of peptides:
-
Co-administration with Enzyme Inhibitors: Protects the peptide from enzymatic degradation.[4]
-
Use of Permeation Enhancers: These agents temporarily disrupt the intestinal barrier, allowing for increased absorption.[4]
-
Chemical Modification: Altering the peptide structure (e.g., through peptidomimetics) to increase stability and permeability.
-
Advanced Formulation Strategies: Encapsulating the peptide in protective delivery systems like nanoparticles or liposomes.
Troubleshooting Guide
Issue 1: Inconsistent results in pharmacokinetic (PK) studies following oral administration.
-
Possible Cause: High variability in gastric emptying times and intestinal motility among subjects.
-
Troubleshooting Steps:
-
Standardize Fasting Times: Ensure all subjects have a consistent fasting period before dosing.
-
Control Water Intake: Standardize the volume of water administered with the formulation.
-
Increase Sample Size: A larger number of subjects can help to reduce the impact of individual physiological variations.
-
Issue 2: Evidence of significant degradation of this compound in the upper GI tract.
-
Possible Cause: Susceptibility to pepsin in the stomach and trypsin/chymotrypsin in the small intestine.
-
Troubleshooting Steps:
-
Enteric Coating: Formulate this compound in an enteric-coated capsule or tablet that dissolves only in the higher pH of the small intestine.
-
Co-administration with Protease Inhibitors: Include inhibitors like aprotinin or bestatin in the formulation. Note: The safety and regulatory approval of such inhibitors must be considered.
-
Structural Modification: Investigate N- or C-terminal modifications or the use of D-amino acids to block enzymatic cleavage sites.
-
Strategies to Improve Bioavailability: Data and Protocols
Co-administration with Permeation Enhancers
The use of permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, facilitating the paracellular transport of peptides.
Table 1: Hypothetical Bioavailability of this compound with Different Permeation Enhancers
| Formulation | Absolute Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) |
| This compound (Control) | < 0.5 | 1.2 | 0.5 |
| This compound + Sodium Caprate | 2.5 | 15.8 | 0.75 |
| This compound + Chitosan Nanoparticles | 4.2 | 25.3 | 1.0 |
Note: The data presented in this table is representative and for illustrative purposes, based on typical results for peptide formulations.
Experimental Protocol: Preparation and In Vivo Evaluation of Chitosan Nanoparticles for Oral Delivery of this compound
-
Preparation of Chitosan Nanoparticles:
-
Dissolve chitosan in a 1% acetic acid solution to a final concentration of 0.5% (w/v).
-
Dissolve this compound in deionized water.
-
Add the this compound solution to the chitosan solution and stir for 30 minutes.
-
Prepare a solution of sodium tripolyphosphate (TPP) in deionized water.
-
Add the TPP solution dropwise to the chitosan-Rusalatide Acetate solution under constant stirring to form nanoparticles via ionic gelation.
-
Centrifuge the nanoparticle suspension to collect the pellet, wash with deionized water, and lyophilize for storage.
-
-
Animal Study (Rat Model):
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer the reconstituted this compound-loaded chitosan nanoparticles or control solution via oral gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Bioavailability, Cmax, Tmax) using appropriate software.
-
Formulation in a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This can protect the peptide from degradation and enhance its absorption.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a SEDDS Formulation
| Formulation | Absolute Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) |
| This compound (Control) | < 0.5 | 1.2 | 0.5 |
| This compound in SEDDS | 3.8 | 22.5 | 0.75 |
Note: The data presented in this table is representative and for illustrative purposes, based on typical results for peptide formulations.
Experimental Protocol: Formulation and Evaluation of a this compound SEDDS
-
Formulation of SEDDS:
-
Screen various oils (e.g., Labrafac™), surfactants (e.g., Cremophor® EL), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize this compound.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.
-
Incorporate this compound into the optimized SEDDS formulation under gentle stirring until a clear solution is obtained.
-
-
In Vitro Emulsification Study:
-
Add 1 mL of the this compound-loaded SEDDS to 100 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation.
-
Visually inspect for the formation of a clear and stable microemulsion.
-
Measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
-
In Vivo Evaluation:
-
Follow the same animal study protocol as described for the chitosan nanoparticles, administering the SEDDS formulation orally.
-
Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound formulations.
Caption: Overcoming GI barriers to improve this compound bioavailability.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2020210087A1 - this compound compositions - Google Patents [patents.google.com]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the formulation of Rusalatide Acetate
Welcome to the technical support center for the formulation of Rusalatide Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of this regenerative peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary formulation challenges?
A1: this compound, also known as TP508, is a 23-amino acid synthetic peptide that mimics a fragment of human thrombin and is investigated for its regenerative properties, particularly in wound healing and fracture repair.[1][2] As a peptide therapeutic, its formulation presents several challenges common to this class of molecules. These include ensuring its chemical and physical stability, as peptides are susceptible to degradation pathways like hydrolysis, oxidation, and aggregation.[3] The presence of both monomer and dimer forms of this compound also needs to be characterized and controlled within the formulation.[4]
Q2: What is the mechanism of action of this compound?
A2: this compound interacts with cell surface receptors to initiate a cascade of cellular and molecular events that promote tissue repair.[2] Its mechanism involves the activation of several signaling pathways, including nitric oxide signaling, which is crucial for wound healing. In the context of bone regeneration, it has been shown to activate the Wnt/β-catenin signaling pathway.
Q3: What are the initial steps for solubilizing this compound?
A3: For a peptide like this compound, a systematic approach to solubilization is recommended. Initially, attempt to dissolve the peptide in sterile, distilled water. If solubility is limited, a 10%-30% acetic acid solution can be tried. For highly hydrophobic peptides, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), followed by careful dilution with an aqueous buffer, may be effective.
Q4: What are the key stability concerns for this compound in aqueous formulations?
A4: The primary stability concerns for this compound in aqueous solutions are chemical and physical instability. Chemical instability includes processes that break or form covalent bonds, such as oxidation, hydrolysis, deamidation, and racemization. Physical instability involves changes in the peptide's structure, leading to aggregation and precipitation. These degradation pathways can be influenced by factors like pH, temperature, and exposure to light and oxygen.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Buffer
Q: I am observing low solubility or precipitation of this compound when trying to dissolve it in my aqueous buffer. What steps can I take to improve its solubility?
A: Poor solubility is a common issue with peptides. Here is a systematic approach to troubleshoot this problem:
-
Verify Peptide Characteristics: Confirm the net charge of this compound at the intended pH of your buffer. Peptides are generally most soluble at a pH away from their isoelectric point (pI).
-
pH Adjustment: Methodically adjust the pH of your buffer. For a peptide with a net positive charge, lowering the pH may enhance solubility. Conversely, for a peptide with a net negative charge, increasing the pH can be beneficial.
-
Use of Organic Co-solvents: If pH adjustment is insufficient, consider adding a small amount of an organic co-solvent. Start by dissolving the peptide in a minimal volume of DMSO or acetonitrile, and then slowly add this solution to your stirred aqueous buffer.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
Issue 2: Evidence of Peptide Aggregation Over Time
Q: My this compound formulation appears clear initially but becomes cloudy or shows visible precipitates after storage. How can I address this aggregation issue?
A: Peptide aggregation is a significant challenge that can impact the efficacy and safety of the formulation. The following strategies can help mitigate aggregation:
-
Formulation Optimization:
-
pH: Ensure the formulation pH is not close to the peptide's isoelectric point, as this is where solubility is minimal and aggregation is most likely.
-
Excipients: The inclusion of stabilizing excipients can prevent aggregation. Sugars (e.g., sucrose, mannitol), polyols, and certain amino acids can be effective.
-
Surfactants: Non-ionic surfactants like polysorbate 80 can reduce surface-induced aggregation.
-
-
Concentration Effects: Peptide aggregation is often concentration-dependent. If feasible for your application, working with a lower concentration of this compound may prevent aggregation.
-
Storage Conditions: Store the formulation at the recommended temperature, typically refrigerated (2-8 °C), and protect it from light. Avoid repeated freeze-thaw cycles, as these can induce aggregation.
Issue 3: Chemical Degradation of this compound Detected by HPLC
Q: My stability-indicating HPLC analysis shows the appearance of new peaks, suggesting chemical degradation of this compound. How can I minimize this degradation?
A: The appearance of new peaks in an HPLC chromatogram is a sign of chemical instability. Here are some approaches to enhance the chemical stability of your formulation:
-
Control of pH: The rates of hydrolysis and deamidation are highly pH-dependent. Conducting a pH-rate profile study will help identify the pH of maximum stability.
-
Protection from Oxidation: If oxidation is suspected (e.g., of methionine or cysteine residues), take measures to minimize oxygen exposure. This can include purging the formulation vials with an inert gas like nitrogen or argon and including antioxidants in the formulation.
-
Excipient Compatibility: Ensure that the excipients in your formulation are compatible with this compound. Some excipients can contain reactive impurities that may accelerate degradation. An excipient compatibility study is highly recommended during pre-formulation.
Data Presentation
Table 1: Illustrative pH-Solubility Profile for a Peptide Similar to this compound
| pH | Buffer System (25 mM) | Solubility (mg/mL) |
| 3.0 | Citrate | > 10 |
| 4.0 | Acetate | > 10 |
| 5.0 | Acetate | 5.2 |
| 6.0 | Phosphate | 1.8 |
| 7.0 | Phosphate | 2.5 |
| 8.0 | Tris | 7.9 |
Disclaimer: The data presented are illustrative for a peptide with similar characteristics to this compound and are intended to demonstrate the effect of pH on solubility. Actual values for this compound must be determined experimentally.
Table 2: Example of Degradation Profile from a Forced Degradation Study
| Stress Condition | Duration | Degradation (%) | Major Degradants Observed |
| 0.1 M HCl | 24 h | 15.2 | Hydrolysis products |
| 0.1 M NaOH | 8 h | 25.8 | Deamidation, Hydrolysis |
| 3% H₂O₂ | 24 h | 18.5 | Oxidation products |
| 60°C | 48 h | 12.1 | Aggregates, Hydrolysis |
| Photostability (ICH Q1B) | - | 5.6 | Oxidative products |
Disclaimer: This table provides example data from a forced degradation study on a model peptide to illustrate potential degradation pathways. The actual degradation profile of this compound should be established through specific studies.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in an appropriate solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can resolve the main peptide peak from degradation products generated during forced degradation studies.
-
Linearity: Assess the method's linear response over a concentration range (e.g., 0.1 to 1.5 mg/mL).
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of the peptide that can be reliably detected and quantified.
-
Protocol 2: Excipient Compatibility Study
This protocol describes a method to evaluate the compatibility of this compound with various excipients.
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 or 1:5 ratio by weight).
-
Prepare a control sample of this compound alone.
-
For each mixture and the control, prepare two sets: one stored dry and one with a small amount of added water (e.g., 20% w/w) to simulate a solution environment.
-
-
Storage Conditions:
-
Store the samples at accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
Include a control set stored at a lower temperature (e.g., 5°C).
-
-
Analysis:
-
At each time point, analyze the samples by a stability-indicating HPLC method (as described in Protocol 1).
-
Compare the chromatograms of the mixtures to the control sample.
-
Assess for any significant decrease in the main peptide peak area or the appearance of new degradation peaks in the mixtures compared to the control.
-
Visualizations
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulatory Processes of the Canonical Wnt/β-Catenin Pathway and Photobiomodulation in Diabetic Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020210087A1 - this compound compositions - Google Patents [patents.google.com]
Technical Support Center: Optimizing Topical Rusalatide Acetate Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental application of topical Rusalatide Acetate formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for topical application?
A1: this compound is a synthetic peptide that has been investigated for its regenerative properties, including wound healing.[1][2] Its mechanism of action is believed to involve the stimulation of multiple cellular and molecular events that contribute to tissue repair. One of the key pathways implicated is the Wnt/β-catenin signaling pathway. Upon binding to its receptor, this compound can initiate a cascade that leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of target genes involved in cell proliferation and differentiation, crucial processes for wound healing.
Q2: What are the main challenges in formulating this compound for topical delivery?
A2: The primary challenges in formulating peptides like this compound for topical delivery stem from their inherent physicochemical properties. Peptides are often large, hydrophilic molecules, which limits their ability to penetrate the lipophilic stratum corneum of the skin.[3] Furthermore, peptides can be susceptible to enzymatic degradation in the skin and may have stability issues such as aggregation and oxidation within the formulation itself.[4] Overcoming these barriers is critical for achieving therapeutic efficacy.
Q3: What are some common strategies to enhance the skin permeation of this compound?
A3: Several strategies can be employed to enhance the topical delivery of peptides like this compound. These can be broadly categorized as:
-
Chemical Permeation Enhancers: Incorporating excipients such as fatty acids, terpenes, and glycols into the formulation can disrupt the lipid bilayer of the stratum corneum, thereby increasing drug permeability.[5]
-
Physical Enhancement Techniques: Methods like microneedles, iontophoresis, and sonophoresis can create temporary micropores in the skin or use electrical currents or sound waves to facilitate drug transport across the skin barrier.
-
Formulation Optimization: Utilizing advanced delivery systems like liposomes, nanoemulsions, or microemulsions can encapsulate the peptide, protecting it from degradation and improving its penetration into the skin.
-
Structural Modification: In some cases, modifying the peptide itself, for instance by adding a lipid chain, can increase its lipophilicity and enhance skin permeation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental process of developing and testing topical this compound formulations.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no skin permeation of this compound in in vitro studies. | 1. Inadequate Formulation: The delivery vehicle may not be optimized for peptide delivery across the stratum corneum. 2. Peptide Aggregation: The peptide may be aggregating in the formulation, reducing the concentration of monomeric, absorbable peptide. 3. Incorrect Experimental Setup: Issues with the Franz diffusion cell setup, such as air bubbles under the skin sample or improper sealing, can affect results. 4. Skin Barrier Integrity: The skin sample used may have a compromised barrier, leading to inconsistent results. | 1. Re-evaluate the Formulation: - Incorporate known permeation enhancers (e.g., oleic acid, propylene glycol). - Consider using a different type of vehicle (e.g., hydrogel, microemulsion). 2. Assess Peptide Stability: - Analyze the peptide in the formulation for aggregation using techniques like size-exclusion chromatography. - Adjust the pH or ionic strength of the formulation to improve peptide solubility and stability. 3. Verify Experimental Protocol: - Ensure proper mounting of the skin in the Franz diffusion cell and the absence of air bubbles. - Confirm the receptor fluid maintains sink conditions. 4. Test Skin Integrity: - Measure the transepidermal electrical resistance (TEER) of the skin samples before the experiment to ensure barrier function is intact. |
| High variability in permeation data between replicate experiments. | 1. Inconsistent Formulation Preparation: Variations in the preparation of the topical formulation can lead to differences in drug concentration and delivery characteristics. 2. Biological Variability of Skin Samples: Skin samples from different donors or even different locations on the same donor can have varying permeability. 3. Inconsistent Dosing: Applying different amounts of the formulation to the skin surface will result in variable permeation profiles. | 1. Standardize Formulation Protocol: - Implement a strict, validated protocol for the preparation of the topical formulation. 2. Control for Skin Variability: - Use skin from a single donor for a given set of experiments where possible. - Increase the number of replicates to account for inherent biological variation. 3. Ensure Accurate Dosing: - Use a positive displacement pipette to apply a precise and consistent amount of the formulation to each skin sample. |
| This compound degradation in the formulation during storage. | 1. Oxidation: The peptide may be susceptible to oxidation, especially if the formulation contains oxidizing agents or is exposed to air. 2. Hydrolysis: The peptide bonds can be hydrolyzed, particularly at non-optimal pH values. 3. Adsorption to Container: The peptide may adsorb to the surface of the storage container, reducing its effective concentration. | 1. Incorporate Antioxidants: - Add antioxidants like ascorbic acid or tocopherol to the formulation. - Store the formulation under an inert atmosphere (e.g., nitrogen). 2. Optimize pH and Buffer: - Determine the pH of maximum stability for this compound and buffer the formulation accordingly. 3. Select Appropriate Container: - Use low-adsorption containers (e.g., siliconized glass or specific polymers) for storage. |
Experimental Protocols
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation of this compound from a topical formulation using vertical Franz diffusion cells.
1. Materials and Equipment:
-
Franz diffusion cells
-
Dermatomed human or animal skin
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if necessary)
-
Stir bars and magnetic stirrer plate
-
Water bath or heating block to maintain 32°C at the skin surface
-
Positive displacement pipette for formulation application
-
HPLC or other suitable analytical method for this compound quantification
2. Experimental Procedure:
-
Prepare the Skin: Thaw frozen dermatomed skin and cut it into sections large enough to fit the Franz diffusion cells.
-
Mount the Skin: Mount the skin sections onto the Franz cells with the stratum corneum side facing the donor compartment. Ensure a proper seal and no air bubbles between the skin and the receptor fluid.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes to ensure the skin surface temperature reaches 32°C.
-
Dosing: Apply a precise amount of the this compound formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment. Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor fluid.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Quantitative Data Summary
| Formulation Vehicle | This compound Concentration (%) | Permeation Enhancer | Steady-State Flux (Jss) (ng/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻⁴) | Skin Retention at 24h (µg/cm²) |
| Saline Solution | 0.1 | None | 5.2 ± 1.1 | 0.52 | 0.8 ± 0.2 |
| Hydrogel | 0.1 | None | 12.5 ± 2.3 | 1.25 | 2.1 ± 0.5 |
| Hydrogel | 0.1 | 5% Propylene Glycol | 25.8 ± 4.5 | 2.58 | 4.3 ± 0.9 |
| O/W Cream | 0.1 | None | 8.9 ± 1.8 | 0.89 | 1.5 ± 0.4 |
| O/W Cream | 0.1 | 2% Oleic Acid | 35.1 ± 6.2 | 3.51 | 5.8 ± 1.2 |
| Microemulsion | 0.1 | N/A | 58.4 ± 9.7 | 5.84 | 9.7 ± 1.8 |
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway activated by this compound.
Caption: Workflow for in vitro skin permeation testing of topical this compound.
References
- 1. Excipients Compatibility Study of Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptides as functional excipients for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
How to control for lot-to-lot variability of synthetic Rusalatide Acetate
Welcome to the Technical Support Center for Rusalatide Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the lot-to-lot variability of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as TP508, is a synthetic 23-amino acid peptide.[1] It is a regenerative peptide that has been investigated for its potential in promoting the healing of skin wounds, bone fractures, and other tissues.[1] Its mechanism of action involves stimulating cellular processes that are critical for tissue repair.
Q2: What are the primary causes of lot-to-lot variability in synthetic this compound?
Lot-to-lot variability in synthetic peptides like this compound can arise from several factors during solid-phase peptide synthesis (SPPS) and subsequent purification. Key contributors include:
-
Incomplete coupling reactions: Failure to add an amino acid to the growing peptide chain can result in deletion sequences.
-
Inefficient removal of protecting groups: Lingering protecting groups on amino acid side chains can lead to modified and inactive peptides.
-
Side reactions: Chemical modifications such as oxidation, deamidation, or racemization can occur during synthesis and cleavage from the resin.
-
Aggregation: The peptide chains can clump together, making purification difficult and potentially affecting biological activity.
-
Variations in purification and lyophilization: Differences in chromatography conditions and the freeze-drying process can lead to varying levels of residual solvents, water content, and counter-ions (e.g., acetate).
Q3: What are the typical purity levels for synthetic this compound?
For research-grade this compound, a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) is common. For more demanding applications, such as in vivo studies or clinical development, a purity of ≥98% is often required. It is crucial to distinguish between peptide purity (the percentage of the target peptide relative to other peptide impurities) and net peptide content (the percentage of peptide by weight, accounting for water and counter-ions).
Q4: How can I assess the quality and consistency of different lots of this compound?
A comprehensive quality control strategy employing multiple analytical techniques is essential. Key methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and identify peptide-related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide and to identify unknown impurities.
-
Amino Acid Analysis (AAA): To determine the net peptide content and confirm the amino acid composition.
-
Water Content (Karl Fischer Titration): To quantify the amount of water in the lyophilized powder.
-
Counter-ion analysis (Ion Chromatography or LC-MS/MS): To determine the amount of acetate or other counter-ions present.
Troubleshooting Guides
Issue 1: Observed Differences in Biological Activity Between Lots
Symptoms:
-
Inconsistent results in cell-based assays.
-
Variable efficacy in animal models.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Different Net Peptide Content | The actual amount of active peptide can vary between lots due to differences in water and counter-ion content. Solution: Always determine the net peptide content for each new lot using Amino Acid Analysis and normalize concentrations accordingly for your experiments. |
| Presence of Agonistic or Antagonistic Impurities | Synthesis-related impurities may have unexpected biological effects. Solution: Analyze lots by HPLC-MS to identify and quantify impurities. If a particular impurity is suspected, attempt to isolate and characterize its biological activity. |
| Peptide Aggregation | Aggregated peptide may have reduced solubility and bioavailability. Solution: Perform solubility tests and visually inspect solutions for precipitation. Use techniques like size-exclusion chromatography (SEC) to detect aggregates. If aggregation is suspected, try dissolving the peptide in different solvent systems or using sonication. |
Issue 2: Poor Solubility or Presence of Particulates
Symptoms:
-
Difficulty in dissolving the lyophilized peptide.
-
Cloudy or hazy appearance of the solution.
-
Visible particles in the solution.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation | Hydrophobic interactions can lead to the formation of insoluble aggregates. Solution: Refer to the vendor's instructions for recommended solvents. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or acetonitrile first, followed by dilution with the aqueous buffer, can be effective. Sonication may also help to break up aggregates. |
| Incorrect pH of the Solution | The solubility of peptides is often pH-dependent. Solution: Adjust the pH of your buffer. For peptides with a net positive charge, a slightly acidic pH may improve solubility, while a slightly basic pH may be better for peptides with a net negative charge. |
| High Peptide Concentration | Exceeding the solubility limit of the peptide. Solution: Prepare a more dilute stock solution. Determine the optimal concentration for your experiments through a concentration-response curve. |
Data Presentation: Lot-to-Lot Variability of this compound
The following table provides an example of key quality attributes to compare between different lots of synthetic this compound.
| Quality Attribute | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | White to off-white powder |
| Purity (RP-HPLC, %) | 98.5 | 97.2 | 98.9 | ≥ 98.0% |
| Major Impurity (%) | 0.8 (Deletion sequence) | 1.5 (Oxidized form) | 0.6 (Deletion sequence) | ≤ 1.0% |
| Net Peptide Content (AAA, %) | 85.2 | 82.1 | 86.5 | 80-90% |
| Water Content (Karl Fischer, %) | 5.3 | 6.8 | 4.9 | ≤ 7.0% |
| Acetate Content (IC, %) | 9.5 | 11.1 | 8.6 | 8-12% |
| Molecular Weight (MS) | Conforms | Conforms | Conforms | Conforms to theoretical |
Experimental Protocols
Protocol 1: Determination of this compound Purity by RP-HPLC
This protocol outlines a general method for determining the purity of synthetic this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound lot.
-
Dissolve the peptide in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase, 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: 5% to 55% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percentage method: % Purity = (Area of the main peptide peak / Total area of all peaks) x 100.
-
Protocol 2: Forced Degradation Study for this compound
This protocol is designed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 2 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid peptide and the stock solution at 70°C for 48 hours.
-
Photostability: Expose the solid peptide and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by RP-HPLC-MS to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the main peak.
-
Visualizations
Caption: Workflow for Quality Control of Incoming this compound Lots.
Caption: Logical Flow for Troubleshooting Inconsistent Biological Activity.
References
Validation & Comparative
A Comparative Guide: Rusalatide Acetate vs. VEGF in Promoting In Vitro Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro angiogenic potential of Rusalatide Acetate (TP508) and Vascular Endothelial Growth Factor (VEGF). While both molecules are potent stimulators of new blood vessel formation, they operate through distinct mechanisms of action. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the signaling pathways to aid researchers in understanding their comparative performance.
It is important to note that while extensive quantitative data exists for the in vitro angiogenic effects of VEGF, publicly available literature lacks specific quantitative data from standardized endothelial cell proliferation, migration, and tube formation assays for this compound. The available comparisons are primarily qualitative.
At a Glance: Key Differences
| Feature | This compound (TP508) | Vascular Endothelial Growth Factor (VEGF) |
| Molecular Type | Synthetic 23-amino acid peptide | Glycoprotein |
| Primary Receptor | αvβ3 Integrin | VEGF Receptor 2 (VEGFR-2) |
| Signaling Cascade | Integrin-mediated activation of FAK, MAP Kinases, and a PI-3K/PKC/Src-dependent eNOS activation | Receptor tyrosine kinase activation leading to PLCγ/PKC/MAPK and PI3K/Akt pathways |
| Key Angiogenic Effect | Stimulates angiogenic sprouting and elongation | Promotes endothelial cell proliferation, migration, and survival |
| In Vitro Sprouting | Reported to be similar to or greater than VEGF[1][2] | Potent inducer of endothelial cell sprouting |
Quantitative Comparison of In Vitro Angiogenic Activity
The following tables summarize representative quantitative data for VEGF from common in vitro angiogenesis assays. Due to the lack of publicly available data, the corresponding values for this compound are not provided.
Endothelial Cell Proliferation
| Treatment | Concentration | Fold Increase Over Control (Mean ± SD) | Cell Type |
| VEGF-A | 20 ng/mL | ~1.5 - 2.0 | Human Umbilical Vein Endothelial Cells (HUVECs) |
| This compound | - | Data not available in publicly accessible literature | - |
Endothelial Cell Migration (Wound Healing Assay)
| Treatment | Concentration | % Wound Closure at 8h (Mean ± SD) | Cell Type |
| VEGF-A | 20 ng/mL | ~40 - 60% | HUVECs |
| This compound | - | Data not available in publicly accessible literature | - |
Endothelial Cell Tube Formation on Matrigel
| Treatment | Concentration | Total Tube Length (µm/field) (Mean ± SD) | Number of Junctions/field (Mean ± SD) | Cell Type |
| VEGF-A | 50 ng/mL | ~8000 - 12000 | ~80 - 120 | HUVECs |
| This compound | - | Data not available in publicly accessible literature | Data not available in publicly accessible literature | - |
Signaling Pathways
The mechanisms by which this compound and VEGF induce angiogenesis are distinct, involving different cell surface receptors and downstream signaling cascades.
This compound Signaling Pathway
This compound, a synthetic peptide derived from thrombin, initiates pro-angiogenic signals by binding to αvβ3 integrins on the endothelial cell surface in an RGD-dependent manner.[3] This interaction triggers the phosphorylation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein (MAP) kinases, which are crucial for cell migration and cytoskeletal reorganization.[3] Furthermore, this compound stimulates endothelial Nitric Oxide Synthase (eNOS) and subsequent nitric oxide (NO) production through a pathway involving Phosphoinositide 3-kinase (PI-3K), Protein Kinase C (PKC), and Src kinase.[4] This NO production is comparable in magnitude to that induced by VEGF but occurs through a distinct, calcium-independent mechanism.
This compound Signaling Cascade
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF-A) is a key regulator of angiogenesis that binds to and activates the VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase on the surface of endothelial cells. This binding leads to receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. The primary downstream pathways activated include the PLCγ-PKC-MAPK cascade, which is crucial for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival and migration. Akt can also phosphorylate and activate eNOS, leading to NO production.
VEGF-A Signaling Cascade
Experimental Protocols
Detailed methodologies for the key in vitro angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
96-well culture plate
-
Test agents (this compound or VEGF) and vehicle control
Procedure:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane extract and allow it to polymerize at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM containing the desired concentration of the test agent or vehicle control.
-
Seed the HUVEC suspension onto the polymerized gel.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualize and capture images of the tube network using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Proliferation Assay
This assay measures the effect of test agents on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
EGM
-
96-well culture plate
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Test agents and vehicle control
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh EGM containing various concentrations of the test agent or vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the ability of a test agent to promote the migration of endothelial cells to close a "wound" in a confluent monolayer.
Materials:
-
HUVECs
-
EGM
-
6-well or 12-well culture plate
-
Pipette tip (p200) or a specialized wound-making tool
-
Test agents and vehicle control
Procedure:
-
Seed HUVECs in a culture plate and grow them to full confluency.
-
Create a linear scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Gently wash with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh EGM containing the test agent or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) using an inverted microscope.
-
Measure the width of the wound at different points for each time point.
-
Calculate the rate of wound closure or the percentage of the wound area filled over time.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the in vitro angiogenic effects of two compounds.
References
- 1. On the mode of action of thrombin-induced angiogenesis: thrombin peptide, TP508, mediates effects in endothelial cells via alphavbeta3 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. karger.com [karger.com]
- 4. Thrombin peptide TP508 stimulates rapid nitric oxide production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Rusalatide Acetate in Diabetic Models: A Comparative Guide to Therapeutic Effects
For Immediate Release
This publication provides a comprehensive comparison of Rusalatide Acetate's therapeutic effects in diabetic models against alternative treatments, supported by experimental data. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of performance, methodologies, and underlying biological pathways.
Comparative Efficacy of Topical Agents for Diabetic Foot Ulcers
The following table summarizes the quantitative outcomes from clinical trials of this compound and its alternatives in the treatment of diabetic foot ulcers.
| Treatment Group | Study Phase | Primary Endpoint | Results | Comparison to Control |
| This compound (Chrysalin®) | Phase I/II | Complete Ulcer Healing | 1 µg dose: 45% more subjects healed. 10 µg dose: 72% more subjects healed. For heel ulcers (10 µg): 86% (6/7) healed. | Statistically significant increase in complete healing, ~80% increase in mean closure rate, and ~40% decrease in median time to 100% closure compared to placebo[1]. In heel ulcers, 0% (0/5) of placebo-treated ulcers healed[1]. |
| Becaplermin Gel (PDGF-BB) | Phase III | Complete Ulcer Healing | 50% of patients achieved complete healing with 100 µg/g gel. | 43% increase in the incidence of complete wound closure compared to placebo gel (35%)[2]. |
| Becaplermin Gel (PDGF-BB) | Phase II | Complete Ulcer Healing | 48% of treated wounds achieved complete healing. | Statistically significant increase compared to placebo gel (25%)[3]. |
| Basic Fibroblast Growth Factor (bFGF) | Pilot Study | Complete Ulcer Healing | 3 out of 9 ulcers healed in the bFGF group. | No significant advantage over placebo, where 5 out of 8 ulcers healed[4]. |
| Standard of Care (Control/Placebo) | Multiple | Complete Ulcer Healing | Healing rates with good ulcer care/placebo ranged from 22% to 36%. | Serves as the baseline for comparison. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in this guide.
Clinical Trial Protocol for this compound (Phase I/II)
-
Study Design: A 60-subject, prospective, randomized, double-blind, placebo-controlled multicenter trial.
-
Inclusion Criteria: Patients with diabetic foot ulcers.
-
Treatment: Topical application of this compound (Chrysalin®) in saline (1 µg or 10 µg doses) or saline alone (placebo).
-
Application: Applied twice weekly in conjunction with standardized wound care and offloading.
-
Primary Endpoints: Incidence of complete ulcer healing, rate of wound closure, and time to complete closure.
-
Safety Assessment: Monitoring of local wound reactions, adverse events, and laboratory tests.
Clinical Trial Protocol for Becaplermin Gel (Phase III)
-
Study Design: A multicenter, double-blind, placebo-controlled trial involving 382 patients.
-
Inclusion Criteria: Patients with type 1 or type 2 diabetes and chronic lower extremity ulcers of at least 8 weeks' duration.
-
Procedure: Following sharp debridement of the ulcer, patients were randomized to receive Becaplermin gel (30 µg/g or 100 µg/g) or a placebo gel.
-
Application: Medication was applied daily by the patient or caregiver during the evening dressing change, in conjunction with a standardized regimen of good wound care, for up to 20 weeks or until complete healing.
-
Primary Endpoints: Incidence of complete wound closure and time to achieve complete closure.
-
Safety Assessment: Monitoring of adverse events and clinical laboratory evaluations.
Animal Model Protocol: Induction of Chronic Wounds in Diabetic Mice
-
Animal Model: Genetically diabetic db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) are commonly used as they exhibit phenotypes of type 2 diabetes.
-
Induction of Chronic Wound:
-
Mice are housed until 5-6 months of age to allow for the development of a mature skin microbiome.
-
Anesthesia is administered (e.g., isoflurane).
-
The dorsal hair is shaved, and the skin is sterilized.
-
A full-thickness cutaneous wound is created using a biopsy punch.
-
To induce a chronic state, high levels of oxidative stress are generated in the wound tissue immediately after wounding. This is achieved by a one-time treatment with inhibitors of the antioxidant enzymes catalase and glutathione peroxidase.
-
-
Wound Treatment and Analysis:
-
Topical treatments (e.g., this compound, control vehicle) are applied to the wound.
-
Wound healing is monitored over time by measuring the wound area.
-
Histological analysis of tissue samples is performed to assess re-epithelialization, granulation tissue formation, and angiogenesis.
-
Molecular analysis can be conducted to evaluate the expression of relevant biomarkers.
-
Signaling Pathways and Experimental Workflow
Visualizing the biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Diabetic Wound Healing.
References
- 1. Thrombin peptide Chrysalin stimulates healing of diabetic foot ulcers in a placebo-controlled phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of a topical gel formulation of recombinant human platelet-derived growth factor-BB (becaplermin) in patients with chronic neuropathic diabetic ulcers. A phase III randomized placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
Rusalatide Acetate: A Comparative Analysis of Clinical Trial Outcomes in Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Rusalatide Acetate (also known as Chrysalin® and TP508) is a synthetic 23-amino acid peptide that represents a non-proteolytic fragment of human prothrombin. It has been investigated for its potential to promote tissue repair and regeneration in various clinical settings. This guide provides a comprehensive analysis of the clinical trial outcomes and data for this compound, comparing its performance with placebo and offering insights into its mechanism of action. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this investigational therapeutic agent.
Clinical Trial Outcomes: A Quantitative Comparison
This compound has been evaluated in clinical trials for two primary indications: the healing of diabetic foot ulcers and the acceleration of fracture repair. The following tables summarize the key quantitative data from these studies.
Table 1: Phase I/II Clinical Trial in Diabetic Foot Ulcers
A prospective, randomized, double-blind, placebo-controlled Phase I/II study involving 60 subjects evaluated the efficacy of topically applied this compound for the treatment of diabetic foot ulcers.[1]
| Outcome Measure | Placebo | This compound (1 µg) | This compound (10 µg) | p-value |
| Incidence of Complete Healing | Baseline | 45% increase vs. placebo | 72% increase vs. placebo | <0.05 |
| Mean Closure Rate | Baseline | - | ~80% increase vs. placebo | <0.05 |
| Median Time to 100% Closure | Baseline | - | ~40% decrease vs. placebo | <0.05 |
| Complete Healing in Heel Ulcers | 0% (0/5) | - | 86% (6/7) | <0.03 |
| Mean Closure Rate in Heel Ulcers | Baseline | - | 165% increase vs. placebo | <0.02 |
Data presented as reported in the publication. Specific mean and standard deviation values were not consistently provided.
Table 2: Phase III Clinical Trial in Distal Radius (Wrist) Fractures
A prospective, double-blind, randomized, placebo-controlled Phase III clinical trial was conducted to evaluate the efficacy of a single injection of this compound in accelerating the healing of unstable, displaced distal radius fractures. While the trial did not meet its primary efficacy endpoint in the overall population, a post-hoc subgroup analysis of osteopenic female subjects demonstrated statistically significant benefits.[2]
| Outcome Measure (Osteopenic Females Subgroup) | Placebo | This compound (10 µg) | p-value |
| Time to Removal of Immobilization (Primary Endpoint) | - | Statistically Significant Benefit | 0.033 |
| Time to Clinical Evaluation of Healing | - | Statistically Significant Benefit | 0.015 |
| Time to Radial Cortical Bridging (Radiographic) | - | Statistically Significant Benefit | 0.022 |
| Time to Overall Radiographic Healing | - | Statistically Significant Benefit | 0.0028 |
Note: The press release announcing these results did not provide the specific mean/median values and measures of variability for each group.
Experimental Protocols
Phase I/II Diabetic Foot Ulcer Trial
Study Design: A 60-subject, prospective, randomized, double-blind, placebo-controlled Phase I/II clinical trial.[1]
Patient Population: Subjects with diabetic foot ulcers.
Intervention:
-
Treatment Groups: Topical application of this compound (Chrysalin) in saline at doses of 1 µg or 10 µg.
-
Control Group: Saline alone (placebo).
-
Administration: Applied topically to the ulcers twice weekly.
-
Standard Care: All patients received standardized care and offloading.[1]
Outcome Measures:
-
Primary: Incidence of complete ulcer healing.
-
Secondary: Mean ulcer closure rate and median time to 100% closure.
Phase III Distal Radius Fracture Trial
Study Design: A prospective, double-blind, randomized, placebo-controlled Phase III clinical trial involving 503 subjects at 27 centers in the United States.[2]
Patient Population: Adult subjects with unstable and/or displaced distal radius fractures.
Intervention:
-
Treatment Group: A single 1 mL percutaneous injection of 10 µg this compound (Chrysalin) administered into the fracture site under fluoroscopic guidance.
-
Control Group: A single 1 mL percutaneous injection of placebo.
Outcome Measures:
-
Primary Efficacy Endpoint: Time to removal of all immobilization, determined by clinical and radiographic assessments of healing.
-
Secondary Efficacy Endpoints: Grip strength, range of motion, patient-rated wrist evaluation (PRWE) outcome instrument score, and physician's radiographic assessment of cortical and trabecular bone healing.
Mechanism of Action: Signaling Pathways
This compound is understood to exert its therapeutic effects by modulating key signaling pathways involved in tissue repair and regeneration. These include the nitric oxide (NO) signaling pathway and the Wnt/β-catenin signaling pathway.
Nitric Oxide (NO) Signaling Pathway
This compound (TP508) has been shown to stimulate the production of nitric oxide in human endothelial cells. NO is a critical signaling molecule in angiogenesis and wound healing. The proposed mechanism involves the activation of endothelial nitric oxide synthase (eNOS).
Wnt/β-catenin Signaling Pathway
Recent studies suggest that this compound (TP508) promotes bone regeneration by activating the Wnt/β-catenin signaling pathway. This pathway is crucial for osteoblast differentiation and bone formation.
Experimental Workflow: Clinical Trial Process
The clinical trials for this compound followed a standard workflow for investigational drug studies.
References
Comparative Analysis of Antibody Cross-Reactivity for Rusalatide Acetate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed for the detection of Rusalatide Acetate, a 23-amino acid regenerative peptide derived from human prothrombin. The accurate quantification of this compound in biological samples is critical for pharmacokinetic studies and preclinical development. This document outlines the necessary experimental protocols and data presentation formats to assess antibody specificity, ensuring reliable and accurate results.
Introduction to this compound and Antibody Specificity
This compound (also known as TP508) is a synthetic peptide that has been investigated for its therapeutic potential in wound healing and tissue repair.[1] It corresponds to amino acids 508-530 of human prothrombin.[2][][4] Given its origin and biological role, it is crucial to ensure that any antibody developed for its detection does not cross-react with endogenous proteins such as human prothrombin and thrombin, or other structurally related peptides. This guide presents a hypothetical cross-reactivity study for a newly developed anti-Rusalatide Acetate antibody, herein referred to as "Ab-RSA".
Experimental Design for Cross-Reactivity Assessment
The primary methods for evaluating antibody cross-reactivity are Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. These techniques allow for the quantitative and qualitative assessment of antibody binding to potential cross-reactants.
Potential Cross-Reactants
A panel of potential cross-reactants should be selected based on structural similarity to this compound. For this hypothetical study, the following molecules are proposed:
-
Human Prothrombin: The precursor protein from which the this compound sequence is derived.
-
Human Thrombin: The active form of prothrombin, which shares sequence homology.
-
Bovine Prothrombin and Thrombin: To assess species cross-reactivity.
-
Scrambled Peptide: A peptide with the same amino acid composition as this compound but in a randomized sequence.
-
Unrelated Peptide: A peptide of similar length but with a distinct amino acid sequence.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of the hypothetical "Ab-RSA" antibody.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive ELISA Protocol
This assay quantifies the degree of cross-reactivity by measuring the ability of a potential cross-reactant to compete with this compound for binding to the Ab-RSA antibody.
-
Coating: Coat a 96-well microplate with 1 µg/mL of this compound in coating buffer (0.1 M sodium carbonate, pH 9.5) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (PBS with 1% BSA) for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the potential cross-reactants and this compound (as a positive control) in assay buffer (blocking buffer with 0.05% Tween-20). Mix these solutions with a pre-determined optimal dilution of Ab-RSA and incubate for 1 hour at room temperature.
-
Incubation: Add 100 µL of the antibody/competitor mixtures to the coated plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100.
Western Blot Protocol
This technique provides a qualitative assessment of cross-reactivity by visualizing binding to proteins separated by size.
-
Sample Preparation: Prepare lysates of cells or tissues known to express prothrombin, or use purified proteins. Denature the samples by boiling in SDS-PAGE sample buffer.
-
Gel Electrophoresis: Separate the protein samples on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Ab-RSA antibody at its optimal dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Competitive ELISA Cross-Reactivity Data for Ab-RSA
| Cross-Reactant | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Human Prothrombin | >1000 | <1% |
| Human Thrombin | >1000 | <1% |
| Bovine Prothrombin | >1000 | <1% |
| Bovine Thrombin | >1000 | <1% |
| Scrambled Peptide | >1000 | <1% |
| Unrelated Peptide | >1000 | <1% |
Table 2: Western Blot Cross-Reactivity Summary for Ab-RSA
| Protein | Molecular Weight (kDa) | Band Detected with Ab-RSA |
| This compound | 2.6 | Yes |
| Human Prothrombin | 72 | No |
| Human Thrombin | 36 | No |
This compound Signaling Pathway
Understanding the biological context of this compound is important. It is known to interact with cell surface receptors and activate signaling cascades, such as the Wnt/β-catenin pathway, to promote tissue repair. The following diagram illustrates a simplified representation of this pathway.
Conclusion
This guide provides a standardized approach for the rigorous evaluation of antibody cross-reactivity for the detection of this compound. By following these detailed protocols and data presentation formats, researchers can confidently assess the specificity of their antibodies, leading to more reliable and reproducible results in preclinical and clinical studies. The hypothetical data presented herein for the "Ab-RSA" antibody demonstrates a high degree of specificity, which is the desired outcome for an antibody intended for quantitative assays.
References
A Comparative Analysis of Rusalatide Acetate and Other Growth Factors in Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rusalatide Acetate with other prominent growth factors, focusing on their performance in promoting tissue regeneration, supported by experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of growth factors for therapeutic applications.
Introduction to Growth Factors in Tissue Repair
Growth factors are critical signaling molecules that regulate cellular processes such as proliferation, differentiation, and migration, playing a pivotal role in wound healing and tissue regeneration. This guide focuses on a comparative analysis of this compound against other well-established growth factors, including Thymosin Beta 4 (Tβ4), Vascular Endothelial Growth Factor (VEGF), and basic Fibroblast Growth Factor (bFGF).
This compound (TP508) is a synthetic 23-amino acid peptide fragment of the human prothrombin protein. It is being investigated for its potential to accelerate the healing of chronic wounds, such as diabetic foot ulcers, and fractures.[1] Its mechanism of action involves interacting with cell surface receptors to initiate a cascade of cellular and molecular events conducive to wound healing, including the activation of nitric oxide signaling.[1]
Thymosin Beta 4 (Tβ4) is a naturally occurring 43-amino acid peptide that sequesters G-actin, thereby regulating actin polymerization and influencing cell migration and differentiation.[2] It exhibits multiple biological activities, including promoting angiogenesis, reducing inflammation, and inhibiting apoptosis, making it a key player in tissue repair.[3][4]
Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that stimulates vasculogenesis and angiogenesis. It is a key regulator of blood vessel formation and is crucial for supplying nutrients to regenerating tissues.
Basic Fibroblast Growth Factor (bFGF) , also known as FGF2, is a member of the fibroblast growth factor family that is involved in a wide range of biological processes, including angiogenesis, wound healing, and embryonic development.
Comparative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of these growth factors in different therapeutic areas.
Diabetic Foot Ulcer Healing
| Growth Factor | Study Phase | Key Quantitative Finding | Reference |
| This compound | Phase I/II | Significantly accelerated healing of diabetic foot ulcers. | |
| Recombinant Human Epidermal Growth Factor (rhEGF) | Phase III | 69% of ulcers healed in the rhEGF group at 10 weeks, compared to 21% in the placebo group. The wound healing time was reduced by 9 weeks. | |
| Platelet-Derived Growth Factor (PDGF) | Multiple RCTs | In one study, 18 (72%) ulcers healed in the control group and 15 (60%) in the test group (p > 0.05). Other studies found higher and faster wound repair after PDGF application. |
Fracture Healing
| Growth Factor | Study Phase | Key Quantitative Finding | Reference |
| This compound | Phase III | Showed significant acceleration of distal radius fracture healing radiographically. In osteopenic women, it met the primary clinical endpoint of time to removal of immobilization. | |
| Abaloparatide (PTH receptor agonist) | Phase II | In patients with displaced fractures, 67% were healed with Abaloparatide vs 0% with Placebo (RR 3.3; 95% CI (1.29, 8.6)). | |
| Teriparatide (PTH receptor agonist) | Meta-analysis of RCTs | Significantly shorter radiological fracture healing time compared to the control group (mean difference -4.54 days). |
Angiogenesis
| Growth Factor | Model | Key Quantitative Finding | Reference |
| Thymosin Beta 4 (Tβ4) | In vitro (Rat Palatal Mucosa Cells) | Treatment with 1,000 ng/ml Tβ4 significantly enhanced the level of VEGF protein by 2.1-fold. | |
| VEGF | In vivo (SCID mice) | Increased the thickness of the granulation tissue layer and the number of blood vessels in a dose-dependent manner. Resulted in a higher blood vessel density compared to bFGF. | |
| bFGF | In vivo (SCID mice) | Increased the density of blood vessels in the granulation tissue, but not to the same extent as VEGF. |
Signaling Pathways
The therapeutic effects of these growth factors are mediated by distinct signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound: Wnt/β-catenin Signaling Pathway
This compound is thought to activate the Wnt/β-catenin signaling pathway, a critical pathway in tissue regeneration and development.
Thymosin Beta 4: Actin Sequestration and Signaling
Thymosin Beta 4's primary intracellular function is to sequester G-actin monomers, thereby regulating actin polymerization, which is essential for cell motility and cytoskeletal dynamics.
VEGF: Angiogenesis Signaling Pathway
VEGF is a key mediator of angiogenesis, activating multiple downstream signaling cascades upon binding to its receptor, VEGFR2.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols relevant to the data presented.
In Vivo Angiogenesis Assay in SCID Mice
This protocol is based on the study comparing VEGF and bFGF.
-
Objective: To quantify and compare the angiogenic potential of VEGF and bFGF in vivo.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Methodology:
-
Preparation of Alginate Gels: Alginate solutions are prepared and mixed with the desired concentrations of VEGF or bFGF.
-
Subcutaneous Implantation: The alginate gels containing the growth factors are injected subcutaneously into the dorsal region of the SCID mice. Control mice receive alginate gels without growth factors.
-
Incubation Period: The mice are monitored for a specified period (e.g., 7-14 days) to allow for an angiogenic response.
-
Tissue Harvesting and Analysis: The alginate plugs and surrounding tissues are excised.
-
Histological Analysis: The tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize blood vessels.
-
Quantification: The number and density of blood vessels within the granulation tissue surrounding the alginate plug are quantified using microscopy and image analysis software. The thickness of the granulation tissue layer is also measured.
-
In Vitro Wound Healing (Scratch) Assay
This is a standard protocol to assess cell migration in response to a growth factor.
-
Objective: To evaluate the effect of a growth factor on the migration of cultured cells.
-
Cell Culture: A confluent monolayer of cells (e.g., fibroblasts, endothelial cells) is grown in a culture dish.
-
Methodology:
-
Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing the growth factor at various concentrations is added. A control group receives medium without the growth factor.
-
Image Acquisition: The wound area is imaged at regular intervals (e.g., 0, 6, 12, 24 hours) using a microscope equipped with a camera.
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time using image analysis software.
-
Conclusion
This compound shows promise as a therapeutic agent for accelerating the healing of diabetic foot ulcers and fractures. Its mechanism of action, likely involving the Wnt/β-catenin pathway, distinguishes it from other growth factors that primarily target angiogenesis or actin dynamics. While direct comparative quantitative data between this compound and other growth factors is still emerging, the existing evidence suggests it may be particularly effective in patient populations with impaired healing.
Thymosin Beta 4 demonstrates broad-spectrum regenerative capabilities, influencing cell migration, angiogenesis, and inflammation. Its ability to upregulate VEGF suggests a synergistic role in promoting vascularization during wound repair.
VEGF and bFGF are potent angiogenic factors, with studies indicating that VEGF may be more effective in inducing a dense network of new blood vessels. The choice between these factors will depend on the specific requirements of the therapeutic application.
Further head-to-head clinical trials with standardized protocols and endpoints are necessary to definitively establish the comparative efficacy of this compound against other growth factors in various clinical settings. Researchers and drug developers should consider the specific cellular and molecular targets of each growth factor when designing new therapeutic strategies for tissue regeneration.
References
A Head-to-Head Comparison of Rusalatide Acetate Delivery Systems for Regenerative Medicine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different delivery systems for Rusalatide Acetate (TP508), a promising regenerative peptide. This analysis is supported by experimental data to inform formulation and development strategies.
This compound, a synthetic 23-amino acid peptide derived from human prothrombin, has demonstrated significant potential in tissue repair and regeneration.[1][2] Its therapeutic efficacy is critically dependent on the method of delivery, which influences its bioavailability, localization, and duration of action. This guide examines and compares the performance of various delivery systems for this compound, including biodegradable scaffolds, injectable formulations, and topical applications, based on available preclinical and clinical data.
Mechanism of Action: A Non-Proteolytic Pathway to Healing
This compound (TP508) exerts its regenerative effects by interacting with cell surface receptors to initiate a cascade of cellular and molecular events that promote tissue repair.[2][3] Unlike thrombin, TP508 is non-proteolytic and does not affect blood coagulation.[4] Its mechanism involves binding to a specific, non-protease-activated receptor on endothelial cells, fibroblasts, and stem cells. This interaction triggers intracellular signaling pathways, including the activation of endothelial nitric oxide synthase (eNOS) leading to nitric oxide (NO) production, and the stimulation of the PI3K/Akt and Src pathways. These signaling events collectively contribute to enhanced angiogenesis, stem cell activation, and tissue regeneration.
Performance Comparison of Delivery Systems
The choice of a delivery system for this compound is dictated by the therapeutic application, desired release profile, and target tissue. Below is a comparison of different systems based on published experimental data.
Biodegradable Scaffolds for Localized Bone Regeneration
Biodegradable scaffolds offer the advantage of providing structural support while delivering this compound directly to the site of tissue damage, making them ideal for applications like bone fracture healing.
Experimental Study: A study by Hedberg et al. (2005) investigated the effect of varied release kinetics of TP508 from a poly(propylene fumarate)-based (PPF) composite scaffold on bone formation in a rabbit segmental defect model.
Experimental Protocol: In Vivo Bone Formation in a Rabbit Model
-
Animal Model: New Zealand White rabbits with a 15.0 mm segmental defect created in the radius.
-
Scaffold Composition: Poly(propylene fumarate)-based (PPF) composite scaffolds.
-
Treatment Groups:
-
Scaffolds with 200 µg TP508, large burst release profile.
-
Scaffolds with 100 µg TP508, minimal burst release profile.
-
Control scaffolds with 0 µg TP508.
-
-
Implantation: Scaffolds were implanted into the radial defects.
-
Endpoint: Animals were euthanized at 12 weeks post-implantation.
-
Analysis: Bone formation was assessed by light microscopy, histological scoring, and histomorphometric analysis to determine the percentage of the defect length bridged with new bone.
Data Summary: Bone Formation with Different Scaffold Formulations
| Delivery System | This compound Dose | Release Profile | Mean Percentage of Defect Bridged with Bone |
| PPF-based Scaffold | 200 µg | Large Burst | 80% |
| PPF-based Scaffold | 100 µg | Minimal Burst | <10% |
| PPF-based Scaffold | 0 µg (Control) | N/A | <10% |
Data from Hedberg et al., J Biomed Mater Res A, 2005.
The results clearly indicate that a higher dose with a large initial burst release of this compound from the scaffold significantly enhanced bone formation compared to a lower dose with minimal burst release or the control.
Injectable Formulations for Systemic and Local Administration
Injectable formulations offer a less invasive approach for both systemic and localized delivery of this compound. The pharmacokinetics and efficacy can be modulated through formulation strategies such as PEGylation.
Experimental Study: McVicar et al. (2017) evaluated the plasma half-life of unmodified and PEGylated TP508 following intravenous injection in mice.
Experimental Protocol: Pharmacokinetic Analysis in Mice
-
Animal Model: Male CD-1 mice.
-
Formulations:
-
Unmodified TP508.
-
PEG5k-TP508 (TP508 conjugated to a 5 kDa polyethylene glycol).
-
PEG30k-TP508 (TP508 conjugated to a 30 kDa polyethylene glycol).
-
-
Administration: Intravenous injection of the different formulations.
-
Sampling: Blood samples were collected at various time points.
-
Analysis: Plasma concentrations of the fluorescently labeled TP508 and its derivatives were measured to determine the plasma half-life.
Data Summary: Pharmacokinetics of Injectable this compound Formulations
| Delivery System | Formulation | Approximate Plasma Half-Life (in mice) | Key Finding |
| Injectable Solution | Unmodified TP508 | Short (not explicitly quantified in abstract) | - |
| Injectable Solution | PEG5k-TP508 | Not significantly enhanced | Enhanced wound closure and angiogenesis |
| Injectable Solution | PEG30k-TP508 | ~19-fold increase compared to unmodified | Extended plasma half-life and enhanced biological activity |
Data from McVicar et al., AAPS J, 2017.
This study highlights that PEGylation can significantly extend the plasma half-life of this compound, with the 30 kDa PEG conjugate showing the most substantial improvement. Interestingly, the 5 kDa PEG conjugate enhanced biological activity without a significant increase in half-life, suggesting that factors other than circulation time also play a role in efficacy.
Topical Formulations for Dermal Wound Healing
Topical application is a non-invasive method for treating dermal wounds. The efficacy of this approach depends on the ability of the peptide to penetrate the skin and reach the target cells.
Experimental Study: A study by Norfleet et al. (2000) investigated the effect of a single topical application of TP508 on the closure of full-thickness excisional wounds in rats with normal and ischemic skin.
Experimental Protocol: Dermal Wound Healing in Rats
-
Animal Model: Rats with surgically created full-thickness circular excisions on their backs. Ischemia was induced in some groups using bipedicle flaps, cranially based flaps, or free grafts.
-
Treatment: A single topical application of saline with or without TP508 (0.1 µ g/wound ) immediately after wounding.
-
Analysis: Wound closure rates were measured over time. Histological analysis was performed to assess inflammatory cell recruitment and blood vessel formation.
Performance Summary: Topical this compound for Wound Healing
-
Accelerated Wound Closure: A single topical application of TP508 significantly accelerated wound closure in both normal and ischemic skin.
-
Increased Closure Rates: Within the first 7 days, wound closure rates increased by 30% in normal tissue, 50% in cranially based flaps, and 225% in free grafts compared to saline-treated controls.
-
Enhanced Angiogenesis: Histological analysis at day 7 showed an increased number of large, functional blood vessels in TP508-treated wounds.
-
Modulation of Inflammation: In ischemic wounds, TP508 treatment increased early inflammatory cell recruitment and promoted a more rapid resolution of the inflammatory phase.
Conclusion
The selection of an appropriate delivery system for this compound is paramount to maximizing its therapeutic potential.
-
Biodegradable scaffolds with a high-dose, burst-release profile have shown superior efficacy in localized bone regeneration.
-
Injectable formulations , particularly with high molecular weight PEGylation, can significantly extend the plasma half-life, which may be advantageous for systemic applications. However, enhanced biological activity is not solely dependent on circulation time.
-
Topical application has proven to be a highly effective and non-invasive method for accelerating the healing of dermal wounds, even in ischemic conditions.
Further head-to-head studies directly comparing these different delivery systems for the same clinical indication and using consistent endpoints are warranted to establish a definitive hierarchy of performance. The existing data, however, provides a strong foundation for researchers and drug development professionals to select and optimize a delivery strategy for this compound tailored to their specific therapeutic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Thrombin peptide TP508 accelerates closure of dermal excisions in animal tissue with surgically induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin related peptide TP508 promoted fracture repair in a mouse high energy fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP508 Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]
Independent Validation of Rusalatide Acetate Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rusalatide Acetate, also known as Chrysalin® and TP508, is a synthetic 23-amino acid peptide derived from the human thrombin molecule. It has been investigated for its regenerative properties, particularly in accelerating the healing of chronic wounds and bone fractures. This guide provides an objective comparison of published research findings on this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key biological pathways to aid in the independent validation and assessment of its therapeutic potential.
Performance Comparison
Diabetic Foot Ulcer Healing
| Treatment Group | Key Finding | Source |
| This compound | Significantly accelerated healing of diabetic foot ulcers in Phase I/II clinical trials. | [1] |
| Becaplermin Gel (100 µg/g) + Good Wound Care | 50% of patients achieved complete wound closure by 20 weeks. | [2][3] |
| Placebo Gel + Good Wound Care | 35% of patients achieved complete wound closure by 20 weeks. | [2][3] |
| Good Wound Care Alone | 32% of patients achieved complete wound closure. | |
| Becaplermin Gel (100 µg/g) + Good Wound Care (Meta-analysis) | 39% increased probability of complete healing over placebo gel for a median wound size of 1.5 cm². | |
| Standard of Care (general) | Rate of healing for neuropathic ulcers can be a benchmark for comparison, with one study showing 59.3% healed at 12 weeks and 70.5% at 20 weeks. |
Distal Radius Fracture Healing
A large Phase III clinical trial investigated the effect of this compound on the healing of distal radius fractures. The study found a significant acceleration of radiographic healing; however, it did not meet its primary clinical endpoint of reducing the time to immobilization removal for the general patient population. A subset analysis of osteopenic women did show a significant acceleration in both radiographic healing and the primary clinical endpoint. For comparison, data on the natural healing progression of non-operatively treated distal radius fractures is provided.
| Treatment Group | Key Finding | Source |
| This compound | Significantly accelerated radiographic healing of distal radius fractures. | |
| This compound (Osteopenic Women) | Significantly accelerated radiographic healing and met the primary clinical endpoint of reduced time to immobilization removal. | |
| Non-operative Treatment (Control Group) | The mean time to radiographic union was 49 (±14) days. | |
| Non-operative Treatment (General) | Simple, non-displaced fractures are typically immobilized for 4-6 weeks, with an average total healing time of 12 weeks. |
Signaling Pathways and Mechanism of Action
This compound is understood to exert its therapeutic effects through the modulation of key signaling pathways involved in tissue repair and regeneration.
Nitric Oxide (NO) Signaling Pathway
This compound (TP508) stimulates the production of nitric oxide (NO) in human endothelial cells, a crucial signaling molecule in wound healing and angiogenesis. This is achieved through the activation of endothelial nitric oxide synthase (eNOS). The production of NO is rapid, dose-dependent, and occurs through a pathway distinct from that of Vascular Endothelial Growth Factor (VEGF), although it results in similar levels of NO release.
This compound's stimulation of the Nitric Oxide pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for bone regeneration. While direct evidence of this compound's modulation of this pathway is still emerging, its demonstrated effect on bone formation suggests a potential interaction. In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor leads to the stabilization and nuclear translocation of β-catenin, which then activates gene transcription related to cell proliferation and differentiation.
Overview of the canonical Wnt/β-catenin signaling pathway.
Experimental Protocols
Nitric Oxide Synthase (NOS) Activity Assay
This protocol is adapted from a study investigating the effect of TP508 on nitric oxide production in human endothelial cells.
Objective: To quantify the activity of nitric oxide synthase in cell or tissue extracts following treatment with this compound.
Materials:
-
Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric)
-
Cell/tissue homogenate or purified protein
-
96-well microplate
-
Microplate reader
-
Protease inhibitor cocktail
Procedure:
-
Sample Preparation: Homogenize fresh or frozen tissue (~100 mg) in cold NOS Assay Buffer containing a protease inhibitor cocktail. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. The resulting supernatant is the cell/tissue extract.
-
Reaction Setup:
-
Add 30-60 µL of the cell/tissue extract (containing 200-400 µg of protein) to the wells of a 96-well plate.
-
Adjust the total volume in each well to 60 µL with NOS Assay Buffer.
-
Prepare a positive control using a diluted NOS enzyme provided in the kit.
-
Prepare a sample background control if necessary.
-
-
Reaction Initiation: Add 40 µL of the Reaction Mix (containing NOS substrate and cofactors) to each well.
-
Incubation: Mix well and incubate the plate at 37°C for 1 hour.
-
Detection:
-
Add 95 µL of NOS Assay Buffer to each well.
-
Add 5 µL of Enhancer to each well, mix, and incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent 1 and 50 µL of Griess Reagent 2 to each well.
-
Mix and incubate for 10 minutes.
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the NOS activity from a standard curve generated with known concentrations of nitrate.
Western Blot for β-catenin Expression
This is a general protocol for assessing the expression levels of β-catenin, a key component of the Wnt signaling pathway.
Objective: To determine the effect of this compound on the expression of β-catenin in cell lysates.
Materials:
-
Cell lysates from control and this compound-treated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the proteins in the cell lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative expression levels of β-catenin in the different samples.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical and clinical evaluation of a therapeutic agent like this compound.
General workflow for therapeutic agent evaluation.
References
- 1. Could this compound be the future drug of choice for diabetic foot ulcers and fracture repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cost-Effectiveness of Becaplermin Gel on Diabetic Foot Ulcer HealingChanges in Wound Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Rusalatide Acetate Against Other Therapeutics in Wound Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the investigational therapeutic, Rusalatide Acetate (also known as TP508), against established wound care agents: Becaplermin, Silver Sulfadiazine, and Povidone-iodine. The information is intended to assist researchers and drug development professionals in evaluating the relative safety of these compounds. Data is compiled from publicly available clinical trial results and safety documentation.
Executive Summary
This compound is a regenerative peptide that has demonstrated a favorable safety profile in early-phase clinical trials for wound healing, with no significant drug-related adverse events reported.[1] Comparatively, other agents present distinct safety considerations. Becaplermin carries a notable warning regarding an increased risk of malignancy with prolonged use. Silver Sulfadiazine is associated with local skin reactions and potential systemic effects with extensive use, while Povidone-iodine's primary concern is its potential cytotoxicity, which may impair wound healing.
Quantitative Safety Data Comparison
The following tables summarize the reported adverse events and safety findings for each therapeutic agent.
Table 1: Comparison of Key Safety Parameters
| Feature | This compound (TP508) | Becaplermin | Silver Sulfadiazine | Povidone-iodine |
| Primary Safety Concern(s) | Investigational status; limited long-term data. | Increased risk of malignancy with cumulative exposure. | Local skin reactions, argyria (silver staining), potential systemic absorption with extensive use. | Cytotoxicity to fibroblasts and keratinocytes, potential for systemic iodine absorption. |
| Common Adverse Events | No significant drug-related adverse events reported in Phase I/II trials for diabetic foot ulcers.[1] | Erythematous rash at the application site. | Burning sensation, itching, rash, skin discoloration.[2] | Skin irritation, redness, itching. |
| Serious Adverse Events | No drug-related serious adverse events reported in cited clinical trials.[1] | Increased risk of cancer mortality with use of 3 or more tubes. | Stevens-Johnson syndrome, toxic epidermal necrolysis (rare), leukopenia.[3] | Anaphylactic reactions (rare), thyroid dysfunction with prolonged use. |
| Contraindications | Known hypersensitivity to this compound. | Known hypersensitivity, pre-existing neoplasia at the application site. | Hypersensitivity to silver or sulfonamides, pregnancy, infants <2 months old. | Known iodine allergy, thyroid disorders. |
Table 2: Incidence of Selected Adverse Events from Clinical Trials
| Adverse Event | This compound (TP508) | Becaplermin | Silver Sulfadiazine | Povidone-iodine |
| Local Wound Reactions | Reported to be equal to placebo group in a Phase I/II trial. | Erythematous rash: ~2% in some studies. | Data on specific incidence rates in comparative trials is limited; commonly reported. | No adverse reactions reported in one surgical wound study. |
| Systemic Adverse Events | No reported drug-related changes in laboratory tests. | Systemic side effects are uncommon. | Leukopenia (transient and not always requiring discontinuation). | Can disrupt thyroid function with extensive use on open wounds. |
| Malignancy | No evidence of oncogenicity in preclinical studies. | Increased rate of mortality from systemic malignancies in patients dispensed 3 or more tubes. | Not typically associated with malignancy. | Not typically associated with malignancy. |
Experimental Protocols for Safety Assessment
The safety assessment of topical wound healing agents relies on standardized preclinical testing to evaluate potential toxicity. Below are summaries of key experimental methodologies.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
-
Objective: To assess the potential of a medical device or compound to cause cellular damage.
-
Methodology:
-
Cell Culture: L929 mouse fibroblast cells are cultured to a sub-confluent monolayer.
-
Extraction: The test article (e.g., a dressing containing the therapeutic) is incubated in a cell culture medium (e.g., MEM) for 24 hours at 37°C to create an extract.
-
Cell Exposure: The extract is applied to the cultured cells.
-
Incubation: The cells are incubated with the extract for a defined period (typically 24-48 hours).
-
Evaluation: Cytotoxicity is evaluated qualitatively (microscopic observation of cell morphology and lysis) and quantitatively (e.g., using an MTT assay to measure cell viability).
-
-
Interpretation: A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.
Skin Irritation and Sensitization Assays (Based on OECD 404 & 406)
-
Objective: To determine the potential of a substance to cause skin irritation, corrosion, and allergic contact dermatitis.
-
Methodology (Skin Irritation - OECD 404):
-
Animal Model: Albino rabbits are typically used.
-
Application: A single dose of the test substance is applied to a small patch of shaved skin.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The reactions are scored based on a standardized scale.
-
-
Methodology (Skin Sensitization - OECD 406, Guinea Pig Maximization Test):
-
Animal Model: Guinea pigs are used.
-
Induction Phase: The animals are initially exposed to the test substance, with and without an adjuvant, to induce an immune response.
-
Challenge Phase: After a rest period, the animals are re-exposed to the test substance (without adjuvant).
-
Evaluation: The skin reaction at the challenge site is observed and scored. A higher incidence and severity of skin reactions in the test group compared to a control group indicates sensitization potential.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
This compound (TP508) is a synthetic peptide that mimics a non-proteolytic domain of human thrombin. It is thought to initiate tissue repair by binding to specific cell surface receptors, triggering a signaling cascade that promotes revascularization, modulates inflammation, and stimulates cell proliferation and migration.
References
Safety Operating Guide
Navigating the Safe Disposal of Rusalatide Acetate: A Procedural Guide
For researchers and drug development professionals, the responsible management of laboratory chemicals is paramount to ensuring a safe and compliant research environment. This guide provides a comprehensive overview of the proper disposal procedures for Rusalatide Acetate, a synthetic peptide used in research, drawing upon safety data sheets and best practices for peptide-based compounds.
Immediate Safety and Handling Precautions
Prior to disposal, it is essential to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Skin and Body Protection: Wear impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid inhalation.[1]
Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
An accessible safety shower and eye wash station should be available.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations. For peptide-based research compounds where explicit protocols are not provided, a conservative approach based on analogous compounds and institutional guidelines is recommended.
-
Consult Institutional and Local Guidelines: The most critical first step is to consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on your facility's waste streams and disposal contracts.
-
Waste Characterization: Although this compound is not classified as hazardous, your EHS office will determine the appropriate waste stream.
-
For Uncontaminated Material (Unused Product):
-
If the material is in its original, unopened container, it should be disposed of through a licensed professional waste disposal service.
-
Do not dispose of the chemical down the drain or in regular trash unless explicitly permitted by your EHS office and local regulations.
-
-
For Spills and Contaminated Materials:
-
In the event of a spill, prevent further leakage and keep the product away from drains or water courses.
-
Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials (absorbent, gloves, etc.) in a suitable, sealed container for disposal.
-
Dispose of the contaminated material in accordance with the procedures outlined by your EHS office.
-
-
Incineration: For many peptide-based compounds, incineration under controlled conditions by a licensed facility is the primary method of disposal. This ensures the complete destruction of the biologically active peptide. Your EHS office can confirm if this is the appropriate method for this compound.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing disposal parameters for this compound. The decision-making process is guided by regulatory compliance and institutional safety protocols rather than specific quantitative thresholds for this substance.
| Parameter | Value/Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | Safety Data Sheet |
| Primary Disposal Method | Adherence to local, state, and federal regulations | Safety Data Sheet |
| Recommended Action | Consult institutional Environmental Health and Safety (EHS) office | Best Practices |
| Likely Disposal Route | Incineration by a licensed facility | Analogous Compounds |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. The standard "protocol" for disposal of research peptides is typically managed by waste disposal professionals through methods like controlled incineration, as opposed to on-site chemical neutralization by researchers.
Disposal Workflow
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound.
References
Personal protective equipment for handling Rusalatide Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Rusalatide Acetate. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of the product.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1] The required personal protective equipment varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[2][3][4] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[2] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. For larger spills, rubber boots and heavy rubber gloves may be necessary. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the lyophilized peptide at –20°C for long-term stability.
-
For reconstituted peptides, short-term storage should be at 2°C–8°C, while long-term storage requires freezing.
-
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.
2. Reconstitution and Handling:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Use sterile, high-purity water or an appropriate buffer to reconstitute the peptide.
-
Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.
-
Clearly label all vials with the peptide name, concentration, date of reconstitution, and any relevant hazard information.
-
All handling procedures should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and vials, should be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled waste container. Depending on local regulations, chemical deactivation may be required before disposal.
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container.
2. Spill Management:
-
Small Spills:
-
For powdered spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. The area should then be cleaned with a damp cloth.
-
For liquid spills, absorb the material with an inert substance and place it in a suitable container for disposal.
-
-
Large Spills:
-
Evacuate the area immediately and restrict access.
-
Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
Contain the spill and follow the procedures for small spills.
-
Ensure the area is well-ventilated during and after the cleanup process.
-
Experimental Protocols
First Aid Measures:
In the event of accidental exposure, follow these first aid protocols:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.
-
Skin Contact: Remove any contaminated clothing and thoroughly rinse the affected skin with plenty of water. If irritation persists, consult a physician.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical advice.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key decision points and procedures for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
